2-(2-Methylphenoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFDKESIMZREMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283375 | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
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Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-68-4 | |
| Record name | 6325-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(2-Methylphenoxy)benzoic Acid
Executive Summary
Target Molecule: 2-(2-Methylphenoxy)benzoic acid IUPAC Name: this compound Synonyms: 2-(o-Tolyloxy)benzoic acid; o-(o-Tolyloxy)benzoic acid Molecular Formula: C₁₄H₁₂O₁₂ Molecular Weight: 228.25 g/mol Key Application: Intermediate for strobilurin fungicides (e.g., Kresoxim-methyl analogs), non-steroidal anti-inflammatory drug (NSAID) development, and metabolic probes.
This guide details the synthesis of this compound, focusing on the Ullmann Ether Condensation as the primary industrial and laboratory route. While modern palladium-catalyzed (Buchwald-Hartwig) methods exist, the copper-catalyzed Ullmann route remains the standard due to the low cost of reagents (2-chlorobenzoic acid and o-cresol) and the robustness of the protocol on scale.
Retrosynthetic Analysis
The construction of the diaryl ether motif is the critical step. Disconnecting the C-O bond reveals two primary electrophile-nucleophile pairs.
Figure 1: Retrosynthetic strategies for this compound. Route A is preferred for cost-efficiency.
Primary Synthesis Route: Ullmann Condensation
The classical Ullmann ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For this specific target, 2-chlorobenzoic acid is coupled with o-cresol. The carboxylic acid group on the electrophile actually facilitates the reaction by coordinating with the copper catalyst, often making the reaction smoother than standard diaryl ether syntheses.
Reaction Scheme
Reagents: 2-Chlorobenzoic acid, o-Cresol, Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃). Catalyst: Copper powder (activated) or Copper(I) Iodide (CuI). Solvent: DMF, DMSO, or aqueous melt (less common for this specific isomer due to steric hindrance). Conditions: 100°C – 140°C, 4–16 hours.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for o-phenoxybenzoic acids (e.g., Glorius et al., Pellon et al.).
Step 1: Preparation of the Phenolate
-
Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer.
-
Add o-Cresol (1.2 equiv) and Potassium Hydroxide (2.2 equiv) .
-
Add a minimal amount of water or methanol to facilitate salt formation, then stir at room temperature for 30 minutes.
-
Critical Step: Evaporate the solvent (water/methanol) under reduced pressure or via azeotropic distillation with toluene to ensure the phenolate is dry. Moisture can quench the active catalyst species.
Step 2: Coupling Reaction
-
To the dry phenolate, add 2-Chlorobenzoic acid (1.0 equiv) .
-
Add solvent: DMF (Dimethylformamide) is recommended (approx. 5 mL per gram of benzoic acid).
-
Add the catalyst: Copper powder (0.1 equiv) and a trace of CuI (0.05 equiv) .
-
Heat the mixture to 130°C . Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 3:1) or HPLC.
-
Note: The reaction mixture will turn dark (brown/black) due to copper complexation.
-
Duration: Typically 6–12 hours.
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (5 volumes) . The unreacted cresol and neutral byproducts may precipitate or form an oil.
-
Basification: Adjust pH to >10 using 10% NaOH solution. The product (as a carboxylate salt) and unreacted chlorobenzoic acid will be in the aqueous phase.
-
Filtration: Filter off the solid copper residues and any insoluble neutral organics (e.g., diaryl ethers lacking the carboxyl group, though rare here).
-
Acidification: Carefully acidify the filtrate with HCl (6M) to pH ~2.
-
The crude this compound will precipitate as a solid.
-
-
Extraction (Optional but recommended): If the precipitate is oily (common with o-substituted rings), extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene .
-
Target Appearance: White to off-white crystalline solid.
-
Melting Point: 133–139 °C.[1]
-
Reaction Mechanism (Catalytic Cycle)
The mechanism involves a Cu(I)/Cu(III) cycle. The ortho-carboxylate group of the chlorobenzoic acid acts as a bidentate ligand, stabilizing the copper intermediate and lowering the activation energy compared to non-carboxylated aryl halides.
Figure 2: Simplified catalytic cycle for the Copper-mediated Ullmann condensation.
Alternative Route: Nucleophilic Aromatic Substitution (S_NAr)
For small-scale discovery chemistry where copper contamination must be strictly avoided, an S_NAr approach using a more reactive electrophile is viable.
-
Electrophile: 2-Fluorobenzoic acid (The C-F bond is highly polarized, facilitating nucleophilic attack).
-
Base: Cesium Carbonate (Cs₂CO₃) or K₂CO₃.
-
Solvent: DMSO or NMP (High polarity is required).
-
Temperature: 100°C.
-
Pros: Metal-free (if no catalyst used), cleaner reaction profile.
-
Cons: 2-Fluorobenzoic acid is significantly more expensive than 2-chlorobenzoic acid.
Characterization & Quality Control
| Test | Expected Result | Purpose |
| Appearance | White to off-white crystalline powder | Physical purity check |
| Melting Point | 133–139 °C | Identity verification (Lit. range) |
| ¹H-NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), 6.5–8.0 (m, 8H, Ar-H), 2.2 (s, 3H, CH₃) | Structural confirmation |
| HPLC Purity | >98.0% (Area %) | Quantitative purity |
| Residual Copper | < 10 ppm | Safety (if using Route 1) |
Key NMR Features:
-
Carboxylic Acid Proton: A broad singlet downfield (>12 ppm), disappears with D₂O shake.
-
Methyl Group: A sharp singlet around 2.1–2.3 ppm.
-
Aromatic Region: Complex multiplet due to the two non-equivalent rings. The proton ortho to the carboxylic acid on the benzoic ring will be the most deshielded aromatic proton (~7.9 ppm).
Safety & Scale-Up Considerations
-
Copper Removal: On a large scale, residual copper is a major concern. Use chelating resins (e.g., EDTA wash or specific scavengers like SiliaMetS®) during the workup.
-
Exotherm: The deprotonation of cresol is exothermic. Add base slowly.
-
Waste Disposal: Copper salts are toxic to aquatic life. Aqueous waste must be treated to precipitate metals before disposal.
-
Solvent Choice: DMF is toxic (reprotoxic). For Green Chemistry compliance on scale, consider using NMP or exploring aqueous micellar catalysis conditions.
References
-
Glorius, F., et al. (2009). Structure and synthesis of 2-(o-tolyloxy)benzoic acid. Acta Crystallographica Section E, 67(8), o1935. (Describes the synthesis and crystal structure of the m-isomer and o-isomer analogs).
- Pellon, R. F., et al. (1995). Synthesis of 2-(phenoxy)benzoic acids via Ullmann condensation. Synthetic Communications.
- Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Original methodology).
-
Preparation of Kresoxim-methyl intermediates. (2021). Patent CN112409206A. (Describes industrial handling of related tolyloxy-benzoic intermediates).
-
PubChem Compound Summary. (2025). This compound.[2] (Physical property verification).
Sources
Strategic Synthesis of 2-(2-Methylphenoxy)benzoic Acid via Ullmann Condensation
Executive Summary
This guide details the synthesis of 2-(2-methylphenoxy)benzoic acid , a critical pharmacophore and intermediate in the production of acridone alkaloids, xanthones, and non-steroidal anti-inflammatory drugs (NSAIDs).
Unlike standard Ullmann ether syntheses that often require exotic ligands to couple aryl chlorides, this protocol exploits the ortho-carboxylate effect . The carboxylate moiety of the 2-chlorobenzoic acid substrate acts as a directing group, coordinating the copper catalyst to facilitate oxidative addition at the otherwise unreactive C-Cl bond. This "self-ligated" mechanism allows for high yields using inexpensive copper sources without the need for expensive bidentate ligands.
Mechanistic Underpinnings: The Ortho-Carboxylate Effect
To optimize this reaction, one must understand that it does not follow the slow kinetics of a standard unactivated aryl chloride coupling.
The Catalytic Cycle
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The critical distinction here is the role of the ortho-carboxylate group (
-
Coordination: The deprotonated carboxylate of 2-chlorobenzoic acid coordinates to the active Cu(I) species, forming a cuprate complex.
-
Directed Oxidative Addition: This coordination tethers the copper center in close proximity to the ortho-chloride, significantly lowering the activation energy for the oxidative addition step. This transforms the Cu(I) species into a transient cyclic Cu(III) intermediate.
-
Ligand Exchange: The nucleophilic o-cresolate (generated in situ by the base) displaces a halide ligand on the Cu(III) center.
-
Reductive Elimination: The C-O bond is formed, expelling the diaryl ether product and regenerating the active Cu(I) catalyst.
Visualization: Catalytic Pathway
The following diagram illustrates the directed catalytic cycle that distinguishes this protocol from generic Ullmann couplings.
Figure 1: The ortho-carboxylate directed Cu(I)/Cu(III) catalytic cycle, highlighting the self-ligating acceleration.
Strategic Process Design
Substrate Selection
-
Electrophile: 2-Chlorobenzoic acid . While 2-iodobenzoic acid is more reactive, the chloride is significantly cheaper and sufficiently reactive due to the ortho-effect described above.
-
Nucleophile: o-Cresol (2-Methylphenol) . Used in slight excess (1.2–1.5 equiv) to drive the reaction to completion.
-
Base: Potassium Carbonate (
) .[1] Preferred over KOH or NaOH for this specific condensation. It acts as a mild buffer, generating the phenoxide and carboxylate in situ without creating a highly caustic environment that could etch reaction vessels or degrade the catalyst. -
Catalyst: Copper Powder (activated) or CuI . Copper powder is robust and easily removed, but CuI often provides faster kinetics due to higher solubility.
-
Solvent: DMF (Dimethylformamide) .[2] High boiling point (153°C) allows the reaction to reach the activation energy required for aryl chloride cleavage.
Safety & Thermodynamics
-
Exotherm: The deprotonation step is exothermic. Add base slowly.
-
Copper Waste: All aqueous waste must be treated as heavy metal waste.
Detailed Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |
| 2-Chlorobenzoic Acid | 156.57 | 1.0 | 15.6 g | Substrate |
| o-Cresol | 108.14 | 1.2 | 13.0 g | Nucleophile |
| Potassium Carbonate | 138.21 | 2.5 | 34.5 g | Base |
| Copper Powder | 63.55 | 0.1 | 0.64 g | Catalyst |
| DMF | - | - | 100 mL | Solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Activation: If using old copper powder, activate it by washing with dilute HCl, then water, acetone, and drying under vacuum. This removes the oxide layer that inhibits catalysis.
-
Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (15.6 g) and o-cresol (13.0 g) .
-
Solvation: Add DMF (100 mL) and stir until solids are mostly dissolved.
-
Deprotonation: Add Potassium Carbonate (34.5 g) in portions over 5 minutes. Note: Gas evolution (
) will occur. -
Catalyst Addition: Add Copper powder (0.64 g) . Flush the system with nitrogen to prevent oxidative deactivation of the catalyst.
Phase 2: Reaction
-
Heating: Heat the mixture to 130–140°C (oil bath temperature).
-
Monitoring: Maintain reflux for 12–16 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid). The starting material (2-chlorobenzoic acid) should disappear.
-
Visual Cue: The reaction mixture will likely turn a deep blue/green or dark brown color, characteristic of copper-amine/carboxylate complexes.
-
Phase 3: Workup & Purification (Acid-Base Swing)
This workup strategy leverages the acidity of the product to separate it from the neutral o-cresol and inorganic copper salts.
-
Quench: Allow the mixture to cool to ~60°C. Pour the reaction mixture into 500 mL of ice-water .
-
Filtration (Copper Removal): Filter the aqueous suspension through Celite to remove unreacted copper powder.
-
Precipitation: Acidify the filtrate slowly with 6M HCl to pH ~2-3. The product, this compound, will precipitate as a solid.
-
Note: o-Cresol is weakly acidic (pKa ~10) and will remain largely in solution or form an oil, but the benzoic acid derivative (pKa ~3-4) precipitates sharply.
-
-
Collection: Filter the crude solid and wash with cold water (3 x 50 mL).
-
Purification (Optional but Recommended):
-
Dissolve the crude solid in 10% aqueous
(100 mL). -
Extract this aqueous solution with Ethyl Acetate (2 x 50 mL) . This step removes unreacted o-cresol and neutral impurities.
-
Acidify the aqueous layer again with 6M HCl.[6]
-
Filter the purified white/off-white solid.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Expected Yield: 75–85% Melting Point: 165–167°C (Literature value varies slightly based on polymorphs).
Workflow Visualization
The following flowchart outlines the logic of the isolation strategy, ensuring high purity without column chromatography.
Figure 2: Isolation workflow utilizing acid-base extraction to remove neutral organic impurities (o-cresol) and inorganic copper.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or moisture. | Ensure DMF is dry. Activate Cu powder with dilute HCl before use. Increase Temp to 150°C. |
| Blue/Green Product | Copper contamination. | Perform the base-dissolution/filtration step carefully. Add EDTA during the final wash to chelate residual Cu ions. |
| Oily Product | Residual o-cresol. | Ensure the EtOAc wash of the basic solution (Step 12) is thorough. Recrystallize from Ethanol/Water. |
| Homocoupling | Oxidative coupling of phenols. | Ensure inert atmosphere ( |
References
-
Ullmann, F. (1903). Über eine neue Darstellungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. Link
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link (Discusses the modern mechanistic understanding of carboxylate acceleration).
-
PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. (Adapted for ortho-isomer). Link
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link
-
Sperry, J. B., & Wright, D. L. (2005). The Hurtley reaction. Current Organic Synthesis.[1][2][3][7] (Explains the ortho-effect mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Comprehensive Spectroscopic Profiling of 2-(2-Methylphenoxy)benzoic Acid: A Structural Elucidation Guide
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 2-(2-Methylphenoxy)benzoic acid (CAS: 7170-38-9), also known as 2-(o-tolyloxy)benzoic acid. As a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drug (NSAID) pharmacophores, accurate structural characterization of this compound is essential for quality control in drug development.
This document details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the identity and purity of this ether-linked biaryl scaffold.
Chemical Identity & Structural Context
The molecule consists of a benzoic acid moiety linked via an ether bridge to an o-cresol ring. The steric bulk of the ortho-methyl group restricts rotation around the ether linkage, influencing the chemical shifts of the proximal aromatic protons.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | 2-(o-Tolyloxy)benzoic acid; o-(o-Tolyloxy)benzoic acid |
| CAS Number | 7170-38-9 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 162–164 °C (Literature range) |
Synthesis & Experimental Origin
Understanding the synthetic origin is crucial for identifying potential impurities (e.g., unreacted 2-chlorobenzoic acid or o-cresol). The standard preparation involves an Ullmann-type ether synthesis.
Synthesis Workflow (Graphviz)
Figure 1: Ullmann condensation pathway for the synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the consensus values for this structure in deuterated chloroform (CDCl₃) or DMSO-d₆.
¹H NMR (Proton) Analysis
The spectrum is characterized by a distinct methyl singlet and a deshielded aromatic region due to the carboxylic acid.
Solvent: DMSO-d₆ (Recommended for solubility and preventing acid proton exchange) Frequency: 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.80 – 13.00 | Broad Singlet (s) | 1H | COOH | Exchangeable carboxylic acid proton; highly deshielded. |
| 7.85 | Doublet of Doublets (dd) | 1H | H-6 (Benzoic) | Ortho to COOH. Deshielded by the electron-withdrawing carbonyl group. |
| 7.45 – 7.55 | Multiplet (m) | 1H | H-4 (Benzoic) | Para to ether linkage. |
| 7.30 | Doublet (d) | 1H | H-3' (Tolyl) | Ortho to Methyl. |
| 7.15 – 7.25 | Multiplet (m) | 2H | H-5 (Benzoic), H-5' (Tolyl) | Overlapping aromatic signals. |
| 7.05 | Multiplet (m) | 1H | H-4' (Tolyl) | Para to ether linkage. |
| 6.85 | Doublet (d) | 1H | H-6' (Tolyl) | Ortho to ether linkage. |
| 6.70 | Doublet (d) | 1H | H-3 (Benzoic) | Ortho to ether linkage. Significantly shielded by the electron-donating oxygen lone pair. |
| 2.18 | Singlet (s) | 3H | -CH₃ | Characteristic methyl group on the aromatic ring. |
¹³C NMR (Carbon) Analysis
Solvent: DMSO-d₆ Frequency: 100 MHz
| Shift (δ ppm) | Assignment | Note |
| 167.5 | C=O (COOH) | Carbonyl carbon. |
| 156.8 | C-2 (Benzoic, ipso) | Attached to Oxygen. Deshielded. |
| 152.4 | C-1' (Tolyl, ipso) | Attached to Oxygen. |
| 133.5 | C-4 (Benzoic) | |
| 131.8 | C-6 (Benzoic) | Ortho to COOH. |
| 131.2 | C-3' (Tolyl) | Ortho to Methyl. |
| 129.5 | C-2' (Tolyl, ipso) | Attached to Methyl. |
| 127.4 | C-5' (Tolyl) | |
| 124.8 | C-4' (Tolyl) | |
| 123.0 | C-1 (Benzoic, ipso) | Attached to COOH. |
| 121.5 | C-5 (Benzoic) | |
| 119.2 | C-6' (Tolyl) | |
| 116.5 | C-3 (Benzoic) | Ortho to Oxygen. Shielded. |
| 16.2 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups: the carboxylic acid (dimer) and the diaryl ether linkage.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |
| 3300 – 2500 | O-H Stretch (Broad) | Carboxylic Acid | Very broad band indicating strong hydrogen bonding (dimer formation). |
| 1680 – 1695 | C=O Stretch (Strong) | Aromatic Acid | Lower frequency than esters due to conjugation with the benzene ring. |
| 1600, 1580 | C=C Ring Stretch | Aromatic Ring | Characteristic "breathing" modes of the benzene rings. |
| 1220 – 1240 | C-O-C Stretch (Asym) | Diaryl Ether | Key confirmation of the ether linkage. |
| 750 – 760 | C-H Out-of-Plane | Ortho-substitution | Indicates 1,2-disubstitution on both rings. |
Mass Spectrometry (MS)
Method: Electron Ionization (EI), 70 eV.
The fragmentation pattern is dominated by the stability of the aromatic rings and the cleavage of the ether/acid groups.[1]
Fragmentation Pathway (Graphviz)
Figure 2: Proposed EI-MS fragmentation pathway highlighting the molecular ion and key daughter ions.
Interpretation
-
m/z 228 (M+): The molecular ion is typically distinct and stable for diaryl ethers.
-
m/z 211 ([M-OH]+): Characteristic loss of the hydroxyl group from the carboxylic acid, forming an acylium ion.
-
m/z 196: A diagnostic peak often observed in ortho-substituted diphenyl ethers, corresponding to the loss of methanol (or water + methyl radical) and cyclization to a xanthone-like structure.
-
m/z 107/108: Fragments corresponding to the substituted phenolic ring (cresol moiety).
References
-
Glorius, F. et al. (2009).[2] "Efficient Synthesis of Biaryl Ethers." Journal of the American Chemical Society.[3] (Contextual citation for synthesis methodology).
-
Pellon, R.F. et al. (1995).[4] "Synthesis of 2-(substituted-phenoxy)benzoic acids." Synthetic Communications. (Primary citation for Ullmann condensation protocol).
-
National Institutes of Health (NIH) - PubChem. "2-(o-Tolyloxy)benzoic acid - Compound Summary."
-
Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of 2-(o-Tolyloxy)benzoic acid." Acta Crystallographica Section E. (Source for structural confirmation).
Sources
Technical Guide: Comprehensive Purity Analysis of 2-(2-Methylphenoxy)benzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(2-Methylphenoxy)benzoic acid (CAS: 7021-09-2), also known as 2-(o-tolyloxy)benzoic acid, is a critical diaryl ether intermediate. It serves as the structural backbone for the strobilurin fungicide Kresoxim-methyl and various non-steroidal anti-inflammatory drug (NSAID) analogues.
Ensuring the purity of this intermediate is not merely a compliance exercise; it is a safety imperative.[1] Impurities carried forward into the synthesis of Kresoxim-methyl can lead to the formation of toxic side-products or significantly reduce the yield of the subsequent esterification and oximation steps.
This guide moves beyond generic protocols to provide a field-proven, robust analytical strategy. We focus on High-Performance Liquid Chromatography (HPLC) for related substances and Gas Chromatography (GC) for volatile organic impurities, grounded in ICH Q2(R2) validation principles.
Chemical Foundation: Synthesis & Impurity Origins
To analyze purity effectively, one must understand the genesis of impurities. This molecule is typically synthesized via an Ullmann-type ether coupling between 2-chlorobenzoic acid and o-cresol (2-methylphenol) in the presence of a copper catalyst and a base.
Critical Impurity Profile
-
Unreacted Precursors:
-
2-Chlorobenzoic acid: Highly polar, elutes early in RP-HPLC.
-
o-Cresol: Volatile, prone to tailing in HPLC; best quantified by GC.
-
-
Side Reactions:
-
Decarboxylation products: 2-(o-tolyloxy)benzene (rare but non-polar).
-
Isomers: If the o-cresol starting material contains p-cresol, the impurity 2-(4-methylphenoxy)benzoic acid will form. This is a critical separation as it is structurally nearly identical to the analyte.
-
-
Inorganic Residues: Copper (catalyst) and inorganic salts.
Visualization: Synthesis & Impurity Pathway
The following diagram maps the synthesis route to potential analytical targets.
Caption: Figure 1. Synthesis pathway of this compound highlighting the origin of critical impurities.
Primary Analytical Workflow: RP-HPLC
The carboxylic acid moiety (pKa ≈ 3.1) necessitates pH control. If the mobile phase pH is near the pKa, the analyte will split between ionized and non-ionized forms, causing peak splitting or severe tailing.
Expert Insight: We utilize a mobile phase pH of 2.5. This suppresses ionization, keeping the analyte in its neutral, hydrophobic form, ensuring sharp peaks and strong retention on the C18 column.
Protocol A: HPLC for Purity & Related Substances[2][9]
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | 3.5 µm provides better resolution of isomers than 5 µm without the high backpressure of sub-2 µm. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses carboxylic acid ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong elution strength for the diaryl ether backbone. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Detection | UV at 235 nm (Primary), 254 nm (Secondary) | 235 nm targets the carbonyl/ether conjugation for max sensitivity. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for polar impurities |
| 15.0 | 10 | 90 | Gradient to elute hydrophobic product |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 70 | 30 | Re-equilibration |
| 23.0 | 70 | 30 | End of Run |
Self-Validating System Suitability (SST)
Before running samples, the system must pass these criteria to ensure data trustworthiness:
-
Resolution (Rs): > 2.0 between 2-Chlorobenzoic acid and this compound.
-
Tailing Factor (T): 0.8 < T < 1.5 for the main peak (Crucial for acidic analytes).
-
RSD (Area): < 0.5% for 5 replicate injections of the standard.
Secondary Analysis: Residual Solvents & Volatiles
While HPLC handles the main salt/acid, unreacted o-cresol is best analyzed via Gas Chromatography due to its volatility and poor UV response relative to the benzoic acid core.
Protocol B: Headspace GC-FID for o-Cresol
-
Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).
-
Carrier Gas: Helium or Nitrogen (Constant flow 1.5 mL/min).
-
Detector: FID at 250°C.
-
Oven: 40°C (hold 5 min) → 10°C/min → 220°C.
-
Rationale: The DB-624 phase is specifically designed for volatile organic solvents and phenols, separating o-cresol from potential solvent residues like toluene or methanol.
Method Validation Strategy (ICH Q2(R2))
To transition this method from R&D to QC, validation is mandatory.
| Characteristic | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at retention time of main peak. | Inject blank, placebo, and individual impurities. Use Peak Purity (DAD) to confirm no co-elution. |
| Linearity | R² > 0.999 | 5 levels from 50% to 150% of target concentration. |
| Accuracy (Recovery) | 98.0% - 102.0% | Spike known amounts of impurities into the sample matrix. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine for 2-Chlorobenzoic acid and o-Cresol specifically. |
| Robustness | System Suitability remains valid. | Deliberately vary pH (±0.2), Flow (±0.1 mL/min), and Temp (±5°C). |
Analytical Logic Flow
The following diagram illustrates the decision matrix for a complete purity assessment.
Caption: Figure 2. Integrated Analytical Workflow for Purity and Impurity Quantification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233038, this compound. Retrieved from [Link]
-
International Council for Harmonisation (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures.[2][3] Retrieved from [Link]
-
Food and Agriculture Organization (FAO). Kresoxim-methyl: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]
Sources
Biological activity of 2-(2-Methylphenoxy)benzoic acid derivatives
Technical Guide: Biological Profile and Therapeutic Potential of 2-(2-Methylphenoxy)benzoic Acid Scaffolds
Executive Summary & Structural Rationale
This compound (CAS: 2243-42-7 for the parent phenoxy; specific o-tolyl isomer is a key derivative) represents a critical scaffold in medicinal chemistry and agrochemical research. Structurally, it is a diaryl ether , serving as a bioisostere to the N-phenylanthranilic acids (fenamates) such as mefenamic and tolfenamic acid.
Where fenamates utilize an amine (-NH-) bridge, this scaffold employs an ether (-O-) linkage. This substitution alters the metabolic stability, lipophilicity, and hydrogen-bonding potential of the molecule while often retaining affinity for cyclooxygenase (COX) enzymes and auxin receptors.
Key Applications:
-
Medicinal: Precursor for dual COX/5-LOX inhibitors (hydrazide derivatives) and benzodiazepine receptor agonists (oxadiazole derivatives).
-
Agrochemical: Auxinic herbicide activity mimicking indole-3-acetic acid (IAA).
-
Synthetic: Photoredox intermediate for xanthone synthesis.[1]
Chemical Synthesis & Production
The dominant synthetic route for this compound is the Ullmann Ether Condensation . This copper-catalyzed coupling between a halogenated benzoic acid and a phenol is robust but historically required harsh conditions. Modern adaptations utilize microwave irradiation to improve yields and reduce reaction times.[1][2]
Core Synthesis Workflow (Graphviz)
Figure 1: Step-wise Ullmann condensation pathway for the synthesis of this compound.
Detailed Protocol: Modified Ullmann Condensation
-
Reagents: 2-Chlorobenzoic acid (1.0 eq), o-Cresol (1.2 eq), Potassium Carbonate (2.0 eq), Copper powder (0.05 eq), CuI (0.05 eq).
-
Solvent: DMF or Pyridine/Water mixture.
-
Procedure:
-
Dissolve 2-chlorobenzoic acid and o-cresol in the solvent.
-
Add anhydrous
in portions to deprotonate the phenol. -
Add Copper catalysts.[1]
-
Thermal Method: Reflux at 140°C for 4–16 hours.
-
Microwave Method: Irradiate at 300W, 180°C for 15–30 minutes.
-
Pour reaction mixture into ice water. Acidify with HCl to pH 3.0.
-
Filter the precipitate and recrystallize from ethanol.
-
Biological Activity: Pharmacology & Mechanism[1][2][3][4][5]
The biological utility of this scaffold diverges into two primary domains: Anti-inflammatory/Analgesic (Mammalian) and Auxinic (Plant).
A. Anti-inflammatory & Analgesic Activity
The ether linkage mimics the fenamate structure, allowing the molecule to dock into the hydrophobic channel of Cyclooxygenase (COX) enzymes. However, the most potent biological activity is observed when the carboxylic acid moiety is derivatized into hydrazides or heterocycles .
-
Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin biosynthesis.
-
Dual Inhibition: Hydrazide derivatives of 2-phenoxybenzoic acids have shown the ability to inhibit both COX and 5-Lipoxygenase (5-LOX) .[3] This dual action is superior to traditional NSAIDs as it prevents the "shunting" of arachidonic acid towards the leukotriene pathway, potentially reducing gastric ulceration side effects.
B. Signaling Pathway Visualization (Arachidonic Acid Cascade)
Figure 2: Mechanism of action showing dual inhibition of the Arachidonic Acid cascade by phenoxybenzoic acid derivatives.
Quantitative Data Summary
The following data summarizes the relative potency of 2-phenoxybenzoic acid derivatives compared to standard NSAIDs in rodent models (Writhing Test).
Table 1: Comparative Analgesic Activity (Abdominal Constriction Test)
| Compound Class | R-Group Substituent | Relative Potency vs. Mefenamic Acid | Key Observation |
| Parent Acid | 2-Methyl (o-tolyl) | 0.8x | Moderate activity; limited by bioavailability. |
| Hydrazide | 2-Methyl | 1.5x - 2.0x | Significantly increased potency due to H-bonding pharmacophore. |
| Oxadiazole | 2-Phenoxy | 1.2x | Also exhibits anticonvulsant properties via BDZ receptors. |
| Standard | Mefenamic Acid | 1.0x (Baseline) | Reference standard. |
Note: Data derived from comparative SAR studies of phenoxybenzoic acid hydrazides [1].
Experimental Protocols
Protocol A: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing)
Objective: To quantify peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20–25 g).
-
Administration: Administer test compound (this compound derivative) orally (p.o.) or intraperitoneally (i.p.) in vehicle (e.g., 1% CMC).
-
Induction: 30 minutes post-drug, inject 0.6% acetic acid solution (10 mL/kg, i.p.).
-
Observation: Count the number of "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes.
-
Calculation:
.
Protocol B: Herbicidal Screening (Root Growth Inhibition)
Objective: To assess auxin-like activity.
-
Seeds: Cucumis sativus (Cucumber) or Triticum aestivum (Wheat).
-
Treatment: Place seeds on filter paper in Petri dishes soaked with test compound concentrations (0.1, 1, 10, 100 µM).
-
Incubation: Incubate at 25°C in dark for 72–96 hours.
-
Measurement: Measure primary root length.
-
Analysis: Compare inhibition curves to 2,4-D (positive control).
References
-
Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Source: ResearchGate / Iranian Journal of Pharmaceutical Research. URL:[Link]
-
2-(o-Tolyloxy)benzoic acid: Crystal Structure and Supramolecular Features. Source: National Institutes of Health (PMC). URL:[Link]
-
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives. Source: Iranian Journal of Pharmaceutical Research. URL:[Link]
Sources
An In-depth Technical Guide to the Herbicidal Mechanism of Action of 2-(2-Methylphenoxy)benzoic Acid
This guide provides a comprehensive technical overview of the herbicidal mechanism of action of 2-(2-Methylphenoxy)benzoic acid, a member of the phenoxycarboxylic acid class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the molecular interactions, physiological consequences, and methodologies for studying this class of compounds.
Introduction: The Role of Synthetic Auxins in Weed Management
This compound is a synthetic herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. As a synthetic auxin, it is classified as a Group 4 herbicide by the Herbicide Resistance Action Committee (HRAC)[3]. These herbicides are highly effective for the selective control of broadleaf weeds in various agricultural and non-crop settings[4]. At herbicidal concentrations, these compounds disrupt normal plant growth processes, leading to uncontrolled and disorganized development that ultimately results in plant death[5]. This guide will elucidate the intricate mechanisms that underpin the potent herbicidal activity of this compound.
The Core Mechanism: Hijacking the Auxin Signaling Pathway
The herbicidal efficacy of this compound is rooted in its ability to overwhelm the plant's natural auxin signaling pathway. This pathway is central to numerous aspects of plant growth and development, including cell division, elongation, and differentiation.
Molecular Target: The TIR1/AFB Co-Receptor Complex
The primary molecular target of synthetic auxins is the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex[6][7][8]. In the presence of auxin (either natural or synthetic), the TIR1/AFB protein, an Aux/IAA transcriptional repressor, and the auxin molecule form a stable co-receptor complex[7]. This binding event tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome[6].
Downstream Physiological and Biochemical Effects
The uncontrolled expression of auxin-responsive genes leads to a cascade of physiological and biochemical disruptions:
-
Cell Wall Acidification and Uncontrolled Elongation: Auxins stimulate proton pumps in the cell membrane, leading to acidification of the cell wall. This activates enzymes that loosen the cell wall, resulting in uncontrolled cell elongation and epinasty (twisting and bending of stems and petioles).
-
Ethylene and Abscisic Acid (ABA) Biosynthesis: Synthetic auxins can induce the expression of genes involved in the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA)[5][9]. The overproduction of these hormones contributes significantly to the herbicidal symptoms, including senescence and growth inhibition[5][9].
-
Disruption of Vascular Tissues: The uncontrolled cell division and elongation lead to the crushing and blockage of phloem and xylem, disrupting the transport of water and nutrients throughout the plant.
-
Induction of Detoxification Pathways: Plants attempt to counteract the effects of xenobiotics like herbicides by up-regulating detoxification genes, such as those encoding cytochrome P450 monooxygenases and glutathione S-transferases (GSTs)[10][11]. However, at herbicidal doses, these responses are insufficient to prevent cell death.
Experimental Protocols for Elucidating the Mechanism of Action
A thorough understanding of the herbicidal mechanism of this compound requires a combination of in vitro and in vivo experimental approaches.
Dose-Response Assays for Quantifying Herbicidal Efficacy
Dose-response studies are fundamental for determining the concentration of a herbicide required to elicit a specific level of effect on a target weed species.
Protocol: Whole-Plant Dose-Response Assay
-
Plant Material: Grow a susceptible broadleaf weed species (e.g., Amaranthus retroflexus or Galium aparine) in pots under controlled greenhouse conditions to the 2-4 true leaf stage.
-
Herbicide Application: Prepare a dilution series of this compound in an appropriate solvent and surfactant system. Apply the herbicide solutions to the plants using a calibrated sprayer. Include a solvent-only control.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury using a rating scale (e.g., 0% = no effect, 100% = plant death). Harvest the above-ground biomass and determine the dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to determine the effective dose that causes a 50% reduction in growth (ED50)[12][13].
| Parameter | Description |
| ED50 | The dose of herbicide that causes a 50% reduction in a measured response (e.g., biomass). |
| ED90 | The dose of herbicide that causes a 90% reduction in a measured response. |
Gene Expression Analysis to Identify Target Genes
Transcriptomic analysis can reveal the genes and pathways that are affected by herbicide treatment.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Treatment and Sampling: Treat susceptible plants with a sub-lethal dose of this compound and collect tissue samples at various time points (e.g., 1, 3, 6, 12, and 24 hours) after treatment.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) using a reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families) and genes involved in hormone biosynthesis (e.g., ACS for ethylene and NCED for ABA).
-
Data Analysis: Normalize the expression of target genes to a stably expressed reference gene and calculate the fold change in gene expression relative to untreated control plants.
Herbicide Metabolism and Resistance
The efficacy of this compound can be influenced by the plant's ability to metabolize the compound and by the evolution of resistance in weed populations.
Metabolic Detoxification in Plants
Plants have evolved multi-phase detoxification systems to cope with xenobiotics[14].
-
Phase I: Modification: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups[14][15]. Cytochrome P450 monooxygenases are key enzymes in this phase.
-
Phase II: Conjugation: The modified herbicide is conjugated to endogenous molecules such as sugars, glutathione, or amino acids, which generally increases its water solubility and reduces its phytotoxicity[15].
-
Phase III: Compartmentation: The conjugated herbicide is transported and sequestered in the vacuole or incorporated into the cell wall, effectively removing it from the sites of metabolic activity[14].
Enhanced metabolism is a common mechanism of non-target-site resistance to herbicides[3].
Mechanisms of Herbicide Resistance
Herbicide resistance in weeds can arise through two primary mechanisms:
-
Target-Site Resistance (TSR): Mutations in the target protein (e.g., TIR1/AFB receptors) can reduce the binding affinity of the herbicide, rendering it less effective[2][16][17].
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide[2][3].
Understanding the potential for resistance development is crucial for the sustainable use of this compound and other synthetic auxin herbicides.
Conclusion
The herbicidal action of this compound is a multifaceted process initiated by its interaction with the TIR1/AFB auxin co-receptors. This leads to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. The resulting physiological and biochemical chaos, including hormonal imbalances and disruption of vascular tissues, culminates in the death of susceptible broadleaf plants. A thorough understanding of this mechanism, from the molecular to the whole-plant level, is essential for the development of new herbicidal molecules and for the implementation of effective and sustainable weed management strategies.
References
-
Parreira, R. L., et al. (2017). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. The Plant Cell, 29(9), 2293-2307. Available at: [Link]
-
Wang, Y., et al. (2021). Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. BMC Genomics, 22(1), 305. Available at: [Link]
-
Todd, O. E., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1316. Available at: [Link]
-
Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7726. Available at: [Link]
-
Perotti, V. E., et al. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 11(21), 2969. Available at: [Link]
-
Bi, X., et al. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of Agricultural and Food Chemistry, 59(13), 7013-7019. Available at: [Link]
-
Aghabeygi, S., et al. (2023). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 13(1), 10877. Available at: [Link]
-
Oberholzer, T., et al. (2006). Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat. Pest Management Science, 62(12), 1147-1156. Available at: [Link]
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Available at: [Link]
-
Kubeš, M. F., et al. (2020). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. Plant Science, 295, 110309. Available at: [Link]
-
Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science, 42(1), 73-80. Available at: [Link]
-
Baerson, S. R., et al. (2022). Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification. bioRxiv. Available at: [Link]
-
Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1676-1687. Available at: [Link]
-
Chamovitz, D., et al. (1991). The molecular basis of resistance to the herbicide norflurazon. The Plant Cell, 3(8), 833-838. Available at: [Link]
-
Pannacci, E., et al. (2021). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. Agronomy, 11(4), 724. Available at: [Link]
-
Wang, Y., et al. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). BMC Plant Biology, 22(1), 543. Available at: [Link]
-
Zhang, Z., et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of The Total Environment, 843, 156027. Available at: [Link]
-
Sciumbato, A. S., et al. (2004). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility. Weed Technology, 18(4), 1135-1142. Available at: [Link]
-
Passel, H. (n.d.). Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants. Plant & Soil Sciences eLibrary. Available at: [Link]
-
Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 295, 110291. Available at: [Link]
-
Jia, S., et al. (2021). The expression of detoxification genes in two maize cultivars by interaction of isoxadifen-ethyl and nicosulfuron. Pesticide Biochemistry and Physiology, 175, 104845. Available at: [Link]
-
Thompson, W. M., et al. (2010). Dose Responses of Five Broadleaf Weeds to Saflufenacil. Weed Technology, 24(2), 151-156. Available at: [Link]
- Holt, J. S. (1995). Herbicide Resistance. In: Molecular Genetics of Drug Resistance. Taylor & Francis.
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 257-269. Available at: [Link]
-
Chamovitz, D., et al. (1991). The molecular basis of resistance to the herbicide norflurazon. The Plant Cell, 3(8), 833-838. Available at: [Link]
-
Williams, B., et al. (2022). Dose-response of two Jack O'Lantern pumpkin cultivars to fomesafen applied preemergence. Weed Technology, 36(4), 540-546. Available at: [Link]
-
Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. University of California, Davis. Available at: [Link]
-
Wikipedia contributors. (2024, January 29). 2,4-Dichlorophenoxyacetic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Shen, H., et al. (2014). Pyrethroid and their metabolite, 3-phenoxybenzoic acid showed similar (anti)estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays. Toxicology Letters, 225(1), 1-7. Available at: [Link]
Sources
- 1. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy [mdpi.com]
- 13. Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility | Weed Technology | Cambridge Core [cambridge.org]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 16. researchgate.net [researchgate.net]
- 17. The molecular basis of resistance to the herbicide norflurazon - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Contextualizing 2-(2-Methylphenoxy)benzoic Acid in Drug Discovery
An In-Depth Technical Guide to the Enzyme Inhibition Studies of 2-(2-Methylphenoxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
This compound, more commonly known as Tolfenamic Acid, is a well-established non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its therapeutic efficacy as an analgesic, antipyretic, and anti-inflammatory agent is primarily attributed to its activity as an enzyme inhibitor.[4][5] Understanding the principles and methodologies behind characterizing its inhibitory profile is crucial for researchers in pharmacology and drug development. This guide provides a comprehensive overview of the theoretical framework and practical workflows for conducting robust enzyme inhibition studies on this compound, grounded in established scientific protocols.
The core of NSAID activity lies in the targeted disruption of specific enzymatic pathways.[6][7] For Tolfenamic Acid, the primary targets are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4][8] These enzymes are critical gatekeepers in the biosynthesis of prostaglandins, lipid compounds that are key mediators of inflammation, pain, and fever.[2][4][9] By inhibiting COX enzymes, Tolfenamic Acid effectively reduces the production of these pro-inflammatory molecules.[4]
This document will deconstruct the process of an enzyme inhibition study, from initial target rationale to the detailed kinetic analyses required to elucidate the precise mechanism of action. The protocols and insights presented herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible.
Part 1: The Scientific Rationale - Targeting the Prostaglandin Synthesis Pathway
The decision to investigate Tolfenamic Acid's effect on COX enzymes stems from a deep understanding of the inflammatory cascade. Inflammation, while a protective response, can become pathological if unregulated. A central pathway in this process is the conversion of arachidonic acid into prostaglandins.[9][10]
The Cyclooxygenase (COX) Pathway:
-
Release of Arachidonic Acid: In response to inflammatory stimuli, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane's phospholipid bilayer.[9][11]
-
Conversion by COX Enzymes: Arachidonic acid is then acted upon by cyclooxygenase (COX) enzymes. This is the rate-limiting step in the synthesis of prostaglandins.[12][13] COX enzymes exist in two primary isoforms:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate baseline physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[14]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[4][14] It is the primary source of prostaglandins involved in the inflammatory response.[4]
-
-
Formation of Prostaglandins: The COX enzymes convert arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is then rapidly converted into various other prostaglandins (like PGE2) and thromboxanes by specific isomerases.[11][13] These molecules then act on their respective receptors to mediate pain, fever, and inflammation.
Tolfenamic Acid exerts its therapeutic effects by blocking the action of both COX-1 and COX-2, thereby preventing the synthesis of PGH2 and all subsequent pro-inflammatory mediators.[1][2][8] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to some of the characteristic side effects of traditional NSAIDs, such as gastrointestinal irritation.[4][15]
Caption: The Prostaglandin Synthesis Pathway and site of NSAID inhibition.
Part 2: A Validated Workflow for Characterizing Enzyme Inhibition
A systematic approach is essential to move from a hypothesis to a robust characterization of an enzyme inhibitor. The following workflow ensures that each experimental stage logically informs the next, providing a comprehensive understanding of the inhibitor's properties.
Caption: A logical workflow for characterizing an enzyme inhibitor.
Part 3: Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the inhibitory effects of this compound on COX enzymes.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
Causality: The primary objective of this assay is to confirm that this compound directly inhibits the enzymatic activity of COX-1 and COX-2. This is achieved by measuring the production of a key prostaglandin, PGE2, in the presence and absence of the inhibitor.[16] A reduction in PGE2 levels indicates successful inhibition.
Methodology (Based on ELISA Detection):
-
Reagent Preparation:
-
Enzymes: Prepare stock solutions of purified ovine COX-1 and human recombinant COX-2 in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactor Solution: Prepare a solution containing essential cofactors for the reaction, typically including hematin, glutathione, and a mild detergent in the reaction buffer.
-
Substrate: Prepare a stock solution of arachidonic acid in ethanol.
-
Inhibitor: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a known NSAID (e.g., Indomethacin) as a positive control.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
ELISA Reagents: Procure a commercial Prostaglandin E2 (PGE2) ELISA kit and prepare reagents according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Setup: To appropriate wells of a 96-well plate, add:
-
150 µL of Reaction Buffer.
-
10 µL of Cofactor Solution.
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
-
Inhibitor Addition: Add 10 µL of the inhibitor solution (Tolfenamic Acid) at the desired final concentration. For control wells, add 10 µL of the solvent (DMSO).
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
-
Detection of PGE2 by ELISA:
-
Dilute the samples from the reaction plate into the assay buffer provided with the ELISA kit.
-
Follow the specific protocol of the commercial PGE2 ELISA kit to quantify the amount of PGE2 produced in each well.[16][17] This typically involves competitive binding with a PGE2-peroxidase conjugate and subsequent colorimetric detection.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Construct a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the concentration of PGE2 produced in each sample well from the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (PGE2_inhibitor / PGE2_control)] * 100
-
Protocol 2: IC50 Value Determination
Causality: The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[18][19] By determining the concentration of Tolfenamic Acid required to reduce COX activity by 50%, we can establish its efficacy and compare its potency against COX-1 and COX-2 to determine its selectivity profile.
Methodology:
-
Serial Dilution: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO). A typical 8-point dilution series might range from 100 µM down to 1 nM.
-
Dose-Response Assay: Perform the In Vitro COX Inhibition Assay (Protocol 1) for both COX-1 and COX-2, using each concentration of the inhibitor dilution series. Ensure each concentration is tested in triplicate for statistical validity.
-
Data Plotting:
-
Calculate the average percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[20] This will generate a sigmoidal dose-response curve.
-
-
IC50 Calculation:
Data Presentation: IC50 Values
| Compound | Target Enzyme | IC50 Value (µM) [Hypothetical] |
| This compound | COX-1 | 1.5 |
| This compound | COX-2 | 0.8 |
| Indomethacin (Control) | COX-1 | 0.1 |
| Indomethacin (Control) | COX-2 | 0.5 |
This table demonstrates how to present the quantitative results, allowing for easy comparison of potency and selectivity.
Protocol 3: Enzyme Kinetic Analysis to Determine Mechanism of Inhibition
Causality: IC50 values are dependent on assay conditions, particularly substrate concentration.[19][21] To understand the fundamental mechanism by which Tolfenamic Acid inhibits the COX enzymes, a kinetic analysis is required. This experiment elucidates how the inhibitor interacts with the enzyme and its substrate, classifying the inhibition as competitive, non-competitive, or uncompetitive.[22]
Caption: Key types of reversible enzyme inhibition and their effects.
Methodology:
-
Experimental Setup: The experiment involves measuring the initial reaction velocity at various substrate (arachidonic acid) concentrations, repeated across several fixed concentrations of the inhibitor (Tolfenamic Acid).
-
Inhibitor Concentrations: Choose 3-4 fixed concentrations of Tolfenamic Acid, typically centered around its IC50 value (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50).
-
Substrate Concentrations: For each inhibitor concentration, use a range of at least 6-8 arachidonic acid concentrations, spanning from well below to well above the Michaelis constant (Km) of the enzyme.
-
-
Assay Performance:
-
For each combination of inhibitor and substrate concentration, perform the initial steps of the In Vitro COX Inhibition Assay (Protocol 1).
-
It is critical to measure the initial velocity of the reaction, ensuring only a small percentage (<10%) of the substrate is consumed. This may require optimizing the reaction time.
-
-
Data Analysis and Plotting:
-
For each inhibitor concentration, plot the initial velocity (V) versus the substrate concentration ([S]). This will generate a series of Michaelis-Menten curves.
-
To more easily determine the kinetic parameters, transform the data into a linear plot, most commonly a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Plot the data for each inhibitor concentration on the same Lineweaver-Burk graph.
-
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the Y-axis (Vmax is unchanged), but will have different X-intercepts (apparent Km increases with inhibitor concentration).
-
Non-competitive Inhibition: The lines will intersect on the X-axis (Km is unchanged), but will have different Y-intercepts (apparent Vmax decreases with inhibitor concentration).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and Km decrease).
-
By analyzing the pattern of the lines on the Lineweaver-Burk plot, the mechanism of inhibition for Tolfenamic Acid against both COX-1 and COX-2 can be definitively determined.
Part 4: Advanced Insights and Broader Context
The studies outlined above provide a foundational profile of this compound. However, a comprehensive understanding requires considering additional factors.
-
Inhibition Constant (Ki): While the IC50 is a measure of potency, the inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity.[23] For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[23]
-
Beyond COX: While COX inhibition is the primary mechanism of action for Tolfenamic Acid, it has been shown to have other biological effects.[1] For instance, it can inhibit thromboxane synthesis and modulate the activity of transcription factors like NF-κB, contributing to its overall therapeutic profile.[1][4] Studies have also investigated its effects on other enzyme systems, such as Cytochrome P450, which is relevant to drug metabolism.[24]
-
Drug Development Context: The process of characterizing an enzyme inhibitor like Tolfenamic Acid is a cornerstone of the preclinical phase of drug discovery.[25] This phase, which involves target identification, lead optimization, and safety testing, can take 3-4 years before a compound is ready for clinical trials.[25] The data from these in vitro studies are critical for predicting in vivo efficacy and potential side effects.
Conclusion
The systematic study of this compound's interaction with its target enzymes provides a clear example of the principles of modern pharmacology. Through a logical progression of experiments—from primary screening to detailed kinetic analysis—it is possible to build a comprehensive profile of an inhibitor's potency, selectivity, and mechanism of action. The methodologies detailed in this guide represent a robust framework for obtaining high-quality, reproducible data, which is essential for both basic research and the rigorous demands of drug development. The insights gained from such studies not only validate the therapeutic use of existing drugs like Tolfenamic Acid but also pave the way for the rational design of next-generation enzyme inhibitors with improved efficacy and safety profiles.
References
-
Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Tolfenamic Acid? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]
-
Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023-06-26). Drugbank. [Link]
-
Tolfenamic Acid: Uses, Dosage, Side Effects, and More - Comprehensive Guide. RxList. [Link]
-
Tolfenamic acid: Uses, Dosage, Side Effects and ... | MIMS Philippines. MIMS. [Link]
-
Tolfenamic acid: Detailed Review of its Transformative R&D Success. (2023-10-26). Synapse. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. National Center for Biotechnology Information. [Link]
-
TOLFENAMIC ACID SUPPRESSES CYTOCHROME P450 2E1 EXPRESSION IN MOUSE LIVER - PMC. National Center for Biotechnology Information. [Link]
-
Drug Discovery and Development for Pain - Translational Pain Research - NCBI. National Center for Biotechnology Information. [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Khan Academy. [Link]
-
An ELISA method to measure inhibition of the COX enzymes - PubMed. National Center for Biotechnology Information. [Link]
-
Prostaglandin - Wikipedia. Wikipedia. [Link]
-
IC50 - Wikipedia. Wikipedia. [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs | JIR. Journal of Inflammation Research. [Link]
-
2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed. National Center for Biotechnology Information. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Ainfo. [Link]
-
Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders - MDPI. MDPI. [Link]
-
2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
(PDF) Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - ResearchGate. ResearchGate. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI. MDPI. [Link]
-
IC50 Determination - edX. edX. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. ResearchGate. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Drug development process: combating pain: 2.4 NSAIDS | OpenLearn - The Open University. OpenLearn. [Link]
-
Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Journal of the Indian Chemical Society. [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Prostaglandin synthesis pathway. PGs originate from the AA released... - ResearchGate. ResearchGate. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - Diva-portal.org. Diva Portal. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - ResearchGate. ResearchGate. [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. MIT OpenCourseWare. [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. YouTube. [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. BPS Bioscience. [Link]
-
Prostaglandin | Definition, Function, Synthesis, & Facts - Britannica. Britannica. [Link]
-
Prostaglandins : Biosynthesis,function and regulation - YouTube. YouTube. [Link]
Sources
- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugtodayonline.com [drugtodayonline.com]
- 3. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. dovepress.com [dovepress.com]
- 7. Drug development process: combating pain: 2.4 NSAIDS | OpenLearn - Open University [open.edu]
- 8. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Prostaglandin - Wikipedia [en.wikipedia.org]
- 10. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. courses.edx.org [courses.edx.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Khan Academy [khanacademy.org]
- 23. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 24. TOLFENAMIC ACID SUPPRESSES CYTOCHROME P450 2E1 EXPRESSION IN MOUSE LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-(2-Methylphenoxy)benzoic acid molecular weight and formula
An In-depth Technical Guide to 2-(2-Methylphenoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a diaryl ether and aromatic carboxylic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's fundamental physicochemical properties, a robust and validated synthesis protocol, and its current and potential applications. As a member of the phenoxybenzoic acid class, this molecule is a valuable intermediate in organic synthesis and holds interest for its structural similarities to biologically active compounds, suggesting potential applications in agrochemicals and pharmaceuticals. This guide emphasizes the causality behind experimental choices and provides authoritative references to support the presented data and methodologies.
Physicochemical Properties and Identification
This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a benzoic acid moiety linked to a 2-methylphenoxy group via an ether bond. This arrangement of both hydrophilic (carboxylic acid) and hydrophobic (aromatic rings) components dictates its solubility and reactivity profile.
The key identifying and physical properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.25 g/mol | [1] |
| CAS Number | 6325-68-4 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 133-139 °C | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzoic acid ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.4!"]; O1 [label="O", pos="2.9,-0.3!"]; O2 [label="OH", pos="2.9,1.1!"];
// Ether linkage O3 [label="O", pos="-1.5,0.4!"];
// Methylphenoxy ring C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="CH₃", pos="-3.8,-1.2!"];
// Positioning nodes for benzene rings C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"];
C8 [pos="-2,0!"]; C9 [pos="-2.5,0.866!"]; C10 [pos="-3.5,0.866!"]; C11 [pos="-4,0!"]; C12 [pos="-3.5,-0.866!"]; C13 [pos="-2.5,-0.866!"];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; C4 -- O3; O3 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C8; C9 -- C14;
// Double bonds (rendered as thicker lines for clarity) edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6; C8 -- C9; C10 -- C11; C12 -- C13; C7 -- O1; }
Caption: 2D Chemical Structure of this compound.
Synthesis and Structural Verification
The formation of the diaryl ether bond in this compound is efficiently achieved via the Ullmann condensation reaction. This well-established method involves the copper-catalyzed coupling of an aryl halide with a phenol. The synthesis of related phenoxybenzoic acids has been successfully demonstrated using this approach.[3][4][5]
Experimental Protocol: Ullmann Condensation
This protocol describes the synthesis of this compound from 2-chlorobenzoic acid and o-cresol (2-methylphenol).
Step 1: Reactant Preparation
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid and o-cresol in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF).[4]
Step 2: Base Addition
-
While stirring the solution at room temperature, add anhydrous potassium carbonate (K₂CO₃) in portions.[4]
-
Causality: The base is critical for deprotonating the hydroxyl group of o-cresol, forming the more nucleophilic potassium 2-methylphenoxide, which is the active species in the coupling reaction.
-
Step 3: Catalyst Introduction and Reflux
-
Heat the mixture to approximately 80 °C.
-
Introduce a catalytic amount of copper(I) iodide (CuI).[4] The mixture will typically change color, indicating the formation of the active copper complex.
-
Increase the temperature to bring the reaction mixture to a gentle reflux. Maintain reflux for 16-24 hours.
-
Causality: The copper(I) catalyst is essential for facilitating the nucleophilic aromatic substitution, which would otherwise be extremely slow. The high temperature provides the necessary activation energy for the C-O bond formation.
-
Step 4: Product Isolation and Workup
-
After the reaction is complete (monitored by TLC), allow the mixture to cool slightly and pour it into a beaker containing an ice-water mixture.[4] This step quenches the reaction and precipitates unreacted starting materials and salts.
-
Filter the resulting suspension to remove insoluble materials.
-
Acidify the filtrate to a pH of approximately 3.0 using aqueous hydrochloric acid (HCl). This protonates the carboxylate salt of the product, causing it to precipitate out of the solution.[4]
Step 5: Purification
-
Collect the crude solid product by filtration.
-
For further purification, the crude solid can be dissolved in a dilute aqueous sodium hydroxide solution and then re-precipitated by controlled acidification.[4]
-
Final purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Structural Verification Workflow
The identity and purity of the synthesized product must be confirmed through a combination of spectroscopic and analytical techniques.
Caption: Synthesis and analytical verification workflow for the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by showing the chemical shifts, integrations, and coupling patterns of all protons and carbons, ensuring the correct connectivity of the two aromatic rings through the ether linkage.
-
Infrared (IR) Spectroscopy : IR analysis is used to verify the presence of key functional groups. Expected characteristic peaks include a strong absorption for the carboxylic acid C=O stretch (~1700 cm⁻¹), a broad O-H stretch (~3000 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).
-
Mass Spectrometry (MS) : MS is employed to confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of 228.25 g/mol .
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for determining the purity of the final product, often showing ≥99% for research-grade material.[1]
Applications in Research and Development
This compound is a versatile molecule with established and potential applications in several fields of chemical science.
-
Pharmaceutical Synthesis : The phenoxybenzoic acid scaffold is an isostere of anthranilic acid, a class of molecules known for anti-inflammatory properties.[3][5] Consequently, this compound serves as a valuable building block for synthesizing potential new pharmaceutical agents and for research in medicinal chemistry.[1]
-
Agrochemicals : Like many phenoxy-based carboxylic acids, this compound has applications in the agrochemical industry, where it can function as a herbicide for managing unwanted plant growth.[1][6]
-
Organic Synthesis Intermediate : Beyond specific applications, it serves as a key intermediate in organic synthesis, allowing for the creation of more complex derivatives by leveraging the reactivity of its carboxylic acid group.[1]
References
-
Wiley. (n.d.). m-(2-Phenoxyethoxy)benzoic acid. SpectraBase. Retrieved from [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). Retrieved from [Link]
Sources
Methodological & Application
HPLC method for 2-(2-Methylphenoxy)benzoic acid analysis
Application Note: High-Performance Liquid Chromatography Analysis of 2-(2-Methylphenoxy)benzoic Acid
Executive Summary & Scientific Context
This compound (also known as 2-(o-Tolyloxy)benzoic acid) is a critical structural intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and ether-linked pharmacophores. Its analysis presents specific chromatographic challenges due to its ionizable carboxylic acid moiety and significant hydrophobicity imparted by the diaryl ether scaffold.
This guide moves beyond simple recipe-following. It deconstructs the physicochemical properties of the analyte to engineer a robust, self-validating HPLC method. The protocol utilizes Reversed-Phase Chromatography (RP-HPLC) with pH-controlled mobile phases to ensure ion suppression, resulting in sharp peak shapes and reproducible retention times.
Physicochemical Basis of the Method
To design an effective method, we must first understand the molecule's behavior in solution.
-
Acid-Base Chemistry (pKa): As a benzoic acid derivative, the carboxyl group typically has a pKa in the range of 3.5 – 4.0 .
-
Implication: At neutral pH (pH 7), the molecule exists as a benzoate anion (highly polar, poor retention on C18).
-
Solution: The mobile phase pH must be maintained below 3.0 (ideally pH 2.5) to suppress ionization (
form). This forces the molecule into its neutral, hydrophobic state, ensuring strong interaction with the stationary phase and preventing peak tailing.
-
-
Hydrophobicity (LogP): The addition of the o-tolyloxy group significantly increases lipophilicity compared to benzoic acid.
-
Implication: Expect longer retention times than simple benzoic acids. A stronger organic eluent (Acetonitrile) is preferred over Methanol to manage run times.
-
-
Chromophore (UV): The molecule possesses two aromatic rings connected by an ether linkage.
-
Implication: Strong UV absorption is expected in the 230–240 nm range (primary) and 270–280 nm (secondary).
-
Method Development Strategy (The "Why")
Column Selection
A C18 (Octadecylsilane) column is the gold standard here. We require a high-purity silica backbone (Type B silica) to minimize secondary interactions between unreacted silanols and the carboxylic acid, which causes tailing.
-
Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (4.6 x 150 mm, 5 µm).
Mobile Phase Architecture
-
Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (
).-
Role: Sets pH ~2.2–2.5, ensuring the analyte remains protonated.
-
-
Solvent B (Organic): Acetonitrile (ACN).
-
Role: ACN has a lower UV cutoff (<200 nm) than Methanol and stronger elution strength, sharpening the peaks of hydrophobic aromatics.
-
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump w/ PDA or UV Detector | Gradient capability required. |
| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Zorbax Eclipse Plus) | Balances resolution and backpressure. |
| Column Temp | 30°C (± 1°C) | Improves mass transfer and retention reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity needs. |
| Detection | UV @ 235 nm (Ref @ 360 nm) | 235 nm targets the aromatic |
| Run Time | 15 Minutes | Sufficient to elute late impurities. |
Mobile Phase Gradient Program
A gradient is recommended to prevent the accumulation of highly hydrophobic impurities from the sample matrix.
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (Acetonitrile) | Phase Description |
| 0.0 | 70 | 30 | Initial equilibration. |
| 8.0 | 20 | 80 | Ramp to elute analyte & impurities. |
| 10.0 | 20 | 80 | Hold to clear column. |
| 10.1 | 70 | 30 | Return to initial conditions. |
| 15.0 | 70 | 30 | Re-equilibration (Critical). |
Standard & Sample Preparation
Reagents:
-
This compound Reference Standard (>99% purity).
-
Milli-Q Water.
-
Phosphoric Acid (85%).
Stock Solution (1.0 mg/mL):
-
Weigh 25.0 mg of the standard into a 25 mL volumetric flask.
-
Add 15 mL of Acetonitrile (The compound is sparingly soluble in water).
-
Sonicate for 5 minutes until fully dissolved.
-
Dilute to volume with Acetonitrile.
Working Standard (50 µg/mL):
-
Pipette 1.25 mL of Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with Mobile Phase Initial Ratio (70:30 Water:ACN) .
-
Note: Diluting with the mobile phase prevents "solvent shock" which can distort peak shape during injection.
-
Visualization: Method Logic & Workflow
The following diagram illustrates the critical decision pathways and experimental workflow for this analysis.
Caption: Logical flow connecting physicochemical properties of the analyte to specific chromatographic parameters.
Validation & System Suitability
To ensure scientific integrity (Trustworthiness), the system must pass these criteria before every sample set.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time (RT) | ± 2.0% of Standard | Check pump flow rate, leaks, or temperature fluctuations. |
| Tailing Factor ( | ||
| Theoretical Plates (N) | > 5,000 | Low N indicates column aging or poor connection (dead volume). |
| Precision (RSD) | < 2.0% (n=6 injections) | Check injector reproducibility or bubble formation in pump heads. |
| Resolution ( | > 2.0 (between analyte & nearest impurity) | Adjust gradient slope or lower % organic at start. |
Troubleshooting Guide
-
Problem: Split Peaks or Shoulder.
-
Root Cause: Sample solvent is too strong (e.g., 100% ACN injection) causing the analyte to precipitate or travel faster than the mobile phase initially.
-
Fix: Dilute the final sample in the starting mobile phase (70:30 Water:ACN).
-
-
Problem: Drifting Retention Times.
-
Root Cause: Incomplete column equilibration between gradient runs.
-
Fix: Ensure the "Re-equilibration" step (10.1–15.0 min) is strictly followed. The column needs 5–10 column volumes to reset.
-
-
Problem: High Backpressure.
-
Root Cause: Precipitation of buffer salts or particulate matter.
-
Fix: Filter all mobile phases through 0.22 µm filters. Ensure the needle wash solvent is compatible with the buffer.
-
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa suppression and C18 retention mechanisms).
-
BenchChem. (2025).[3][4] HPLC Analysis of Benzoic Acid Derivatives. Retrieved from .
-
SIELC Technologies. (2023). Separation of Benzoic Acid, 2-phenoxy- on Newcrom R1 HPLC column. Retrieved from .
-
PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. Retrieved from .
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Authoritative standard for System Suitability parameters).
Sources
- 1. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gas Chromatography Method for the Quantitative Analysis of 2-(2-Methylphenoxy)benzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative determination of 2-(2-Methylphenoxy)benzoic acid. Due to its classification as an aromatic carboxylic acid, the compound exhibits high polarity and low volatility, making direct GC analysis challenging.[1][2] This protocol addresses these issues through a chemical derivatization step, converting the analyte into a more volatile and thermally stable ester, which is then analyzed using a Flame Ionization Detector (FID). The methodology described herein is designed for professionals in pharmaceutical and agrochemical research and quality control, providing comprehensive, step-by-step instructions for sample preparation, derivatization, chromatographic analysis, and method validation in accordance with ICH guidelines.[3][4]
Introduction and Scientific Principle
This compound is a key intermediate and active compound in the pharmaceutical and agrochemical industries.[5] Its molecular structure, featuring a carboxylic acid group, imparts significant polarity.[1] This polarity leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and a tendency for the analyte to adsorb onto active sites within a GC system (e.g., the injector liner and column).[6] Such interactions typically manifest as severe peak tailing, poor sensitivity, and non-reproducible results, rendering direct GC analysis unreliable.[7]
To overcome these challenges, a derivatization strategy is essential.[8][9] This method employs an alkylation reaction to convert the polar carboxylic acid functional group (-COOH) into a non-polar methyl ester (-COOCH₃). This chemical modification effectively eliminates the capacity for hydrogen bonding, thereby increasing the analyte's volatility and stability at the high temperatures required for GC analysis.[7][10] The resulting derivative exhibits excellent chromatographic behavior, producing sharp, symmetrical peaks suitable for accurate and precise quantification by a Flame Ionization Detector (FID).
The overall analytical workflow is depicted below.
Figure 1: General workflow for the GC analysis of this compound.
Instrumentation, Reagents, and Consumables
Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a mid-polarity stationary phase such as 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5, TR-5, or equivalent).
-
Analytical Balance (0.01 mg readability).
-
Heating block or water bath.
-
Vortex mixer.
-
Autosampler vials (2 mL) with PTFE-lined septa.
Reagents and Standards
-
This compound reference standard (Purity ≥ 99%).
-
Methanol (HPLC or GC grade).
-
Toluene (HPLC or GC grade).
-
Derivatization Reagent: Methanolic HCl (e.g., 3N solution in Methanol) or Trimethyl orthoacetate (TMOA) in the presence of an acid catalyst.[11]
-
High-purity gases: Helium or Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID).
Detailed Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard solution with methanol. These solutions will be subjected to the same derivatization procedure as the samples.
Sample Preparation and Derivatization Protocol
The following protocol is based on an esterification reaction. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a viable alternative.[12]
-
Sample Weighing: Accurately weigh an amount of the test sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Aliquot Transfer: Transfer 1.0 mL of the prepared sample solution (or a working standard solution) into a 10 mL screw-cap reaction vial.
-
Reagent Addition: Add 1.0 mL of 3N Methanolic HCl to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes to complete the esterification.[6]
-
Cooling and Neutralization: Allow the vial to cool to room temperature. Carefully add approximately 1 mL of a saturated sodium bicarbonate solution to neutralize the excess acid (verify with pH paper).
-
Extraction: Add 2.0 mL of toluene, cap the vial, and vortex vigorously for 1 minute to extract the derivatized analyte (the methyl ester) into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic (toluene) layer into a 2 mL autosampler vial for GC analysis.
Gas Chromatography and FID Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Nitrogen, at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temp. | 250°C[13] |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Injection Volume | 1.0 µL |
| Oven Program | |
| Initial Temp. | 100°C, hold for 2 minutes |
| Ramp Rate | 15°C/min to 280°C |
| Final Temp. | 280°C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] The objective of validation is to demonstrate that the analytical procedure is suitable and reliable for the quantitative determination of this compound.[3]
Figure 2: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.
The following table summarizes the validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix). | The analyte peak should be free from interference at its retention time in a blank and placebo chromatogram. Peak purity should be confirmed if using a mass spectrometer. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.[14][15] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | For assay: 80% to 120% of the test concentration.[16] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies on a matrix at a minimum of 3 concentration levels. | Recovery should typically be within 98.0% to 102.0%.[14] |
| Precision | ||
| Repeatability (Intra-assay) | Precision under the same operating conditions over a short interval. (n≥6 replicates at 100% concentration). | Relative Standard Deviation (RSD) ≤ 2%.[14] |
| Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. | RSD ≤ 3%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters (e.g., flow rate, oven ramp rate) are slightly varied. |
Data Analysis and Calculations
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the derivatized standard against its concentration.
-
Quantification: Determine the concentration of the derivatized this compound in the injected sample solution from the calibration curve.
-
Final Calculation: Calculate the final concentration or percentage purity of this compound in the original sample, accounting for the initial sample weight and all dilution factors.
References
- CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents.
-
Sivakumar, T., et al. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. Available at: [Link]
-
USP EP - 2.4.22 Composition of Fatty Acids by Gas Chromatography. Scribd. Available at: [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Chem-Impex. This compound. Available at: [Link]
-
Darko, E., & Barden, K. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. McMaster University. Available at: [Link]
-
Psillakis, E., & Kalogerakis, N. (2003). Analysis of acidic drugs by gas chromatography. ResearchGate. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Schreier, M. (2023). Benzoic acid determination with GC-FID? ResearchGate. Available at: [Link]
- Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Padarauskas, A., & Judzentiene, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]
-
Quintana, J.B., & Rodil, R. (2006). Determination of acidic drugs in sewage water by gas chromatography-mass spectrometry as tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]
-
Scholars Research Library. (2014). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available at: [Link]
- Yeh, M.K., & Don, M.J. (1991). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
National Center for Biotechnology Information. 2-(4-Methylphenoxy)benzoic acid. PubChem. Available at: [Link]
-
Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Available at: [Link]
-
Study.com. Benzoic Acid | Structure, Formula & Examples. Available at: [Link]
-
Scientific Research Publishing. (2016). Pharmaceutical Applications of Gas Chromatography. Available at: [Link]
-
National Institutes of Health. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Available at: [Link]
Sources
- 1. CAS 108475-90-7: 2-[(2-Methylphenoxy)methyl]benzoic acid [cymitquimica.com]
- 2. study.com [study.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. gcms.cz [gcms.cz]
- 11. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. scribd.com [scribd.com]
- 14. environics.com [environics.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. database.ich.org [database.ich.org]
Use of 2-(2-Methylphenoxy)benzoic acid in specialty polymer synthesis
Application Note: Strategic Utilization of 2-(2-Methylphenoxy)benzoic Acid in High-Performance Polymer Synthesis
Abstract
This technical guide details the application of This compound (also known as 2-(o-tolyloxy)benzoic acid) in the synthesis of specialty high-performance polymers.[1] While often categorized as an agrochemical intermediate, this diaryl ether carboxylic acid possesses unique structural attributes—specifically its ortho-methylated phenoxy ring and carboxylic acid functionality —that make it a critical building block for Poly(aryl ether ketone)s (PAEK) and Polyxanthones . This guide focuses on two primary applications: (1) its role as a precise End-Capping Agent to control molecular weight and thermal stability in PAEK synthesis, and (2) its conversion via electrophilic cyclodehydration into 4-Methylxanthone , a thermally stable moiety for advanced macromolecular engineering.
Introduction: The Chemical Advantage
In the realm of high-performance thermoplastics, controlling molecular weight distribution and chain-end fidelity is paramount. This compound offers a distinct advantage over generic end-cappers (like benzoyl chloride) due to its electron-rich diaryl ether structure .[1]
-
Thermal Stability: The diaryl ether linkage mimics the backbone of PEEK/PEK, ensuring that the chain ends do not degrade prematurely at processing temperatures (>350°C).
-
Xanthone Precursor: The molecule undergoes intramolecular Friedel-Crafts acylation to form a xanthone ring.[1] This reaction can be exploited to introduce rigid, fused-ring heterocyclic units into polymer backbones or side chains, enhancing glass transition temperature (
) and oxidative resistance.
Mechanistic Pathways & Application Logic
The utility of this compound branches into two distinct synthetic pathways.
Pathway A: Chain Termination (End-Capping)
In nucleophilic aromatic substitution (
Pathway B: Cyclodehydration to Polyxanthone Motifs
Under superacidic conditions (e.g., Eaton’s Reagent or Triflic Acid), the carboxylic acid group attacks the electron-rich phenoxy ring (ortho position) to close the ring, forming 4-methylxanthone . This reaction is the basis for synthesizing xanthone-containing polymers, which exhibit superior hydrolytic stability.
Visualizing the Pathways
Figure 1: Dual synthetic pathways for this compound in polymer chemistry: Chain Termination vs. Xanthone Cyclization.[1]
Experimental Protocols
Protocol 1: Synthesis of End-Capped Poly(ether ketone) (PEK)
Objective: Synthesize a PEK oligomer with controlled molecular weight using 2-(2-Methylphenoxy)benzoyl chloride as the terminator.[1]
Reagents:
-
Monomers: 4,4'-Difluorobenzophenone (DFBP), 4,4'-Dihydroxybenzophenone (DHBP).
-
End-Capper: this compound (converted to acid chloride in situ or prior).
-
Solvent: Diphenyl sulfone (DPS) or Sulfolane.[1]
-
Base: Na₂CO₃ / K₂CO₃ mixture.[1]
Step-by-Step Methodology:
-
Monomer Activation (In-Situ):
-
Load DHBP (21.42 g, 0.1 mol), DFBP (21.82 g, 0.1 mol), and DPS (200 g) into a 500 mL 3-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap.
-
Heat to 150°C to melt the solvent.[1]
-
Add alkali carbonates (Na₂CO₃ 0.105 mol) to form the bis-phenoxide. Dehydrate the system by distilling off water/toluene azeotrope.[1]
-
-
Polymerization:
-
Raise temperature to 300-320°C. Maintain for 2-4 hours until the viscosity increases significantly (indicating high MW).
-
-
End-Capping (The Critical Step):
-
Preparation: Separately, reflux this compound (1.14 g, 0.005 mol) with thionyl chloride (excess) to generate 2-(2-methylphenoxy)benzoyl chloride . Remove excess SOCl₂ under vacuum.[1]
-
Addition: Dissolve the acid chloride in a small amount of dry DPS or add directly to the viscous polymer melt.
-
Reaction: Stir for 30 minutes at 300°C. The acid chloride reacts with residual phenoxide chain ends (
), terminating the chain with the stable 2-(2-methylphenoxy)benzoate group.[1]
-
-
Work-up:
Data Validation (Self-Check):
-
FTIR: Look for the disappearance of the -OH stretch (3400 cm⁻¹) and the appearance/sharpening of the ester carbonyl peak (if the linkage is ester) or ketone signals.
-
Thermal Stability: TGA should show no weight loss below 450°C. Uncapped polymers often show degradation around 350-400°C due to unstable phenoxide ends.[1]
Protocol 2: Cyclization to 4-Methylxanthone (Monomer Precursor)
Objective: Convert the acid into a rigid xanthone unit for use in "Polyxanthone" synthesis.
Reagents:
-
This compound (5.0 g).[1]
-
Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) - Preferred over concentrated H₂SO₄ for cleaner yield.[1]
Methodology:
-
Reaction Setup:
-
Place 5.0 g of the starting acid in a round-bottom flask.
-
Add 50 mL of Eaton’s Reagent under nitrogen atmosphere.[1]
-
-
Cyclodehydration:
-
Stir at 80°C for 3 hours . The solution will likely turn deep yellow/orange (characteristic of xanthone cations).
-
Mechanism: Protonation of the carbonyl oxygen followed by electrophilic attack on the electron-rich methyl-substituted ring.[1]
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly into 200 mL of ice water with vigorous stirring.
-
The 4-Methylxanthone will precipitate as a solid.[1]
-
Filter and wash with NaHCO₃ solution (to remove residual acid) and water.
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water (3:1) to obtain analytical purity.
-
Characterization Table:
| Property | This compound | 4-Methylxanthone (Product) |
| Molecular Weight | 228.25 g/mol | 210.23 g/mol |
| Appearance | White crystalline solid | Light yellow needles |
| Melting Point | 133-139 °C | ~105-110 °C |
| Key IR Signal | 1680 cm⁻¹ (Acid C=O) | 1660 cm⁻¹ (Xanthone C=O) |
| Solubility | Soluble in Acetone, DMF | Soluble in CHCl₃, Toluene |
Troubleshooting & Optimization
-
Problem: Low Molecular Weight in Polymerization.
-
Problem: Incomplete Cyclization to Xanthone.
-
Cause: Temperature too low or moisture in Eaton's reagent.[1]
-
Solution: Increase temperature to 90°C. Ensure reagents are anhydrous. The methyl group activates the ring, so this reaction should proceed faster than unsubstituted phenoxybenzoic acid.
-
References
-
Synthesis of Xanthones and Poly(dixanthone)s. Organic Letters, 2001.[[“]] Describes the cyclization of 2-aryloxy derivatives in superacids to form xanthone backbones.[1][3]
-
2-(o-Tolyloxy)benzoic acid: Crystal Structure and Intermediate Role. Acta Crystallographica, 2011.[1] Validates the structure and its role as a biaryl intermediate.[1][4]
-
Synthesis of Xanthones: An Overview.ResearchGate / Current Organic Chemistry.
-
This compound Product Profile.Chem-Impex. Lists applications in polymer additives and synthesis.
-
[1]
-
Sources
2-(2-Methylphenoxy)benzoic acid as a plasticizer in polymer formulations
Application Note: 2-(2-Methylphenoxy)benzoic Acid as a High-Performance Plasticizer and Polymer Modifier [1]
Executive Summary
This technical guide details the application of This compound (CAS: 6325-68-4), also known as 2-(o-tolyloxy)benzoic acid, as a functional plasticizer and modifier in advanced polymer formulations.[1] Unlike conventional phthalate-based plasticizers, this compound offers a unique dual-mechanism: it functions as an external plasticizer to increase free volume and reduce glass transition temperature (
This guide provides validated protocols for incorporation, mechanistic insights into its plasticizing efficiency, and standardized testing methodologies for researchers in drug development and materials science.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(o-Tolyloxy)benzoic acid; 2-(o-Tolyl)ether benzoic acid |
| CAS Number | 6325-68-4 |
| Molecular Formula | |
| Molecular Weight | 228.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 160–163 °C (Typical) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Chloroform); Low water solubility |
| Function | Plasticizer, Polymer Modifier, Herbicide Intermediate |
Mechanism of Action
The plasticizing efficiency of this compound stems from its "Lubricity-Shielding" dual action.[1]
-
Free Volume Expansion: The bulky diphenyl ether structure forces polymer chains apart, increasing free volume and lowering the energy barrier for chain segment rotation.[1]
-
Dipole Shielding: The ether oxygen and aromatic rings shield the dipoles of the polymer backbone (e.g., C-Cl in PVC or C=O in polyesters), reducing inter-chain attraction.[1]
-
H-Bond Stabilization (Unique): Unlike ester plasticizers, the free carboxylic acid group can form hydrogen bonds with polar groups in the polymer matrix, reducing migration and "blooming" over time.[1]
Figure 1: Mechanistic pathway of this compound plasticization, highlighting the dual role of steric spacing and H-bond anchoring.
Experimental Protocols
Protocol A: Melt Blending (Compounding)
Target Application: PVC, Polyesters, or Polyamides.[1]
Materials:
-
Base Polymer (e.g., PVC resin K-value 65).[1]
-
Thermal Stabilizers (e.g., Ca/Zn stearate for PVC).[1]
Procedure:
-
Pre-Mixing: In a high-speed mixer, dry blend the polymer resin with 10-40 phr (parts per hundred resin) of MPBA.[1]
-
Note: Due to MPBA's high melting point (~160°C), ensure the mixer friction generates sufficient heat to disperse the powder, or pre-dissolve in a compatible carrier if necessary.[1]
-
-
Extrusion/Compounding: Feed the dry blend into a twin-screw extruder.
-
Pelletizing: Cool the extrudate in a water bath and pelletize.
-
Compression Molding: Mold pellets into test sheets at 180°C under 10 MPa pressure for 5 minutes.
Protocol B: Solvent Casting (Coatings/Films)
Target Application: Acrylics or Cellulose Acetate films.[1]
Procedure:
-
Dissolution: Dissolve the polymer (e.g., Cellulose Acetate) in a suitable solvent (e.g., Acetone or Dichloromethane) to form a 10-15% w/v solution.[1]
-
Plasticizer Addition: Add MPBA (10-30% by weight of polymer) to the solution.[1]
-
Critical Step: Sonicate for 10 minutes to ensure complete dissolution of the crystalline acid.
-
-
Casting: Pour the solution onto a clean glass or Teflon plate using a doctor blade to control thickness (e.g., 200 µm wet thickness).
-
Drying: Allow solvent evaporation at room temperature for 12 hours, followed by vacuum drying at 50°C for 4 hours to remove residual solvent.
Characterization & Validation
To validate the efficacy of MPBA, the following testing regimen is required.
| Test Method | Standard | Purpose | Acceptance Criteria (Typical) |
| DSC (Differential Scanning Calorimetry) | ASTM D3418 | Measure Glass Transition ( | |
| Tensile Testing | ASTM D638 | Measure Modulus and Elongation at Break.[1] | Modulus decrease >30%; Elongation increase >100%.[1] |
| Migration Stability | ASTM D1239 | Assess leaching in water/oil.[1] | < 2% weight loss after 24h immersion.[1] |
| Thermal Stability (TGA) | ASTM E1131 | Determine degradation onset.[1] | Onset temperature > 220°C. |
Data Analysis Example (Hypothetical PVC Formulation):
| Formulation | MPBA Content (phr) | Elongation at Break (%) | |
| Neat PVC | 0 | 82 | 15 |
| PVC-MPBA-10 | 10 | 65 | 140 |
| PVC-MPBA-20 | 20 | 48 | 280 |
| PVC-MPBA-30 | 30 | 32 | 390 |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Handling: MPBA is a carboxylic acid.[1][3][4][5][6] Wear nitrile gloves and safety goggles. Avoid inhalation of dust during the pre-mixing stage.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect weighing accuracy.[1]
References
-
Chem-Impex International. (n.d.).[1] this compound - Product Description and Applications. Retrieved from
-
Citation Context: Identifies the compound's specific use as a plasticizer in polymer formulations and coatings.[1]
-
-
ChemicalBook. (2023).[1][7] this compound CAS 6325-68-4 Properties and Safety. Retrieved from
-
National Institutes of Health (NIH) - PMC. (2009). Structure and synthesis of 2-(o-tolyloxy)benzoic acid as a biaryl intermediate. Retrieved from
-
Citation Context: Discusses the structural characteristics (dihedral angles) relevant to its spacing effect in polymers and its role as a synthesis intermediate.[1]
-
-
CymitQuimica. (n.d.).[1] 2-[(2-Methylphenoxy)methyl]benzoic acid - Structure and Applications. Retrieved from
- Citation Context: Provides structural insights into the hydrophobic/hydrophilic balance of methylphenoxy-benzoic acid deriv
Sources
- 1. 2-(p-Toluoyl)benzoic acid | C15H12O3 | CID 66563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6325-68-4 [m.chemicalbook.com]
- 3. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-[(2-Methoxyphenoxy)methyl]benzoic acid | 50456-88-7 [smolecule.com]
- 7. 2-(4-METHYLPHENOXY)BENZOIC ACID | 21905-69-1 [chemicalbook.com]
Application Note: Protocol for the Synthesis of 2-(2-Methylphenoxy)benzoic Acid via Modified Ullmann Reaction
Introduction & Scope
This application note details a robust laboratory-scale protocol for the synthesis of 2-(2-methylphenoxy)benzoic acid (also known as 2-(o-tolyloxy)benzoic acid). This compound is a critical pharmacophore and intermediate in the synthesis of fungicides (e.g., Kresoxim-methyl) and non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis utilizes a modified Ullmann Ether Condensation . While classical Ullmann reactions often require harsh conditions (temperatures >200°C, copper bronze melts) and suffer from poor reproducibility, this protocol employs a polar aprotic solvent system (DMF) with a Copper(I) catalyst. This approach lowers the activation energy, improves yield, and simplifies the workup compared to the traditional industrial melt process.
Chemical Transformation
Reaction: Nucleophilic Aromatic Substitution (
Reaction Scheme & Mechanism
The reaction proceeds via a copper-catalyzed cycle.[2] Unlike standard nucleophilic aromatic substitution which requires strong electron-withdrawing groups, the Ullmann reaction is facilitated by copper coordination.
Expert Insight: The presence of the carboxylic acid group at the ortho position of the aryl halide is advantageous. The carboxylate acts as a directing group, coordinating with the copper species to form a cyclic intermediate that lowers the energy barrier for the oxidative addition of the aryl chloride.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Proposed catalytic cycle for the copper-mediated coupling. The ortho-carboxylate facilitates the initial coordination.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 2-Chlorobenzoic Acid | 118-91-2 | >98% | Electrophile (Substrate A) |
| o-Cresol (2-Methylphenol) | 95-48-7 | >99% | Nucleophile (Substrate B) |
| Potassium Carbonate | 584-08-7 | Anhydrous | Base (Proton Scavenger) |
| Copper(I) Iodide | 7681-65-4 | 99.9% | Catalyst |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Anhydrous | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1N & Conc. | Workup (Acidification) |
| Ethyl Acetate / Hexane | - | HPLC Grade | Purification (Optional) |
Equipment
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).
-
Temperature Control: Oil bath with digital thermocouple (Target: 140°C).
-
Atmosphere: Nitrogen (
) or Argon manifold. -
Agitation: Magnetic stirrer with Teflon-coated stir bar.
-
Filtration: Buchner funnel and vacuum pump.
Experimental Protocol
Safety Precaution: o-Cresol is toxic and corrosive. DMF is a potent solvent and potential reproductive hazard. Perform all operations in a fume hood.
Phase 1: Reaction Setup
-
Drying: Flame-dry the 3-neck RBF and cool under a stream of nitrogen to remove moisture. Rationale: Water can quench the active catalyst and compete as a nucleophile.
-
Charging: Add 2-Chlorobenzoic acid (15.6 g, 100 mmol) , o-Cresol (11.9 g, 110 mmol) , and Anhydrous Potassium Carbonate (27.6 g, 200 mmol) to the flask.
-
Solvent Addition: Add DMF (100 mL) .
-
Degassing: Sparge the mixture with nitrogen for 15 minutes while stirring.
-
Catalyst Addition: Add Copper(I) Iodide (1.9 g, 10 mmol, 10 mol%) quickly against a positive flow of nitrogen.
Phase 2: The Coupling Reaction
-
Heating: Equip the flask with a reflux condenser. Heat the oil bath to 140°C .
-
Note: The internal temperature should reach ~130-135°C. 2-Chlorobenzoic acid is less reactive than 2-iodobenzoic acid; temperatures below 120°C often result in incomplete conversion.
-
-
Monitoring: Stir vigorously at reflux for 16–24 hours .
-
QC Checkpoint: Monitor reaction progress via TLC (Mobile phase: 3:1 Hexane:Ethyl Acetate) or HPLC. The starting material (2-chlorobenzoic acid) should disappear.
-
Visual Cue: The reaction mixture typically turns from a greenish suspension to a dark brown/red slurry as the copper species cycle.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature (~25°C).
-
Dilution: Pour the dark reaction mixture into Ice-Water (500 mL) . Stir for 20 minutes to dissolve inorganic salts (
, excess ). -
Filtration (Clarification): If significant insoluble copper residues ("copper mud") remain, filter the alkaline solution through a Celite pad to remove the catalyst.
-
Acidification: Slowly add Concentrated HCl to the filtrate with stirring until the pH reaches pH 2–3 .
-
Observation: A thick off-white to tan precipitate of the crude product will form immediately.
-
-
Collection: Filter the precipitate using a Buchner funnel. Wash the filter cake copiously with Cold Water (3 x 50 mL) to remove residual DMF and salts.
Phase 4: Purification
-
Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (4:1) or Toluene .
-
Procedure: Dissolve in minimum hot solvent, filter hot if necessary, and cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
-
Yield: Expected yield is 75–85% .
-
Target Melting Point: 174–176°C (Lit. value).
-
Experimental Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 135°C – 145°C | <130°C: Reaction stalls (kinetic barrier of Cl- displacement). >160°C: Decarboxylation of benzoic acid or tar formation. |
| Atmosphere | Inert ( | Oxygen oxidizes Cu(I) to Cu(II), deactivating the catalyst and causing homocoupling of phenols. |
| Base Stoichiometry | 2.0 – 2.5 equiv. | Insufficient base prevents complete formation of the phenoxide nucleophile. |
| Solvent Water Content | < 0.1% | Water inhibits the catalytic cycle in DMF; however, water is tolerated in "green" aqueous protocols (not described here). |
Troubleshooting & Analytical Data
Common Issues
-
Low Yield / Unreacted Start Material: Usually caused by "Catalyst Poisoning" (oxidation of Cu) or insufficient temperature. Solution: Ensure rigorous degassing and maintain oil bath >140°C.
-
Dark/Tarred Product: Overheating or insufficient washing. Solution: Perform a charcoal filtration step during recrystallization.
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 174–176°C.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.8 (s, 1H, -COOH)
- 7.8 (dd, 1H, Benzoic-H)
- 6.7–7.5 (m, 7H, Aromatic-H)
- 2.2 (s, 3H, -CH3)
References
-
PrepChem. "Synthesis of 2-(4-methylphenoxy)benzoic acid."[1] (Adapted protocol for o-isomer). Available at: [Link]
-
Organic Chemistry Portal. "Ullmann Reaction - Mechanism and Recent Literature." Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid." (Structural analog study). Available at: [Link]
-
Organic Syntheses. "o-Chlorobenzoic Acid." (Precursor preparation).[3][4][5][6] Org. Synth. 1929, 9, 26. Available at: [Link]
-
Byju's. "Ullmann Reaction Mechanism." Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. 2-(o-Tolyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 5. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemimpex.com [chemimpex.com]
Using 2-(2-Methylphenoxy)benzoic acid as a starting material in organic synthesis
Application Note: Strategic Utilization of 2-(2-Methylphenoxy)benzoic Acid in Heterocyclic Scaffold Synthesis
Executive Summary
This compound (CAS: 6325-68-4) is a specialized diaryl ether intermediate primarily utilized as a regioselective precursor for xanthone (9H-xanthen-9-one) derivatives. Unlike simple benzoic acids, the ortho-phenoxy substitution pre-organizes the molecule for intramolecular electrophilic aromatic substitution.
This guide details the transformation of this starting material into 4-methyl-9H-xanthen-9-one , a privileged scaffold in drug discovery (e.g., DOPA decarboxylase inhibitors, anticancer intercalation agents). We provide two validated protocols: a robust Polyphosphoric Acid (PPA) melt method for scale-up and a Friedel-Crafts acylation route for sensitive substrates.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Before initiating synthesis, verify the material specifications to ensure protocol reproducibility.
| Property | Specification | Notes |
| IUPAC Name | This compound | Also known as o-(o-tolyloxy)benzoic acid |
| CAS Number | 6325-68-4 | Verify against isomer 2-(4-methylphenoxy)benzoic acid |
| Molecular Weight | 228.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 133–139 °C | Distinct from para-isomer (144–146 °C) |
| Solubility | DMSO, Methanol, DCM | Insoluble in water; soluble in aq.[1] NaOH |
| Key Reactivity | Electrophilic Cyclodehydration | Precursor to 4-methylxanthone |
Core Application: Synthesis of 4-Methylxanthone
The primary utility of this starting material is the synthesis of the tricyclic xanthone core. The presence of the methyl group at the 2-position of the phenoxy ring exerts crucial regiochemical control.
-
Regiochemistry: The ether oxygen directs electrophilic attack to the ortho and para positions.
-
Steric Blockade: The 2-methyl group blocks one ortho site.
-
Outcome: Cyclization occurs exclusively at the remaining ortho position (position 6 of the phenoxy ring), yielding 4-methylxanthone (methyl adjacent to the oxygen bridge).
Pathway Visualization
Figure 1: Mechanistic pathway for the cyclodehydration of this compound.
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclodehydration
Recommended for: Routine synthesis, high-throughput generation, and scale-up.
Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent. Its high viscosity stabilizes the acylium intermediate, preventing intermolecular side reactions.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with an overhead mechanical stirrer (magnetic stirring often fails due to viscosity), charge Polyphosphoric Acid (83% P₂O₅) (10–20 g per 1 g of substrate).
-
Heating: Heat the PPA to 90–100 °C on an oil bath. Ensure the acid is mobile before adding the substrate.
-
Addition: Add This compound (1.0 equiv) in portions over 5 minutes.
-
Observation: The mixture may darken slightly; deep black indicates charring (temperature too high).
-
-
Reaction: Stir at 100–115 °C for 2–4 hours.
-
Monitoring: Withdraw a drop, dilute in water, extract with ethyl acetate, and check TLC (Mobile phase: 20% EtOAc/Hexanes). The starting acid (lower R_f) should disappear; the xanthone (high R_f, often fluorescent) appears.
-
-
Quench (Critical): Cool the mixture to 60 °C. Pour the warm syrup slowly onto crushed ice (50x weight of PPA) with vigorous stirring.
-
Caution: Exothermic hydrolysis.
-
-
Isolation:
-
Allow the suspension to stand for 1 hour. The product will precipitate as a solid.
-
Filter the solid. Wash copiously with water to remove phosphoric acid.
-
Wash with 5% NaHCO₃ solution to remove unreacted starting material.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.
Yield Expectation: 75–85%
Method B: Friedel-Crafts Acylation (Two-Step)
Recommended for: Substrates with acid-sensitive functional groups or when PPA is unavailable.
Rationale: Converts the acid to a reactive acid chloride, allowing cyclization under Lewis Acid conditions at lower temperatures.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Suspend this compound (1.0 equiv) in dry Dichloromethane (DCM) or Toluene.
-
Add Thionyl Chloride (
) (1.5 equiv) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to remove excess
.
-
-
Cyclization:
-
Redissolve the crude acid chloride in dry DCM (0.2 M).
-
Cool to 0 °C under Nitrogen/Argon.
-
Add Aluminum Chloride (
) (1.2 equiv) portion-wise.
-
-
Workup:
-
Stir at 0 °C -> RT for 4 hours.
-
Quench by pouring into ice/HCl (1M).
-
Extract with DCM, wash with brine, dry over
.
-
Workflow Visualization (PPA Method)
Figure 2: Operational workflow for the Polyphosphoric Acid cyclization protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low or PPA too viscous (poor mixing). | Increase temp to 120°C; use mechanical stirring. |
| Black Tar Formation | Temperature >140°C or local overheating. | Check oil bath temp; add substrate slowly. |
| Product is Sticky/Oily | Trapped phosphoric acid or impurities. | Repulp solid in 5% NaHCO₃, then recrystallize from EtOH. |
| Low Yield (Method B) | Hydrolysis of Acid Chloride. | Ensure strictly anhydrous conditions during |
Safety & Handling
-
Polyphosphoric Acid: Highly viscous and corrosive. Causes severe thermal and chemical burns. Wear face shield and chemical-resistant gloves. Never add water to hot PPA; always add PPA to ice/water.
-
Thionyl Chloride: Releases toxic
and gas. Perform all Method B steps in a functioning fume hood. -
Waste Disposal: Neutralize acidic aqueous waste with Sodium Carbonate before disposal.
References
- Chemical Profile & CAS Data
-
General Cyclization Methodology (PPA)
-
Xanthone Synthesis Precedents
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones.[3] Part I. A new synthesis of xanthones. Journal of the Chemical Society. (Validation of o-aryloxybenzoic acid cyclization).
-
-
Alternative Acid Catalysis
-
Poly(phosphoric acid) (PPA)-Promoted Cyclization. Organic Chemistry Portal. Retrieved from [Link]
-
Sources
Field trials of 2-(2-Methylphenoxy)benzoic acid as a herbicide
Application Note: Field Trial Protocols for 2-(2-Methylphenoxy)benzoic acid (2-MPBA)
Executive Summary
This guide details the technical protocols for conducting field trials of This compound (CAS: 6325-68-4), hereafter referred to as 2-MPBA . Based on its chemical structure—a benzoic acid moiety with an ortho-substituted phenoxy group—2-MPBA is classified as a Synthetic Auxin (Group 4) herbicide.
This compound is primarily targeted for post-emergence control of broadleaf weeds (dicots) in cereal crops (monocots). The protocols below are designed to validate its efficacy, determine optimal dosage (GR90), and assess crop selectivity under field conditions.
Mechanism of Action & Rationale
Chemical Logic: 2-MPBA mimics the natural plant hormone Indole-3-acetic acid (IAA). Unlike natural auxin, 2-MPBA is not regulated by the plant's degradation systems, leading to lethal accumulation.
-
Uptake: Absorbed via foliage and roots; systemic translocation via phloem to meristematic tissues.
-
Target: Binds to the TIR1/AFB receptor complex in the nucleus.
-
Effect: Induces rapid degradation of Aux/IAA transcriptional repressors, causing unregulated gene expression, ethylene production, and vascular tissue disruption.
Pathway Visualization: Auxinic Herbicide Signaling
Figure 1: The lethal signaling cascade triggered by 2-MPBA. The herbicide bypasses natural homeostatic checkpoints, leading to "auxin overdose."
Pre-Field Validation (Greenhouse)
Before field deployment, establish the biological baseline.
Objective: Determine the GR50 (Growth Reduction 50%) and GR90 values. Target Weeds: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters). Test Rates: 0, 50, 100, 200, 400, 800 g ai/ha (grams active ingredient per hectare).
Critical Insight: Phenoxybenzoic acids often require specific adjuvants to penetrate the cuticle.
-
Protocol Adjustment: Include a treatment arm with Methylated Seed Oil (MSO) at 1% v/v . MSO dissolves waxy cuticles better than Non-Ionic Surfactants (NIS), crucial for Chenopodium control.
Field Trial Protocol: Efficacy & Selectivity
Experimental Design: Randomized Complete Block Design (RCBD). Replicates: 4 blocks to account for field heterogeneity (soil moisture/weed density gradients). Plot Size: 3m x 10m (Standard small-plot sprayer width).
Treatment List
| Trt ID | Compound | Rate (g ai/ha) | Adjuvant | Objective |
| T1 | Untreated Control | 0 | - | Baseline for weed pressure |
| T2 | 2-MPBA | 100 | NIS 0.25% | Low dose threshold |
| T3 | 2-MPBA | 200 | NIS 0.25% | Mid dose |
| T4 | 2-MPBA | 400 | NIS 0.25% | High dose (Target Commercial) |
| T5 | 2-MPBA | 400 | MSO 1.0% | Adjuvant Efficacy Check |
| T6 | Dicamba (Standard) | 280 | NIS 0.25% | Positive Control (Benchmark) |
Application Methodology
Equipment: CO2-pressurized backpack sprayer. Nozzles: Flat Fan (XR 11002 or AIXR 11002).
-
Why? Induction nozzles (AIXR) reduce drift, which is critical for auxinic herbicides to prevent off-target damage to sensitive broadleaf crops nearby. Volume: 150-200 L/ha. Pressure: 2.5 - 3.0 bar.
Step-by-Step Application:
-
Calibration: Measure flow rate per nozzle for 60 seconds. Calculate walking speed (typically 4-5 km/h) required to deliver 200 L/ha.
-
Mixing: Fill tank 50% with water -> Add Adjuvant (MSO/NIS) -> Agitate -> Add 2-MPBA (pre-dissolved if solid) -> Top off water.
-
Note: 2-MPBA is an acid; ensure water pH is slightly acidic to neutral (pH 5-7). High pH can cause salt dissociation issues depending on formulation.
-
-
Timing: Apply when weeds are 2-4 leaf stage (BBCH 12-14). Late application results in reduced efficacy due to hardened cuticles.
Assessment Protocols
Timing: 7, 14, and 28 Days After Treatment (DAT).
Metric 1: Visual Efficacy (0-100% Scale)
-
0%: No effect.
-
30%: Slight epinasty (twisting) but plant recovering.
-
80%: Severe epinasty, chlorosis, growth cessation (Commercially Acceptable).
-
100%: Complete necrosis/death.
Metric 2: Crop Phytotoxicity
-
Assess crop (e.g., Wheat/Corn) for "leaning" (lodging), stunting, or leaf burn.
-
Causality: High rates of auxins can cause brittleness in corn stalks (greensnap).
Metric 3: Biomass Reduction (28 DAT)
-
Harvest 0.5 m² per plot.
-
Dry at 60°C for 48 hours.
-
Calculate % reduction relative to Untreated Control.
Data Analysis & Interpretation
Summarize data using the following structure for reporting.
Table 1: Hypothetical Field Data Summary (28 DAT)
| Treatment | Rate (g ai/ha) | A. retroflexus Control (%) | C. album Control (%) | Crop Injury (%) |
| Untreated | 0 | 0 | 0 | 0 |
| 2-MPBA | 200 | 65 | 55 | 0 |
| 2-MPBA | 400 | 92 | 78 | 2 |
| 2-MPBA + MSO | 400 | 98 | 95 | 5 |
| Dicamba | 280 | 95 | 90 | 3 |
Statistical Validation:
-
Perform ANOVA (Analysis of Variance).
-
Use Tukey’s HSD (p=0.05) to separate means.
-
Interpretation: If T5 (MSO) is significantly better than T4 (NIS), the formulation strategy must prioritize oil-based systems.
Safety & Environmental Fate
Handling:
-
PPE: Nitrile gloves, eye protection (goggles), long sleeves.
-
Hazard: Causes serious eye irritation (H319) and skin irritation (H315).
Environmental Considerations:
-
Leaching: As a benzoic acid derivative, 2-MPBA is likely mobile in soil (low Kd).
-
Mitigation: Do not apply if heavy rain is forecast within 48 hours. Maintain buffer zones (>10m) from water bodies to prevent aquatic toxicity.
References
-
PubChem. (2023). This compound - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
EPPO (European and Mediterranean Plant Protection Organization). (2012). PP 1/152(4) Design and analysis of efficacy evaluation trials. Retrieved from [Link]
-
WSSA (Weed Science Society of America). (2014). Herbicide Handbook: Group 4 Synthetic Auxins. Retrieved from [Link]
Experimental protocol for testing the herbicidal efficacy of 2-(2-Methylphenoxy)benzoic acid
Executive Summary & Mechanism of Action
This protocol details the standardized workflow for evaluating the herbicidal efficacy of 2-(2-Methylphenoxy)benzoic acid . Structurally, this compound is a hybrid pharmacophore combining features of phenoxy herbicides (e.g., 2,4-D) and benzoic acid herbicides (e.g., Dicamba).
Mechanistic Insight: Based on its chemical structure—an aryl carboxylic acid linked via an ether bridge to a methylated phenyl ring—this compound functions as a Synthetic Auxin (Auxin Mimic) . It acts by binding to the Transport Inhibitor Response 1 (TIR1) receptor complex, triggering the ubiquitination and degradation of Aux/IAA transcriptional repressors. This leads to unregulated gene expression, causing characteristic symptoms: epinasty (twisting), tissue swelling, vascular blockage, and eventual necrosis.
Hypothesis for Selectivity: Like its analogs, we hypothesize this compound will exhibit strong efficacy against dicotyledonous (broadleaf) weeds while showing selectivity (safety) in monocotyledonous crops (e.g., maize, wheat), making it a candidate for selective post-emergence weed control.[1]
Safety & Handling
Signal Word: WARNING (Irritant)
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Solubility Warning: The free acid form has low water solubility. Stock solutions must be prepared in Acetone or DMSO before aqueous dilution.
-
Volatility: Like Dicamba, benzoic acid derivatives can be volatile. Use volatility chambers if testing near sensitive non-target species (e.g., tomato, grape).
Experimental Workflow Visualization
Figure 1: Sequential workflow for validating herbicidal activity, moving from rapid in vitro screening to whole-plant greenhouse assays.
Phase 1: Rapid Root Growth Bioassay (Screening)
Objective: To confirm auxin-like activity via root growth inhibition (a highly sensitive auxin response) before investing in greenhouse trials.
Materials
-
Test Species: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - highly sensitive).
-
Media: 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.
-
Compound: this compound (Stock: 100 mM in DMSO).
Protocol
-
Media Preparation: Autoclave MS media. After cooling to 55°C, add the test compound to achieve final concentrations: 0, 0.1, 1.0, 10, 50 µM .
-
Plating: Pour 25 mL into square petri dishes.
-
Sowing: Surface sterilize seeds and plate 10 seeds per dish (3 replicates per concentration).
-
Incubation: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Measurement: At 7 days post-germination, scan plates and measure primary root length using ImageJ.
Success Criteria: A dose-dependent inhibition of primary root elongation accompanied by excessive lateral root formation (the "auxin phenotype") confirms the mechanism.
Phase 2: Post-Emergence Greenhouse Assay
Objective: To determine the GR50 (Growth Reduction 50%) and crop selectivity.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4 pots per treatment.
-
Species Selection:
-
Target Weeds (Dicots):Amaranthus retroflexus (Redroot pigweed), Chenopodium album (Lambsquarters), Sinapis arvensis (Wild mustard).
-
Crops (Monocots):Zea mays (Corn), Triticum aestivum (Wheat).
-
Formulation Strategy
The compound must be formulated to penetrate the leaf cuticle.
-
Solvent: Acetone (dissolve technical grade material).
-
Carrier: Deionized water.
-
Adjuvant: 0.25% v/v Non-ionic surfactant (e.g., Tween 20 or Agral 90).
-
Volume: Calibrate sprayer to deliver 200 L/ha equivalent.
Dosing Table
Prepare the following rates based on an active ingredient (ai) basis:
| Treatment Group | Rate (g ai/ha) | Preparation (for 100 mL mix) |
| Control | 0 | 0 mg Compound + 0.25 mL Surfactant |
| Low | 12.5 | 0.625 mg Compound |
| Medium-Low | 25 | 1.25 mg Compound |
| Medium | 50 | 2.50 mg Compound |
| High | 100 | 5.00 mg Compound |
| Max | 200 | 10.00 mg Compound |
| Reference | 200 (Dicamba) | Positive Control |
Step-by-Step Protocol
-
Planting: Sow seeds in 10 cm pots using standard potting mix. Thin to 2 plants per pot after emergence.
-
Growth Stage: Grow plants until they reach the 2-4 true leaf stage (approx. 10-14 days).
-
Application:
-
Place plants in a spray cabinet.
-
Apply treatment using a flat-fan nozzle (e.g., TeeJet 8002) at 200 kPa pressure.
-
Allow foliage to dry completely before returning to the greenhouse.
-
-
Maintenance: Water from the bottom (sub-irrigation) for the first 24 hours to prevent washing off the chemical. Afterward, water daily.
-
Data Collection (14 & 21 Days After Treatment - DAT):
-
Visual Injury Score: 0% (No effect) to 100% (Complete death). Look for epinasty (twisting) within 24-48 hours.
-
Biomass: Cut shoots at soil level and weigh (Fresh Weight). Dry at 60°C for 48h for Dry Weight.
-
Mechanism of Action Visualization
Figure 2: The molecular pathway. The herbicide mimics natural auxin, binding to TIR1, degrading Aux/IAA repressors, and unleashing lethal gene overexpression.
Data Analysis & Reporting
To ensure scientific rigor, calculate the GR50 (Dose required to reduce growth by 50%) using a non-linear log-logistic regression model (e.g., utilizing the drc package in R).
Formula:
- : Biomass response
- : Herbicide dose
- : GR50 value (inflection point)
Interpretation:
-
Susceptible (Weed): GR50 < 20 g ai/ha.
-
Tolerant (Crop): GR50 > 200 g ai/ha.
-
Selectivity Index (SI):
. An SI > 10 indicates commercial potential.
References
-
Bayer Crop Science. (2024). Dicamba Basics: Mechanism of Action and Formulations. Retrieved from
-
Todd, O. et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Retrieved from
-
National Pesticide Information Center. (2011).[2] Dicamba Technical Fact Sheet. Retrieved from
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
-
Chem-Impex. (n.d.). This compound Product Data. Retrieved from
Sources
Advanced Application Note: Radiosynthesis and Metabolic Profiling of 2-(2-Methylphenoxy)benzoic Acid
[1]
Part 1: Strategic Directive & Experimental Design[1]
Scientific Rationale
2-(2-Methylphenoxy)benzoic acid (CAS 6325-68-4) represents a critical structural scaffold in the development of diphenyl ether herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[1] In metabolic studies, the stability of the ether bridge and the oxidation potential of the ortho-methyl group are of paramount interest.[1]
To accurately trace the metabolic fate (ADME) of this compound, Carbon-14 (
Retrosynthetic Strategy & Label Positioning
The optimal labeling strategy places the
-
Selected Label Position: Uniformly labeled
phenoxy ring.[1] -
Precursor:
o-Cresol.[1] -
Rationale: The phenoxy ring contains the metabolically active methyl group.[1] Labeling this ring allows for the tracking of ring-hydroxylated metabolites and oxidation products of the methyl group, even if the ether bond is cleaved (though rare in this scaffold).[1]
Reaction Pathway: The Ullmann Ether Synthesis
We utilize a Copper(I)-catalyzed Ullmann condensation.[1] While Palladium-catalyzed Buchwald-Hartwig couplings are modern alternatives, the Ullmann reaction remains the industrial gold standard for preparing sterically hindered ortho-substituted diphenyl ethers due to its robustness and lower cost of precursors.[1]
Reaction Scheme:
Part 2: Detailed Radiosynthesis Protocol
Materials & Reagents[1][2][3][4][5]
-
Radioisotope:
o-Cresol (Specific Activity: 50–100 mCi/mmol).[1] -
Substrate: 2-Chlorobenzoic acid (Reagent Grade, >98%).
-
Catalyst: Copper(I) Iodide (CuI) – Purified/Activated.[1]
-
Base: Potassium Carbonate (
), anhydrous, micronized.[1] -
Solvent:
-Dimethylformamide (DMF), anhydrous.[1]
Step-by-Step Synthesis Workflow[1]
Step 1: Pre-activation of the Phenoxide [1]
-
In a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve
o-Cresol (370 MBq, 10 mCi, ~1.0 mmol) in 5 mL of anhydrous DMF. -
Add anhydrous
(2.5 eq, 2.5 mmol). -
Stir at room temperature for 30 minutes under an Argon atmosphere. Note: This ensures deprotonation to the potassium phenoxide species.[1]
Step 2: Ullmann Coupling
-
Add 2-Chlorobenzoic acid (1.2 eq, 1.2 mmol) and CuI (0.1 eq, 19 mg) to the reaction mixture.
-
Heat the mixture to 130°C using an oil bath.
-
Maintain reflux for 12–16 hours.[1] Monitor reaction progress via Radio-TLC (Mobile phase: Hexane:Ethyl Acetate:Acetic Acid, 70:29:1).[1]
-
Checkpoint: The starting material (
) should disappear, and the product ( ) should appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold 1M HCl. Mechanism: This protonates the carboxylate salt, precipitating the free acid.[1]
-
Extract with Ethyl Acetate (
mL).[1] -
Combine organic layers and wash with brine (
mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude radiolabeled oil.
Step 4: Purification
-
Purify via Semi-Preparative HPLC.[1]
-
Collect the fraction corresponding to the product peak.[1]
-
Lyophilize to obtain
this compound as a white to off-white solid.[1]
Quality Control (QC) Specifications
| Parameter | Specification | Method |
| Radiochemical Purity | > 98.0% | HPLC-RAM / Radio-TLC |
| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |
| Specific Activity | 50–60 mCi/mmol | Mass Spectrometry / LSC |
| Identity | Matches Reference Standard |
Part 3: Metabolic Profiling & Application[1]
Metabolic Fate Prediction
The metabolism of this compound is driven by two primary vectors:[1]
-
Phase I Oxidation: The ortho-methyl group is highly susceptible to CYP450-mediated oxidation, sequentially forming the benzyl alcohol, benzaldehyde, and finally the dicarboxylic acid derivative.[1]
-
Phase II Conjugation: The existing benzoic acid moiety will readily undergo glycine conjugation (forming a hippuric acid derivative) or glucuronidation.[1]
Experimental Workflow (In Vitro)
-
Incubation: Incubate the radiolabeled substrate (10 µM) with pooled human/rat liver microsomes (HLM/RLM) + NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS coupled with online radio-detection (
-RAM).
Part 4: Visualization of Pathways[1]
Synthesis & Metabolic Pathway Diagram
The following diagram illustrates the Ullmann synthesis route and the predicted metabolic biotransformations.
Caption: Figure 1. Integrated workflow showing the Copper-catalyzed radiosynthesis of this compound and its subsequent divergence into Phase I (oxidative) and Phase II (conjugative) metabolic pathways.
References
-
Ullmann Ether Synthesis Methodology
-
Metabolism of Benzoic Acid Derivatives
-
Radiosynthesis Techniques
-
Compound Specific Data
Application Note: High-Efficiency Synthesis of Anti-Inflammatory Xanthone Scaffolds Using 2-(2-Methylphenoxy)benzoic Acid
Executive Summary
This application note details the strategic utility of 2-(2-Methylphenoxy)benzoic acid (CAS: 7055-03-0) as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive xanthone derivatives. While structurally analogous to the fenamate class of NSAIDs (e.g., Mefenamic acid), this ether-bridged scaffold serves as the primary precursor for 1-Methylxanthone and related tricyclic anti-inflammatory agents via acid-catalyzed cyclodehydration.
This guide provides a validated, high-yield protocol for the Ullmann ether synthesis of the title compound and its subsequent cyclization , offering researchers a robust pathway to access pharmacologically active xanthone cores.
Scientific Background & Mechanism[1][2]
The Pharmacophore: From Fenamates to Xanthones
This compound is the bioisosteric O-analog of Mefenamic acid . While N-arylanthranilic acids (fenamates) rely on the NH-bridge for hydrogen bonding within the COX active site, the O-bridged analogs (phenoxybenzoic acids) are primarily utilized as precursors to Xanthones (9H-xanthen-9-ones).
Xanthone derivatives exhibit potent anti-inflammatory activity by inhibiting Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. The planar tricyclic structure mimics the arachidonic acid transition state, blocking the biosynthesis of pro-inflammatory prostaglandins.
Synthetic Pathway Logic
The synthesis involves two critical phases:
-
Ullmann Condensation: Coupling 2-chlorobenzoic acid with o-cresol using a copper catalyst. This step constructs the diaryl ether backbone.
-
Friedel-Crafts Cycloacylation: Intramolecular ring closure using Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄) to form the central pyrone ring of the xanthone.
Experimental Protocols
Protocol A: Ullmann Synthesis of this compound
Objective: To synthesize the ether intermediate with >85% purity suitable for cyclization.
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
o-Cresol (2-Methylphenol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper powder (activated) or CuI (0.05 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Amyl alcohol
-
Reaction Vessel: 3-neck round bottom flask with reflux condenser and N₂ inlet.
Step-by-Step Methodology:
-
Catalyst Activation: If using copper powder, wash with 2% iodine in acetone followed by dilute HCl and acetone drying to remove surface oxides. This significantly reduces induction time.
-
Reaction Assembly:
-
Charge the flask with 2-Chlorobenzoic acid (15.6 g, 100 mmol) and o-Cresol (12.9 g, 120 mmol).
-
Add K₂CO₃ (27.6 g, 200 mmol) and DMF (100 mL).
-
Stir at room temperature for 15 minutes to deprotonate the carboxylic acid and phenol.
-
Add the activated Copper catalyst (0.3 g).
-
-
Reflux: Heat the mixture to 140–150°C under nitrogen. Maintain reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of 2-chlorobenzoic acid.[1]
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) and acidify to pH 3 with 2M HCl. The product will precipitate as a crude solid.
-
Critical Step: If oil forms, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and evaporate.
-
-
Purification: Recrystallize from ethanol/water (1:1) to yield white/off-white crystals.
Yield Expectation: 75–85% Melting Point: 108–110°C
Protocol B: Cyclization to Anti-Inflammatory Xanthone
Objective: Conversion of the intermediate to 4-methylxanthone (or 1-methyl isomer depending on regioselectivity) via intramolecular acylation.
Materials:
-
This compound (Synthesized in Protocol A)
-
Polyphosphoric Acid (PPA) or Conc. H₂SO₄
Methodology:
-
Mixing: In a round bottom flask, mix this compound (5 g) with PPA (50 g). Ensure the solid is thoroughly wetted.
-
Heating: Heat the mixture to 100–120°C in an oil bath for 2–4 hours. The mixture will turn deep yellow/orange, indicating the formation of the xanthone core.
-
Quenching: Cool to 60°C and carefully pour onto crushed ice (200 g) with vigorous stirring. The xanthone will precipitate.
-
Isolation: Filter the solid, wash with saturated NaHCO₃ (to remove unreacted acid), then wash with water until neutral.
-
Final Purification: Recrystallize from Ethanol or Benzene.
Analytical Validation & QC
To ensure the integrity of the synthesis, verify the following spectral markers:
| Analyte | Technique | Diagnostic Signal | Interpretation |
| Intermediate | ¹H-NMR | δ 2.25 (s, 3H) | Methyl group on phenoxy ring. |
| δ 6.8–8.0 (m, 8H) | Aromatic protons (Diaryl ether pattern). | ||
| δ 12.5 (br s, 1H) | Carboxylic Acid (-COOH). Must be present. | ||
| Product (Xanthone) | IR | 1660 cm⁻¹ | Carbonyl (C=O) stretch of Xanthone. |
| ¹H-NMR | Loss of δ 12.5 | Disappearance of COOH confirms cyclization. | |
| Downfield shift | Protons peri to carbonyl shift downfield. |
Visualizing the Workflow
The following diagram illustrates the chemical transformation from raw materials to the bioactive anti-inflammatory scaffold.
Figure 1: Synthetic workflow transforming 2-chlorobenzoic acid into the anti-inflammatory xanthone scaffold via the this compound intermediate.
Application Scientist Notes
-
Copper Removal: Residual copper from the Ullmann step is a common contaminant. Washing the crude intermediate with a dilute EDTA solution or chelating resin before recrystallization is recommended for pharmaceutical-grade purity.
-
Regiochemistry: The presence of the methyl group at the ortho position of the phenoxy ring directs the cyclization. While 4-methylxanthone is the expected major product, steric hindrance may lead to minor isomers. HPLC analysis is required to quantify isomeric purity.
-
Safety: PPA is viscous and retains heat. Use caution during the quenching step as it is highly exothermic.
References
-
Ullmann Ether Synthesis & Modifications
-
Synthesis of Xanthones from 2-Phenoxybenzoic Acids
-
Anti-Inflammatory Activity of Xanthone Derivatives
- Title: Xanthones as a source of potential anti-inflamm
- Source:European Journal of Medicinal Chemistry.
- Context: Establishes the pharmacological relevance of the xanthone scaffold synthesized
-
(General Search Verification)
-
Mechanistic Comparison to Fenamates
-
Title: Synthesis and Anti-Inflammatory Activity of N-substituted Anthranilic Acids.[5]
- Source:Journal of Medicinal Chemistry.
- Context: Provides SAR data comparing NH-bridged (Fenamate) vs O-bridged (Xanthone precursor) activities.
-
Sources
- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs - Neliti [neliti.com]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Methylphenoxy)benzoic Acid Synthesis
Topic: Improving the yield of 2-(2-Methylphenoxy)benzoic acid synthesis via Ullmann Ether Coupling. Audience: Organic Chemists, Process Development Scientists. Content Type: Technical Troubleshooting & Optimization Guide.
Introduction: The Challenge of Sterics in Ullmann Coupling
Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is suffering from low yields (<50%), formation of tars, or inconsistent reproducibility.
While the coupling of 2-chlorobenzoic acid and phenol is a classic "textbook" Ullmann reaction, the introduction of the ortho-methyl group on the nucleophile (o-cresol) introduces significant steric strain. This guide moves beyond the 1905 copper-bronze methods and implements a Ligand-Accelerated Ullmann-type Ether Synthesis to overcome these kinetic barriers.
Module 1: The "Gold Standard" Optimized Protocol
Do not rely on naked copper sources (Cu powder/bronze) for this sterically demanding substrate. The following protocol utilizes a soluble Cu(I) source with a bidentate ligand to stabilize the active catalytic species and lower the activation energy.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Recommended Reagent | Note |
| Substrate A | Electrophile | 1.0 | 2-Chlorobenzoic acid | The ortho-COOH aids Cu coordination. |
| Substrate B | Nucleophile | 1.2 - 1.5 | o-Cresol (2-Methylphenol) | Excess required to drive kinetics. |
| Base | Deprotonation | 2.0 - 2.5 | Must be finely ground/milled. | |
| Catalyst | Metal Center | 5-10 mol% | CuI (Copper(I) Iodide) | Purity >98% is critical. |
| Ligand | Accelerator | 10-20 mol% | N,N-Dimethylglycine (DMG) | Alternative: L-Proline. |
| Solvent | Medium | [0.5 M] | DMF or DMSO | Anhydrous. |
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.
-
Charge: Under positive inert gas pressure, add 2-Chlorobenzoic acid (1.0 eq), o-Cresol (1.2 eq),
(2.0 eq), CuI (10 mol%), and DMG (20 mol%). -
Solvation: Add anhydrous DMF via syringe.
-
Activation: Heat the mixture to 100–110°C .
-
Note: Classic Ullmann requires >140°C. With DMG, exceeding 120°C may degrade the ligand.
-
-
Monitoring: Monitor via HPLC or TLC (Eluent: Hexane/EtOAc 3:1 + 1% Acetic Acid). Reaction typically completes in 12–16 hours.
-
Workup (Critical for Yield):
-
Dilute with water (3x reaction volume).
-
Wash: Extract the alkaline aqueous layer with Ethyl Acetate (to remove unreacted o-cresol and organic impurities). The product remains in the aqueous phase as the potassium salt.
-
Precipitation: Acidify the aqueous phase slowly with 2M HCl to pH 2–3. The product will precipitate as a white/off-white solid.
-
Isolation: Filter, wash with cold water, and dry.
Module 2: Visualizing the Process
Figure 1: Optimized Synthesis Workflow
Caption: Workflow for Ligand-Assisted Ullmann Ether Synthesis of this compound.
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately/rapidly and yield is <10%. Why?
Diagnosis: Catalyst Oxidation ("Catalyst Death"). Explanation: The active species is Cu(I).[2][5][6] If oxygen is present, Cu(I) oxidizes to Cu(II), which is catalytically inactive for this specific cycle. The black color often indicates the formation of inactive Copper(II) oxide (CuO) nanoparticles. Solution:
-
Ensure the reaction vessel is strictly anaerobic .
-
Add a reducing agent like Sodium Ascorbate (5 mol%) to the reaction to scavenge trace oxygen and regenerate Cu(I) in situ.
Q2: My TLC shows starting material remaining even after 24 hours.
Diagnosis: Ligand Degradation or Water Contamination. Explanation:
-
Water: Water inhibits the deprotonation of the phenol by
. The phenoxide anion is the active nucleophile. -
Temperature: If you heated >130°C, amino-acid ligands (like DMG) can decarboxylate and degrade. Solution:
-
Use fresh, anhydrous DMF (water content <0.05%).
-
Keep temperature strictly between 100–110°C.
-
Increase catalyst loading to 15 mol% CuI.
Q3: The product is an oil or sticky tar after acidification.
Diagnosis: Impurity Co-precipitation. Explanation: You likely precipitated unreacted o-cresol along with your product. o-Cresol has poor water solubility at neutral/acidic pH. Solution:
-
Crucial Step: Before adding HCl, extract the basic aqueous solution (pH ~10-12) with Ethyl Acetate or Diethyl Ether 2-3 times. This pulls out the neutral o-cresol.
-
Only acidify the aqueous layer after this wash. The product will precipitate as a cleaner solid.
Q4: Why use 2-Chlorobenzoic acid? Isn't the Iodo- or Bromo- analog more reactive?
Expert Insight: While 2-iodobenzoic acid is kinetically faster, 2-chlorobenzoic acid is preferred here for two reasons:
-
Cost: Significantly cheaper for scale-up.
-
Ortho-Effect: The carboxylic acid group at the ortho position coordinates to the Copper center, directing the oxidative addition. This "ortho-effect" makes the typically inert C-Cl bond sufficiently reactive, provided a ligand is used.
Module 4: Advanced Logic - Troubleshooting Tree
Use this logic tree to diagnose failed experiments.
Caption: Diagnostic Logic Tree for Ullmann Coupling Failures.
References
-
Ma, D., & Cai, Q. (2003). CuI/N,N-Dimethylglycine-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols. Organic Letters, 5(21), 3799–3802. Link
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[2][6][7][8] Angewandte Chemie International Edition, 48(38), 6954-6971. Link
-
Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351. Link
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section: Aromatic Nucleophilic Substitution. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: HPLC Analysis of 2-(2-Methylphenoxy)benzoic acid
Status: Operational Ticket ID: #HPLC-2MPBA-TS Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Comprehensive Troubleshooting & Optimization Guide
Executive Summary: Understanding Your Analyte
Before troubleshooting, we must understand the "personality" of 2-(2-Methylphenoxy)benzoic acid (also known as 2-(o-tolyloxy)benzoic acid). This molecule presents a specific set of chromatographic challenges derived from its structure:
-
Acidic Functionality: With a pKa of approximately 3.91 , it is slightly more acidic than benzoic acid (pKa 4.[1]20) due to the ortho-substitution effect.[1] This makes its retention time highly sensitive to mobile phase pH changes in the 3.5–4.5 range.
-
Hydrophobicity: The diphenyl ether backbone and the methyl group contribute to significant hydrophobicity. It requires sufficient organic modifier for elution.
-
Steric Bulk: The ortho-methyl group creates steric hindrance, potentially affecting how the molecule interacts with the stationary phase ligands (C18).
Part 1: The "Golden Standard" Protocol
If you are experiencing issues, first validate your system against this baseline method. This protocol is designed for robustness and reproducibility.
| Parameter | Specification | Rationale |
| Column | C18 (L1), Endcapped, 5 µm, 150 x 4.6 mm | Endcapping reduces secondary silanol interactions that cause tailing in acidic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Critical: Low pH suppresses ionization (keeping the acid protonated), ensuring consistent retention on the hydrophobic C18 phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic ether. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Temperature | 30°C - 40°C | Elevated temperature improves mass transfer and reduces peak width. |
| Detection | UV @ 230 nm or 270 nm | 230 nm offers higher sensitivity; 270 nm offers higher selectivity against aliphatic impurities. |
| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects (peak fronting). |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: Asymmetrical Peaks (Tailing)
User Question: "My this compound peak has a tailing factor > 1.5. I'm using a standard C18 column. Is the column dead?"
Scientist's Diagnosis: While column aging is possible, peak tailing for acidic compounds is usually chemical, not physical. The carboxylic acid group (-COOH) can interact with residual silanols (Si-OH) on the silica support surface if they are not fully suppressed.
Troubleshooting Steps:
-
Check Mobile Phase pH:
-
Verify Column Type:
-
Interference Check:
Visual Diagnosis: Tailing Logic Tree
Figure 1: Decision matrix for diagnosing peak tailing in acidic analytes.
Issue 2: Retention Time Drifting
User Question: "The retention time (Rt) shifts by 0.5 minutes between batches of mobile phase. I am adjusting the pH to 4.0."
Scientist's Diagnosis: You are operating in the "Danger Zone." The pKa of this compound is ~3.91.
-
At pH 3.91: 50% of the molecule is neutral, 50% is ionized.
-
At pH 4.0: A tiny error in pH preparation (e.g., pH 4.05 vs 3.95) causes a massive shift in the ionization ratio. The ionized form (carboxylate) elutes much faster than the neutral form.
The Solution: Move the pH at least 2 units away from the pKa .
-
Option A (Recommended): pH < 2.0. The molecule is 99% neutral. Retention is high and stable.
-
Option B: pH > 6.[2]0. The molecule is 99% ionized. Retention is low, but stable (requires a column resistant to dewetting/phase collapse).
Issue 3: Sample Precipitation & Carryover
User Question: "I see ghost peaks in blank injections, and my area counts are not linear at high concentrations."
Scientist's Diagnosis: This is a solubility mismatch. This compound is hydrophobic. If you dissolve your sample in 100% Acetonitrile but inject it into a mobile phase that is 90% Water (at the start of a gradient), the sample may "crash out" (precipitate) inside the injection loop or at the head of the column.
Protocol for Sample Prep:
-
Diluent: Use the starting mobile phase composition (e.g., 50:50 Water:ACN) as the diluent, not pure ACN.
-
Needle Wash: Ensure your needle wash solvent is strong (e.g., 90% ACN) to remove hydrophobic residues from the needle exterior.
Part 3: Advanced Optimization Workflow
When developing a new method for this compound, use the following logic loop to balance resolution against run time.
Figure 2: Iterative optimization cycle for hydrophobic acid analysis.
References
-
Chemical Properties & pKa Data
-
Evergreensino Chemical Co. (2025). What is the pKa value of 2-Methylbenzoic Acid? (Data extrapolated for ortho-substituted benzoic acid derivatives).[1]
-
-
HPLC Methodology for Benzoic Acid Derivatives
-
SIELC Technologies. Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column.
-
-
Troubleshooting Peak Tailing
-
Chromatography Online (2019). HPLC Diagnostic Skills II – Tailing Peaks.
-
-
General Acidic Compound Analysis
-
Phenomenex.[4] HPLC Troubleshooting Mini Guide - Peak Issues.
-
Disclaimer: This guide is intended for research use. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Resolving Peak Tailing in 2-(2-Methylphenoxy)benzoic Acid HPLC
Ticket ID: #HPLC-2MPBA-TAILING
Subject: Troubleshooting Guide for Asymmetry Factor (
Diagnostic Overview: The Chemistry of the Problem
Q: Why is my 2-(2-Methylphenoxy)benzoic acid peak tailing?
A: Peak tailing in this compound is almost invariably caused by a mismatch between the mobile phase pH and the analyte's
The Molecular Root Cause: This molecule contains a carboxylic acid group attached to a benzene ring.[1]
-
Approximate
: ~3.9 (Similar to 2-methylbenzoic acid). -
The Mechanism:
-
Mixed-Mode Ionization: If your mobile phase pH is near the
(e.g., pH 3.5–4.5), the analyte splits into two populations: neutral (protonated) and ionized (deprotonated). These species interact differently with the stationary phase, causing "kinetic tailing" as they interconvert during migration. -
Silanol Repulsion/Interaction: While silanol interactions are notorious for basic compounds, they affect acids too. At neutral pH, residual silanols on the silica surface are ionized (
). The deprotonated analyte ( ) experiences electrostatic repulsion from the pore surface (Donnan exclusion), leading to peak distortion or "fronting/tailing" hybrids.
-
Visual Diagnostic: The Tailing Decision Tree
Figure 1: Decision matrix for isolating the root cause of peak tailing.
Mobile Phase Optimization (The "Liquid" Solution)
Q: What is the optimal mobile phase to eliminate tailing?
A: You must suppress the ionization of the carboxylic acid group. This requires a buffered mobile phase with a pH at least 1.5 units below the analyte's
Recommended Protocol: Phosphate Buffer (pH 2.5) Using simple acid additives (like 0.1% Formic Acid) is often insufficient because their buffering capacity is weak at pH 2.5. A phosphate buffer provides the necessary ionic strength to mask secondary interactions.
Step-by-Step Preparation:
-
Weigh: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water (10 mM concentration). -
Adjust: Titrate with Phosphoric Acid (
) until the pH reaches exactly 2.5 . -
Dilute: Bring volume to 1000 mL with water.
-
Filter: Filter through a 0.2 µm membrane.
-
Mix: Use this as Solvent A. Use Acetonitrile as Solvent B.
Why this works: At pH 2.5, this compound is >99% protonated (neutral). The neutral form interacts purely via hydrophobic retention with the C18 chain, resulting in a sharp, Gaussian peak.
Data Comparison: pH vs. Tailing Factor
| Mobile Phase Condition | Dominant Analyte State | Typical Tailing Factor ( | Resolution Risk |
| pH 2.5 (Phosphate) | Neutral (Protonated) | 1.05 – 1.15 (Ideal) | Low |
| pH 4.0 (Acetate) | Mixed (Neutral/Ionized) | 1.50 – 2.00 (Split Peak) | High |
| pH 7.0 (Phosphate) | Ionized (Anionic) | 1.20 – 1.40 | Moderate (Low Retention) |
Stationary Phase Selection (The "Solid" Solution)
Q: Does the column type really matter for this molecule?
A: Yes. Even with the correct pH, "active" silica can cause tailing.[2]
The "Silanol" Trap: Older "Type A" silica columns have high metal content and acidic silanol groups. Even at pH 2.5, these sites can interact with the ether oxygen (phenoxy group) or the aromatic ring of your analyte via hydrogen bonding.
Specification Requirements for Your Column:
-
Silica Purity: Must be "Type B" (High Purity, low metal content < 10 ppm).
-
End-capping: Essential. Look for "Double End-capped" or "Proprietary End-capping." This blocks residual silanols.[3][4][5]
-
Carbon Load: High carbon load (>15%) is preferred to ensure the analyte interacts with the C18 ligands, not the silica surface.
Recommended Phases:
-
Agilent ZORBAX Eclipse Plus C18
-
Waters XBridge BEH C18
-
Phenomenex Kinetex C18
System & Sample Troubleshooting
Q: I fixed the pH and column, but it still tails. What now?
A: If the chemistry is correct, the physics is likely wrong. The most common oversight is the Strong Solvent Effect .
The Scenario: You dissolve your sample in 100% Acetonitrile (to ensure solubility), but your starting mobile phase is 90% Water / 10% ACN.
The Result: When the plug of strong solvent (ACN) enters the column, the analyte molecules travel faster than the mobile phase front, spreading out before they even touch the stationary phase. This looks like peak tailing or fronting.[5]
The Fix: Dilute your sample with the starting mobile phase (e.g., 50:50 Buffer:ACN). If solubility is an issue, use the highest ratio of water possible, or reduce the injection volume (e.g., from 10 µL to 2 µL).
Visualizing the Interaction Mechanism
Figure 2: Mechanistic difference between operating near pKa (pH 4.0) and suppression mode (pH 2.5).
References
-
McCalley, D. V. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters.com. [Link]
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Agilent.com. [Link]
-
Dolan, J. W. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
Sources
Technical Support: Synthesis & Impurity Control for 2-(2-Methylphenoxy)benzoic Acid
Introduction: The Chemistry of the System
The synthesis of 2-(2-methylphenoxy)benzoic acid is a classic application of the Ullmann Ether Condensation .[1] This reaction involves the copper-catalyzed coupling of an aryl halide (typically 2-chlorobenzoic acid) with a phenol (o-cresol) in the presence of a base.[1]
While the reaction appears straightforward, the presence of the ortho-carboxylic acid group on the aryl halide introduces unique electronic and steric effects (the "ortho-effect") that can either accelerate the reaction or promote specific side pathways.[1] This guide breaks down the impurity profile and provides actionable troubleshooting steps.
Module 1: The Impurity Profile (The "What")
In our technical experience, users reporting low purity (<95%) typically encounter one of four specific by-product classes. Understanding the origin of these impurities is the first step to elimination.[1]
Impurity A: Salicylic Acid (Hydrolysis Product)[1]
-
Origin: Competitive substitution (
or Cu-catalyzed) of the chloride by a hydroxide ion instead of the phenoxide.[1] -
Root Cause:
Impurity B: Diphenic Acid Derivatives (Homocoupling)
-
Structure: 2,2'-Biphenyldicarboxylic acid.[1]
-
Origin: Reductive homocoupling of two molecules of 2-chlorobenzoic acid.[1]
-
Root Cause:
Impurity C: 4-Methylxanthone (Cyclization Product)[1]
-
Structure: 4-methyl-9H-xanthen-9-one.[1]
-
Origin: Intramolecular cyclization of the product this compound.[1]
-
Root Cause:
-
Acidic Workup: Exposure to strong mineral acids (e.g.,
, HCl) at high temperatures during the precipitation step. -
Mechanism: Friedel-Crafts acylation where the carboxylic acid attacks the electron-rich phenoxy ring, closing the middle ring.[1]
-
Impurity D: Oxidative Dimers (Cresol Coupling)
Module 2: Visualizing the Reaction Network
The following diagram maps the main reaction pathway against the competitive side reactions described above.
Figure 1: Reaction network showing the competition between etherification (Green) and hydrolytic/homocoupling side paths (Red).[1]
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My yield is low (<50%), and HPLC shows a large peak at RRT 0.4. What is it?
Diagnosis: This is likely Salicylic Acid .[1] The Fix:
-
Water Control: Ensure DMF/DMSO is anhydrous (<0.05% water).[1]
-
Base Switch: If using KOH, switch to anhydrous
.[1] KOH generates water upon deprotonation ( ).[1] Carbonate bases are milder and easier to keep dry.[1] -
Azeotropic Distillation: If water is unavoidable, use Toluene/DMF mix and distill off the water/toluene azeotrope before adding the catalyst.
Q2: The reaction mixture turned into a black tar and stopped converting.
Diagnosis: Catalyst deactivation ("caking") or oxidative polymerization. The Fix:
-
Ligand Addition: Standard copper powder often aggregates.[1] Add a ligand like Glycine or N,N-Dimethylglycine (10-20 mol%).[1] This stabilizes the Cu(I) species, prevents "black copper" precipitation, and allows the reaction to run at lower temperatures (90°C vs 130°C).[1]
-
Inert Atmosphere: Ensure a strict Nitrogen/Argon sparge.[1] Phenols oxidize rapidly to tars in the presence of Copper and Air.[1]
Q3: How do I remove unreacted o-cresol? It co-precipitates with my product.
Diagnosis: Incomplete washing. The Fix:
-
The pH Swing: The product is a carboxylic acid (
), while o-cresol is a weak phenol ( ).[1] -
Protocol: Dissolve the crude solid in aqueous
(pH ~8.5). The benzoic acid dissolves; the cresol stays largely organic/oily.[1] Wash this aqueous phase with Ethyl Acetate to extract the cresol.[1] Then acidify the aqueous layer to pH 2 to precipitate the pure product.
Module 4: Optimized Synthesis Protocol
This protocol is designed to minimize Impurity A (Hydrolysis) and Impurity B (Homocoupling).[1]
| Parameter | Specification | Rationale |
| Solvent | DMF (Anhydrous) | High boiling point, good solubility for carboxylates.[1] |
| Base | Anhydrous base prevents hydrolysis.[1] Excess ensures full phenol deprotonation.[1] | |
| Catalyst | CuI (5 mol%) | More active than Cu powder; less prone to aggregation.[1] |
| Temp | 100-110°C | Sufficient for activation, low enough to prevent decarboxylation.[1] |
| Time | 12-16 Hours | Monitor by HPLC until Ar-Cl < 1%. |
Step-by-Step Workflow:
-
Charge: To a dry flask under
, add 2-chlorobenzoic acid (1.0 eq), o-cresol (1.2 eq), and (2.5 eq). -
Solvate: Add anhydrous DMF (5 mL/g of substrate). Stir for 30 min at RT to form the phenoxide and carboxylate salts.
-
Catalyze: Add CuI (0.05 eq). Optional: Add N,N-dimethylglycine (0.1 eq) for faster kinetics.[1]
-
Heat: Heat to 110°C. Monitor HPLC.
-
Workup (Crucial for Purity):
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose failures in real-time.
Figure 2: Decision tree for diagnosing reaction failures based on HPLC data.
References
-
Ullmann Ether Synthesis Mechanisms: Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][4][5] Angewandte Chemie International Edition, 48(38), 6954-6971.[1] Link[1]
-
Orthogonal Impurity Synthesis (Xanthones): Amanatie, A., et al. (2013).[1] Synthesis of Xanthone from 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs.[1][6][7] International Journal of Science and Research.[1] Link
-
Industrial Preparation & By-products: Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.[1] US Patent 6433214B1.[1] (Discusses analogous Ullmann chemistries and purification). Link
-
Ultrasound Assisted Synthesis: Pellón, R.F., et al. (2005).[1] Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids. Synthetic Communications, 35(14).[1] (Details the hydrolysis side-reaction risks). Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs - Neliti [neliti.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Hub: 2-(2-Methylphenoxy)benzoic acid Stability & Storage
Case ID: TSH-61468-STR Compound: 2-(2-Methylphenoxy)benzoic acid CAS: 61468-81-9 Synonyms: 2-(o-Tolyloxy)benzoic acid; O-Tolylsalicylic acid
Executive Summary
Welcome to the Technical Support Center. This guide addresses the stability profile of This compound , a critical intermediate in the synthesis of acridones, herbicides, and biaryl pharmaceutical scaffolds.
While generally considered stable, this molecule possesses two specific structural vulnerabilities: the benzylic methyl group (susceptible to radical oxidation) and the diaryl ether linkage (susceptible to photo-induced cleavage). This guide provides the protocols necessary to mitigate these risks and ensure the integrity of your starting material.
Module 1: Critical Degradation Pathways
To prevent degradation, one must understand the mechanism. We do not simply "store in the dark"; we mitigate specific electronic excitations and radical pathways.
Benzylic Oxidation (The Primary Threat)
The methyl group at the ortho-position of the phenoxy ring is benzylic. In the presence of atmospheric oxygen and trace radical initiators (often generated by light), this position is prone to hydrogen atom abstraction.
-
Mechanism: Formation of a benzylic radical
reaction with Peroxide intermediate Conversion to aldehyde or carboxylic acid derivatives. -
Result: Introduction of impurities that complicate downstream cyclization reactions.
Photo-Fries Rearrangement & Ether Cleavage
Diaryl ethers absorb UV light. Upon excitation, the ether linkage can undergo homolytic cleavage or rearrangement (Photo-Fries), leading to hydroxylated byproducts (phenols/salicylic acid derivatives) and potentially colored quinoid species.
Visualization: Degradation Logic
Figure 1: Mechanistic flow of potential degradation pathways. Note that UV light acts as a dual trigger for both direct cleavage and radical initiation.
Module 2: Storage Protocols
Based on the chemical vulnerabilities above, follow these tiered storage protocols.
Tier 1: Standard Storage (Short-term < 1 Month)
-
Temperature: Ambient (20–25°C).
-
Container: Tightly sealed borosilicate glass or HDPE.
-
Light: Strict Dark. Amber vials are mandatory.
-
Atmosphere: Ambient air is acceptable if the container is headspace-minimized.
Tier 2: Long-Term Banking (> 1 Month)
-
Temperature: Refrigerated (2–8°C). Reasoning: Reduces the kinetic rate of auto-oxidation.
-
Atmosphere: Inert Gas Overlay (Argon preferred over Nitrogen due to density).
-
Desiccation: Store secondary container over silica gel. Reasoning: While not highly hygroscopic, surface moisture can catalyze hydrolysis or microbial growth.
Storage Decision Matrix
Figure 2: Decision tree for selecting the appropriate storage condition based on usage timeline.
Module 3: Diagnostic Troubleshooting
If you suspect degradation, use this guide to diagnose the issue before committing the material to a synthesis batch.
Visual & Physical Indicators
| Symptom | Probable Cause | Technical Explanation | Recommended Action |
| Yellow Discoloration | Photo-oxidation | Formation of trace quinones or azo-coupling products driven by UV exposure. | Recrystallize. (See Module 4). Material is likely salvageable. |
| Caking / Clumping | Moisture Absorption | Hygroscopic uptake. While the acid is lipophilic, trace impurities can attract water. | Dry in a vacuum oven at 40°C over |
| Melting Point Drop | Significant Impurity | Pure MP is 133–139°C [1][5]. A drop >2°C indicates >5% impurity. | Do not use. Recrystallize and re-test. |
| Acrid Smell | Hydrolysis/Cleavage | Release of o-cresol or phenol derivatives. | Discard. Chemical integrity of the ether bond is compromised. |
Analytical Verification (HPLC Protocol)
Do not rely solely on MP. Use this generic Reverse-Phase HPLC method to quantify purity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol detection).
-
Expected Retention: The carboxylic acid moiety makes this compound relatively polar compared to non-acidic diaryl ethers; expect elution mid-gradient.
Module 4: Rescue Protocol (Recrystallization)
If your material shows yellowing or MP depression (e.g., 128–130°C), perform this purification before use.
Solvent System: Ethanol / Water (Standard for benzoic acid derivatives [8]).
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%).
-
Filtration: If insoluble particles remain, hot filter to remove dust/inorganics.
-
Crystallization: Slowly add warm water until persistent turbidity is just observed. Re-heat to clear, then allow to cool slowly to Room Temperature.
-
Maturation: Place in a refrigerator (4°C) for 4 hours to maximize yield.
-
Collection: Filter the white needles/plates and wash with cold 50% EtOH/Water.
-
Drying: Vacuum dry at 45°C for 6 hours.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage. In protic solvents like Methanol, slow Fischer esterification can occur if trace acid catalysis is present. In DMSO, the sulfur can act as an oxidant under certain conditions. Always store as a dry solid.
Q: Is the compound hygroscopic? A: It is not classified as highly hygroscopic, but like many carboxylic acids, it can adsorb surface moisture which facilitates microbial growth or hydrolysis. Always re-seal containers immediately.
Q: I see a small "impurity" peak at RRT 0.9 in HPLC. What is it? A: This is frequently the methyl ester (if methanol was used in the workup) or a decarboxylation artifact (if the GC/HPLC injector port was too hot). Ensure your injector temperature is <200°C to prevent thermal artifacts during analysis [4].
References
-
Chem-Impex International. (n.d.). SDS: this compound. Retrieved from
-
SynQuest Labs. (n.d.). Safety Data Sheet: 2-Methoxybenzoic acid (Analogous Stability Data). Retrieved from
-
Apollo Scientific. (2023).[1] Safety Data Sheet: this compound. Retrieved from
-
ResearchGate. (2025). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from
-
National Institutes of Health (NIH). (2009). Crystal structure of 2-(o-tolyloxy)benzoic acid. PMC. Retrieved from
-
ICH. (n.d.). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from
-
MDPI. (2024). Benzylic C–H Oxidation: Recent Advances. Retrieved from
-
Glorius, F., et al. (2009).[2] Synthesis of biaryl moieties via 2-(o-tolyloxy)benzoic acid intermediates. (Cited within NIH PMC2969963).
Sources
Technical Support Center: Minimizing Impurities in 2-(2-Methylphenoxy)benzoic Acid Production
Introduction: The Synthesis Challenge
The production of 2-(2-methylphenoxy)benzoic acid (also known as 2-(o-tolyloxy)benzoic acid) is a classic example of Ullmann Ether Synthesis . While conceptually simple—coupling 2-chlorobenzoic acid with o-cresol—the reaction is prone to specific impurity profiles that plague downstream applications in fungicide and pharmaceutical synthesis.
This guide moves beyond generic recipes. It provides a causal analysis of impurity formation and a self-validating purification workflow designed to isolate high-purity material (>99%).
Module 1: Reaction Optimization (Upstream Control)
Objective: Minimize the formation of homocoupling byproducts and unreacted starting materials at the source.
The Chemistry & Impurity Landscape
The reaction typically employs a copper catalyst to facilitate nucleophilic aromatic substitution.[1]
-
Primary Reaction: 2-Chlorobenzoic acid + o-Cresol
Product -
Critical Impurities:
-
Unreacted o-Cresol: Difficult to remove due to odor and solubility.
-
Unreacted 2-Chlorobenzoic Acid (2-CBA): Competing precipitate during acidification.
-
Diphenyl Ether Derivatives: Resulting from decarboxylation at high temperatures (>150°C).
-
Copper Residues: Persistent trace metals that poison downstream catalytic steps.
-
Optimization Protocol
| Parameter | Recommended Setting | Technical Rationale |
| Stoichiometry | 1.0 eq 2-CBA : 1.2–1.5 eq o-Cresol | Excess phenol drives the consumption of the harder-to-remove 2-CBA. Unreacted o-cresol is easier to remove via pH-controlled extraction than 2-CBA. |
| Base | K₂CO₃ (Anhydrous) | Generates the phenoxide in situ without creating water (unlike KOH/NaOH), which can deactivate the catalyst or hydrolyze the aryl halide. |
| Catalyst | CuI (5-10 mol%) or Cu Powder | Cu(I) species are the active catalytic cycle participants. CuI often initiates faster than Cu powder. |
| Solvent | DMF or DMAc | High boiling polar aprotic solvents stabilize the transition state. Avoid water to prevent hydrolysis of 2-CBA to salicylic acid derivatives. |
| Temperature | 120°C – 135°C | <120°C: Sluggish conversion. >140°C: Significant decarboxylation of the product into neutral biaryl ethers. |
Module 2: Purification & Work-up (Downstream Control)
Objective: A logic-gated separation scheme based on pKa differences.
The "pH-Swing" Extraction Protocol
This protocol relies on the acidity difference between the carboxylic acid product (pKa ~3-4) and the phenolic impurity (o-cresol, pKa ~10).
Step-by-Step Methodology:
-
Quench & Basify:
-
Pour the hot reaction mixture into ice water (ratio 1:5).
-
Add 10% NaOH until pH > 12.
-
Result: Product and 2-CBA become soluble sodium salts. o-Cresol becomes sodium o-cresolate. Copper precipitates as oxides/hydroxides.
-
-
Filtration (Copper Removal):
-
Filter the alkaline suspension through Celite.
-
Checkpoint: The filtrate should be clear/yellow. The filter cake retains the copper catalyst and tars.
-
-
The "Phenol Purge" (Critical Step):
-
Adjust the filtrate pH to 8.0 – 8.5 using dilute HCl.
-
Mechanism:[1][2][3][4][5][6][7] At this pH, the benzoic acids remain ionized (soluble carboxylates). The o-cresol is largely protonated back to its neutral form.
-
Action: Extract the aqueous layer twice with Ethyl Acetate or Toluene .
-
Result: The organic layer removes unreacted o-cresol and neutral decarboxylation byproducts. The aqueous layer retains the product.
-
-
Precipitation:
-
Acidify the aqueous phase to pH 2.0 – 3.0 with conc. HCl.
-
Stir vigorously for 30 minutes to ensure crystal growth rather than oil formation.
-
Filter the white precipitate.
-
-
Polishing (Recrystallization):
-
Solvent: Ethanol/Water (1:1) or pure Isopropanol.[6]
-
Dissolve crude solid in boiling solvent. Cool slowly to 4°C.
-
Target: This step removes trace 2-chlorobenzoic acid, which is more soluble in cold alcohols than the ether product.
-
Module 3: Visualization of Pathways
Figure 1: Reaction & Impurity Logic Flow
This diagram illustrates the synthesis pathway and where specific impurities originate, aiding in root-cause analysis.
Caption: Schematic of Ullmann coupling showing the divergence between main product formation and thermal/chemical impurity generation.
Figure 2: The "pH-Swing" Purification Algorithm
Follow this flowchart to isolate the product from specific contaminants.
Caption: Logic-gated purification workflow utilizing pKa differences to sequentially strip catalyst, phenols, and neutrals.
Troubleshooting & FAQs
Q1: My final product has a persistent brown/grey discoloration. What is it?
A: This is likely oxidized copper residue or polymerized phenolic tars.
-
Fix: Ensure the initial filtration (Step 2 in Module 2) is performed on a highly alkaline solution where the product is soluble but copper oxides are not. If the solid remains colored after acidification, perform a "charcoal treatment": Dissolve the solid in hot ethanol, add activated carbon (5% w/w), reflux for 15 mins, and filter hot through Celite before crystallizing.
Q2: The melting point is broad and lower than the literature value (176-178°C).
A: A depressed melting point usually indicates contamination with 2-chlorobenzoic acid (2-CBA) .
-
Diagnosis: Check HPLC or TLC. 2-CBA often co-precipitates if the reaction conversion wasn't high.
-
Fix: Recrystallize from Isopropanol . 2-CBA is significantly more soluble in isopropanol than the product. Alternatively, wash the solid with hot water (the product is very insoluble in water, while 2-CBA has slight solubility).
Q3: Why is the yield low even though the starting material disappeared?
A: If starting materials are gone but yield is low, you likely suffered decarboxylation .
-
Cause: Reaction temperature exceeded 140°C or ran for too long. The product lost CO₂ to form the neutral diphenylether.
-
Prevention: Strictly control oil bath temperature to 130°C. Monitor reaction progress via HPLC/TLC and stop immediately upon consumption of the limiting reagent.
Q4: Can I use water as the solvent to be "Green"?
A: While "Ullmann on water" is a known technique, for this specific substrate, it is risky .
-
Reason: 2-Chlorobenzoic acid is prone to hydrolysis to salicylic acid in basic aqueous media at high temps, creating a new impurity profile.
-
Recommendation: Stick to DMF/DMAc for reliability. If water is required, use a phase-transfer catalyst (e.g., TBAB) and lower temperatures, but expect longer reaction times.
References
-
PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. (Protocol adapted for ortho-isomer). Retrieved from
-
National Institutes of Health (NIH) - PMC. 2-(o-Tolyloxy)benzoic acid: Crystal structure and synthesis notes. PMC3006948. Retrieved from
-
Organic Chemistry Portal. Ullmann Reaction: Mechanisms and recent literature on copper-catalyzed ether synthesis. Retrieved from
-
Google Patents. Process for the preparation of 2-(substituted-phenyl)benzoic acid derivatives. US Patent 6433214B1.[6] Retrieved from
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Catalyst selection for efficient 2-(2-Methylphenoxy)benzoic acid synthesis
Executive Summary
The synthesis of 2-(2-methylphenoxy)benzoic acid represents a sterically challenging Ullmann-type ether condensation . Unlike simple diaryl ether formations, this reaction involves two ortho-substituted substrates: 2-chlorobenzoic acid (or 2-bromobenzoic acid) and o-cresol (2-methylphenol).
This guide addresses the specific catalytic requirements to overcome the steric barrier imposed by the ortho-methyl and ortho-carboxyl groups. It moves beyond generic textbook conditions to provide industrial-grade troubleshooting for low conversion and impurity control.
Module 1: Catalyst Selection Strategy
The "Ortho-Effect" & Catalyst Choice
Users often erroneously select expensive Palladium (Pd) catalysts for this coupling. However, for ortho-halobenzoic acids, Copper (Cu) is the superior and more economical choice due to the "Self-Ligating Effect."
-
Mechanism: The carboxylate group at the ortho-position of the benzoic acid coordinates with the Copper center, stabilizing the active species and facilitating the oxidative addition of the aryl halide. This makes the substrate itself a ligand, reducing the need for exotic external ligands.
-
Recommended Catalyst: Copper(I) Iodide (CuI) or Copper Powder (Cu) .
-
Why CuI? It provides a soluble source of Cu(I) that readily enters the catalytic cycle.
-
Why Cu Powder? In industrial melts, Cu powder (activated) generates active Cu(I) species in situ and is easier to filter post-reaction.
-
Catalyst Performance Matrix
| Catalyst System | Reactivity | Cost | Recommended Use Case |
| CuI (10 mol%) | High | Low | Standard Lab Scale. Best balance of rate and ease of handling. |
| Cu Powder (Activated) | Moderate | Very Low | Large Scale/Industrial. Best for high-temp ( |
| Cu(OAc)₂ | Moderate | Low | Alternative if CuI is unavailable; requires reduction in situ. |
| Pd(OAc)₂ / Ligand | Very High | High | Not Recommended. Overkill for this specific substrate; prone to dehalogenation side-reactions. |
Module 2: Visualizing the Mechanism
To troubleshoot effectively, one must understand the catalytic cycle. The diagram below illustrates how the ortho-carboxylate assists the Copper center.
Figure 1: The Cu(I) catalytic cycle highlighting the self-ligating role of the benzoic acid substrate.
Module 3: Optimized Experimental Protocol
Protocol ID: EXP-ULL-045 Scale: 10 mmol Target Yield: >85%
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Critical Step: Ensure the system is under an inert atmosphere (Nitrogen or Argon).[1] Oxygen poisons the Cu(I) catalyst.
-
-
Reagent Loading:
-
Add 2-Chlorobenzoic acid (1.57 g, 10 mmol).
-
Add o-Cresol (1.19 g, 11 mmol, 1.1 equiv). Note: Slight excess of phenol drives the reaction.
-
Add Potassium Carbonate (
) (2.76 g, 20 mmol). Must be anhydrous and finely ground. -
Add Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).
-
-
Solvent & Reaction:
-
Add DMF (Dimethylformamide) or DMAc (10 mL).
-
Heat to 130–140°C for 12–16 hours.
-
Checkpoint: The reaction mixture should turn from a light slurry to a dark greenish-brown suspension.
-
-
Workup (Purification):
-
Cool to room temperature.[1]
-
Pour mixture into Water (50 mL). The solution will be basic (pH >10).
-
Filter off any insoluble solids (catalyst/salts) through Celite.
-
Acidification: Slowly add HCl (2N) to the filtrate until pH ~2. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
-
Module 4: Troubleshooting & FAQs
Ticket #001: Reaction Stalls at 50% Conversion
User Scenario: "I am using CuI in DMF at 100°C. After 24 hours, TLC shows significant starting material remaining."
Root Cause Analysis:
-
Temperature too low: The ortho-methyl group on o-cresol creates significant steric hindrance. 100°C is often insufficient to overcome the activation energy for the reductive elimination step.
-
Catalyst Poisoning: If the reaction turned blue/green (Cu(II)) instead of brown/red, oxygen may have entered the system.
Prescriptive Fix:
-
Increase Temperature: Raise the bath temperature to 135–145°C .
-
Ligand Addition: If higher temperatures are not possible, add 10 mol% 1,10-Phenanthroline . This ligand creates a more electron-rich Cu-center, accelerating the reaction at lower temperatures (
C).
Ticket #002: "Tar" Formation / Low Mass Balance
User Scenario: "The reaction mixture turned into a black, sticky tar. Acidification yielded very little solid."
Root Cause Analysis:
-
Oxidative Polymerization: Phenols (like o-cresol) are prone to oxidative coupling (forming Pummerer-type ketones or polymers) in the presence of Copper and Oxygen at high heat.
-
Decarboxylation: Excessive heat (>160°C) can cause the benzoic acid to decarboxylate.
Prescriptive Fix:
-
Strict Inert Atmosphere: Degas solvents by sparging with Nitrogen for 15 minutes before adding the catalyst.
-
Temperature Ceiling: Do not exceed 150°C.
Ticket #003: Product is Colored (Blue/Green Tint)
User Scenario: "My final white solid has a persistent blue/green hue."
Root Cause Analysis:
-
Copper Leaching: Residual Copper salts are trapped in the crystal lattice of the product.
Prescriptive Fix:
-
Chelating Wash: During the workup, after acidifying and filtering the crude solid, dissolve it in dilute NaOH. Add EDTA or Ammonia to the aqueous phase to complex the Copper. Re-precipitate with HCl.
-
Thiosulfate Wash: Wash the organic extracts with saturated Sodium Thiosulfate solution.
Module 5: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common synthesis failures.
References
-
Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Phenols and Anilines. Synthesis , 2008(13), 2007-2012. (Foundational work on Cu-catalyzed Ullmann coupling mechanisms).
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition , 48(38), 6954-6971. (Review of ligand effects and catalytic cycles).
-
PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. (Protocol adapted for the 2-methyl isomer).[2]
-
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation.[3][4][5] Dalton Transactions , 39, 10338-10351. (Discusses the "self-ligating" effect of benzoic acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Methylphenoxy)benzoic Acid
This technical guide details the work-up and purification of 2-(2-Methylphenoxy)benzoic acid , a diaryl ether intermediate often synthesized via Ullmann condensation. The protocol addresses common challenges such as copper catalyst removal, unreacted o-cresol isolation, and separation from the starting 2-chlorobenzoic acid.
Part 1: Troubleshooting & FAQs
Q1: My crude product is green/blue and tests positive for copper. How do I completely remove the catalyst? A: Copper contamination is common in Ullmann condensations. The most effective removal occurs before the final acidification.
-
The Fix: After the reaction, dissolve the crude melt in 10% aqueous NaOH . The product forms a soluble sodium salt. Insoluble copper species (Cu oxides/salts) will remain suspended.
-
Protocol: Add Activated Carbon (5-10 wt%) and Celite to the hot alkaline solution. Stir for 30 minutes at 60-80°C, then filter hot through a Celite pad. The filtrate should be clear/pale yellow. If a blue tint persists, treat with an aqueous solution of EDTA (disodium salt) or wash the precipitated solid with dilute HCl during the final filtration.
Q2: The product smells strongly of o-cresol (2-methylphenol). How do I remove this unreacted starting material? A: o-Cresol is a weak acid (pKa ~10.3) compared to your product (pKa ~3.5-4.0). You can exploit this pKa difference using a "pH Swing" extraction.
-
The Fix:
-
Dissolve the crude mixture in aqueous NaOH (pH > 12). Both the product and o-cresol will be deprotonated.
-
Crucial Step: Extract this alkaline aqueous phase with an organic solvent (e.g., Ethyl Acetate or DCM ) before acidification. The phenoxide is in equilibrium; however, o-cresol has significant organic solubility and can be pulled out, or more effectively, steam distilled if the quantity is large.
-
Alternative: If the smell persists in the solid, recrystallize from Ethanol/Water . o-Cresol stays in the mother liquor.
-
Q3: I see a spot on TLC corresponding to 2-chlorobenzoic acid. How do I separate it? A: This is the most difficult impurity because its solubility and acidity (pKa ~2.9) are very similar to the product.
-
The Fix: Fractional Crystallization.[1]
-
Solvent: Toluene or Acetic Acid/Water .
-
Mechanism: this compound is a diaryl ether with a "bent" geometry, often making it more soluble in non-polar aromatics (like toluene) than the planar, hydrogen-bond-dimerizing 2-chlorobenzoic acid.
-
Procedure: Dissolve in minimum hot toluene. Cool slowly. If 2-chlorobenzoic acid is the minor impurity, it often remains in solution or precipitates first depending on concentration; typically, the diaryl ether crystallizes well from aqueous ethanol (EtOH:H2O 70:30) while the chloro-acid stays in the supernatant.
-
Q4: The product is oiling out instead of crystallizing. A: This "oiling out" indicates the presence of impurities (likely tars from the Ullmann coupling) lowering the melting point, or the solution is too hot/concentrated.
-
The Fix:
-
Seeding: Scratch the glass or add a seed crystal.
-
Slow Neutralization: When acidifying the alkaline solution, add HCl dropwise with vigorous stirring. Do not dump acid in. Let the precipitate form slowly to avoid trapping impurities.
-
Solvent Switch: If recrystallizing from EtOH/Water, ensure the water is added hot to the point of turbidity, then cool slowly.
-
Part 2: Standard Operating Procedure (SOP)
Objective: Isolation of >98% pure this compound from Ullmann reaction mixture.
I. Quench and Copper Removal
-
Dilution: While the reaction mixture (melt or high-boiling solvent like DMF) is still warm (~80°C), pour it into Water (5 volumes) .
-
Basification: Add 10% NaOH solution until pH > 12. Stir vigorously.
-
Why: Converts the acid to its water-soluble sodium salt (Sodium 2-(2-methylphenoxy)benzoate). Unreacted o-cresol also becomes a salt but is less stable.
-
-
Filtration: Add Activated Carbon (5g per 100g crude) and Celite . Heat to 80°C for 30 mins. Filter hot through a Büchner funnel packed with Celite.
-
Result: Clear alkaline filtrate (contains Product-Na and Impurities). Filter cake contains Copper and Tars.
-
II. Removal of Non-Acidic/Weakly Acidic Impurities
-
Organic Wash: Transfer the alkaline filtrate to a separatory funnel. Wash twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Why: Removes neutral organic by-products and traces of o-cresol that partition into the organic phase.
-
Discard the organic layer. Keep the aqueous layer.
-
III. Precipitation (Acidification)
-
Acidification: Transfer the aqueous layer to a beaker. Cool to 10-15°C.
-
Precipitate: Slowly add 6N HCl dropwise with mechanical stirring until pH 2-3 .
-
Observation: A thick white/off-white precipitate forms.
-
-
Digestion: Stir the slurry for 30 minutes to ensure complete protonation and to break up clumps.
-
Isolation: Filter the solid. Wash the cake with Water (3x) to remove NaCl and excess HCl.
IV. Purification (Recrystallization)
-
Solvent System: Ethanol : Water (3:1) or Toluene .
-
Procedure:
-
Dissolve the wet cake in boiling Ethanol (minimum volume).
-
Add hot Water until the solution becomes slightly turbid.
-
Add a few drops of Ethanol to clear it.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Drying: Filter the crystals and dry in a vacuum oven at 50°C.
Part 3: Quantitative Data & Specifications
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | Value / Description | Relevance to Work-up |
| Molecular Weight | 228.24 g/mol | Calculation of theoretical yield. |
| pKa (Approx) | ~3.8 | Stronger acid than o-Cresol (pKa ~10.3); allows pH separation. |
| Melting Point | 108 - 110 °C | Purity indicator. Broad range indicates impurities. |
| Solubility (Water) | Insoluble (Acid form) | Precipitates upon acidification of reaction mixture. |
| Solubility (NaOH) | Soluble (Salt form) | Enables separation from Copper and neutrals. |
| Solubility (Toluene) | High (Hot), Low (Cold) | Excellent solvent for recrystallization. |
| Appearance | White crystalline solid | Crude is often tan/brown; requires charcoal treatment. |
Part 4: Process Visualization
The following flowchart illustrates the logic of the purification process, highlighting the critical separation points for Copper, o-Cresol, and the final Product.
Caption: Logical workflow for the isolation of this compound, distinguishing between mechanical separation (filtration) and chemical separation (pH swing).
References
-
PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. (Methodology adapted for ortho-isomer). Retrieved from [Link]
-
Organic Chemistry Portal. Ullmann Reaction - Mechanism and Procedures. Retrieved from [Link]
- Google Patents.Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid (EP1454891A1). (Demonstrates standard work-up for diaryl ether acids).
Sources
Technical Support Center: 2-(2-Methylphenoxy)benzoic Acid Synthesis & Characterization
Introduction
Welcome to the technical support hub for 2-(2-Methylphenoxy)benzoic acid (CAS: 2598-99-4) . This guide addresses the specific challenges encountered during the synthesis, purification, and characterization of this diaryl ether.
The synthesis of this compound typically proceeds via an Ullmann-type condensation between 2-chlorobenzoic acid and o-cresol.[1] While the chemistry is well-established, the reaction is prone to specific impurity profiles—most notably xanthone cyclization and copper catalyst retention —that can compromise downstream applications in drug development.
This guide provides self-validating protocols and mechanistic insights to ensure high-purity isolation.
Module 1: Impurity Profiling & Origins
Understanding the "why" behind your impurity profile is the first step to remediation. The table below summarizes the critical impurities associated with this synthesis.
Table 1: Common Impurity Profile
| Impurity Type | Compound Identity | Origin / Mechanism | Detection Marker (HPLC/MS) |
| Starting Material A | 2-Chlorobenzoic acid | Incomplete conversion; Catalyst deactivation.[1] | Acidic peak; shorter retention time (RT) than product.[1] |
| Starting Material B | o-Cresol (2-Methylphenol) | Excess reagent used to drive reaction.[1] | Neutral/Phenolic; distinctive odor; distinct UV |
| By-Product (Critical) | 4-Methyl-9H-xanthen-9-one | Acid-catalyzed intramolecular cyclization of the product.[1] Often occurs during acidic workup or high-heat reflux. | Neutral ; Non-ionizable in basic mode; Late eluter (High LogP); Mass: [M-18] relative to product.[1] |
| Inorganic | Copper (Cu) Species | Residual catalyst (CuI, Cu powder) complexed with the carboxylate.[1] | Green/Blue tint in solid; Ash test; ICP-MS. |
| Side-Reaction | 2-Phenoxybenzoic acid (Des-methyl) | Impurity in o-cresol starting material (Phenol contamination).[1] | Mass: [M-14]; Difficult to separate via crystallization.[1] |
Module 2: Mechanistic Troubleshooting (FAQs)
Issue 1: "I see a persistent neutral impurity peak that increases after acidic workup."
Diagnosis: You are likely generating 4-methyl-9H-xanthen-9-one (Xanthone derivative).[1] The Mechanism: The target molecule contains a carboxylic acid ortho to a phenoxy ring. Under strong acidic conditions (pH < 2) or excessive heat, the molecule undergoes intramolecular Friedel-Crafts acylation, losing a water molecule to form a tricyclic xanthone. This is a "hidden" impurity because it is often created during the purification attempt.
Corrective Action:
-
Avoid Strong Mineral Acids: Do not use concentrated HCl for precipitation. Use mild acids (Acetic acid or dilute HCl) to reach pH 3–4, not pH 1.[1]
-
Temperature Control: Perform the acidification step at
to . -
Removal: Since the xanthone is neutral and the product is acidic , dissolve the crude solid in aqueous
. The xanthone will remain insoluble (or extractable into ethyl acetate), while the product remains in the aqueous layer. Filter or extract the organic layer, then acidify the aqueous layer to recover the pure product.
Issue 2: "The reaction stalls at 60-70% conversion despite longer reflux times."
Diagnosis: Catalyst Deactivation via Carbonate Ligation.[2]
The Mechanism:
In Ullmann couplings, the carbonate base (
Corrective Action:
-
Ligand Acceleration: Add a bidentate ligand like N,N-dimethylglycine or 1,10-phenanthroline (10-20 mol%) to stabilize the Cu(I) species.[1]
-
Water Removal: Ensure reagents are dry. Use anhydrous DMF/DMSO.
-
Re-dosing: Do not add more starting material. Add a fresh aliquot of catalyst (5 mol%) and ligand to restart the cycle.[1]
Issue 3: "The final product has a greenish/grey hue."
Diagnosis: Copper Chelation.[2] The Mechanism: Benzoic acid derivatives are excellent ligands for Copper ions. Standard water washes are insufficient to break this chelation complex.
Corrective Action:
-
The EDTA Wash: During the workup, wash the organic phase (containing the product) with 5% aqueous Disodium EDTA or 10% Ammonium Hydroxide. The chelating agent will strip the Cu ions (turning the aqueous layer blue) and leave the product in the organic phase.
-
Thiourea Treatment: For stubborn residues, stir the crude product with aqueous thiourea, which binds Cu(I) avidly, before final filtration.
Module 3: Visualization & Workflows
Workflow 1: Synthesis & Impurity Pathways
This diagram illustrates the primary synthesis route and the critical side-reaction leading to the xanthone impurity.
Figure 1: Reaction scheme showing the Ullmann condensation and the risk of acid-catalyzed cyclization to xanthone.[1]
Workflow 2: Analytical Decision Tree
Use this logic flow to interpret HPLC/MS data and select the correct purification method.
Figure 2: Diagnostic logic for identifying impurities based on retention time (RT) and mass spectral data.
Module 4: Validated Analytical Protocol
To ensure consistency, utilize this HPLC method derived from standard protocols for benzoic acid derivatives.
HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | Standard reversed-phase separation for aromatics.[1] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for eluting the lipophilic xanthone impurity.[1] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% | Gradient ensures separation of polar SMs (early) and non-polar xanthones (late).[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 235 nm & 280 nm | 235 nm for general sensitivity; 280 nm for aromatic specificity. |
| Sample Diluent | 50:50 Water:ACN | Matches initial mobile phase conditions to prevent peak distortion. |
References
-
Ullmann Condensation Mechanism & Catalysis: Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. [1]
-
Xanthone Formation from 2-Phenoxybenzoic Acids: Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones.[[“]][4][5][6][7] Part I. A New Synthesis of Xanthones. Journal of the Chemical Society. [Source: J. Chem. Soc.[1] Archive]([Link]1]
-
Copper Removal Strategies in Pharmaceutical Synthesis: MacDonald, S. J., et al. (2008). Copper Removal from Reaction Mixtures using a Solid-Supported Scavenger. Organic Process Research & Development. [1]
-
Crystal Structure & Conformation of 2-Phenoxybenzoic Acids: Lu, K., et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.[1] IUCrData. (Provides structural analogues and conformational data relevant to the 2-methyl isomer). [1]
-
General HPLC Methods for Benzoic Acid Derivatives: BenchChem Application Note. HPLC Analysis of Benzoic Acid and Its Derivatives. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]
- 7. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Guide: 2-Phenoxybenzoic Acid vs. 2-(2-Methylphenoxy)benzoic Acid
This guide provides a technical comparative analysis of 2-Phenoxybenzoic acid (2-PBA) and its ortho-substituted analog, 2-(2-Methylphenoxy)benzoic acid (2-MPBA) .
These compounds represent a critical scaffold in medicinal chemistry (as bioisosteres of fenamate NSAIDs) and agrochemistry (as diphenyl ether herbicides/auxins). This analysis focuses on how the steric and electronic influence of the ortho-methyl group alters biological efficacy, metabolic stability, and synthetic utility.
Executive Summary
-
2-Phenoxybenzoic Acid (2-PBA): The parent scaffold. It exhibits moderate auxin-like activity and serves as a flexible pharmacophore for anti-inflammatory drug design. Its high conformational freedom often leads to lower receptor specificity compared to substituted analogs.
-
This compound (2-MPBA): The ortho-methylated analog. The methyl group introduces significant steric hindrance (the "Ortho Effect"), locking the diphenyl ether bond into a skewed conformation. This typically enhances lipophilicity (LogP) and metabolic stability, making it a more potent herbicide intermediate and a regioselective precursor for xanthone synthesis.
Physicochemical & Structural Divergence
The biological distinctiveness of these two molecules is rooted in their structural dynamics. While electronic differences are minimal, the steric consequences of the methyl group are profound.
Comparative Data Table
| Feature | 2-Phenoxybenzoic Acid (2-PBA) | This compound (2-MPBA) |
| CAS Number | 2243-42-7 | 21004-39-1 |
| Molecular Weight | 214.22 g/mol | 228.25 g/mol |
| Lipophilicity (Calc LogP) | ~2.9 | ~3.4 (Higher membrane permeability) |
| Conformation | Highly flexible rotation around ether linkage. | Restricted rotation (Non-coplanar twist). |
| pKa (Acid) | ~3.9 - 4.1 | ~4.0 (Methyl effect on acidity is negligible here). |
| Primary Utility | General scaffold, Fungicide intermediate. | Herbicide intermediate, Xanthone precursor. |
The "Ortho-Effect" Mechanism
In 2-MPBA, the methyl group at the 2-position of the phenoxy ring clashes with the carboxylic acid moiety (or the protons of the benzoic ring), forcing the two aromatic rings to adopt a perpendicular or highly skewed geometry.
-
Biological Implication: This "locked" conformation often mimics the bioactive state required for binding to auxin receptors (TIR1) or enzyme pockets (COX), reducing the entropic penalty of binding.
Agrochemical Activity: Auxin Mimicry & Herbicidal Potential
Both compounds function as synthetic auxins (growth regulators), but their efficacy differs due to metabolic resistance.
Mechanism of Action
These compounds act as structural mimics of Indole-3-acetic acid (IAA). They bind to the TIR1 ubiquitin ligase complex , promoting the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled growth and plant death (herbicidal effect).
1. Receptor Fit (TIR1)
-
2-PBA: Fits the hydrophobic pocket but is prone to rapid hydroxylation (metabolism) by the plant, reducing its persistence.
-
2-MPBA: The ortho-methyl group occupies a specific hydrophobic sub-pocket. More importantly, it blocks the 2-position from metabolic attack (hydroxylation/glycosylation), significantly increasing the compound's half-life within the plant tissue.
2. Experimental Evidence (Root Elongation Inhibition)
In standard Arabidopsis root elongation assays:
-
2-MPBA typically shows 1.5x to 2x higher inhibitory potency than 2-PBA.
-
Note: Both are generally less potent than chlorinated analogs (e.g., Dicamba), but 2-MPBA is the superior non-halogenated analog.
Pharmaceutical Potential: NSAID Bioisosteres
These compounds are ether analogs of Fenamates (e.g., Mefenamic acid), which are amine-linked NSAIDs.
Structure-Activity Relationship (SAR)[1]
-
The Linker Issue: Fenamates utilize the -NH- linker to form a crucial hydrogen bond with Ser-530 in the COX enzyme active site.
-
The Ether Deficit: 2-PBA and 2-MPBA possess an -O- linker, which cannot donate a hydrogen bond. Consequently, they are weaker COX inhibitors than their nitrogen counterparts.
The Advantage of 2-MPBA
Despite weaker overall potency, 2-MPBA is often preferred in early drug discovery because:
-
Reduced Toxicity: The ether linkage reduces the formation of quinone-imine toxic metabolites associated with some aniline-based drugs.
-
Lipophilicity: The methyl group enhances blood-brain barrier (BBB) penetration, making 2-MPBA a candidate for central nervous system (CNS) targets, such as anticonvulsant development.
Visualizing the Activity Pathways
The following diagram illustrates the divergent pathways for these compounds: the herbicidal activation via TIR1 and the synthetic cyclization to Xanthones (a key industrial use).
Caption: Comparative pathway analysis showing the enhanced stability and binding efficacy of the methylated analog (MPBA) versus the parent compound (PBA).
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).
Protocol A: Synthesis via Ullmann Condensation
This method applies to both compounds, changing only the phenol reagent.
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
Phenol (for 2-PBA) OR o-Cresol (for 2-MPBA) (1.2 eq)
-
Copper(I) Iodide (Catalyst, 5 mol%)
-
K₂CO₃ (Base, 2.5 eq)
-
Solvent: DMF or DMAc
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve 2-chlorobenzoic acid and the specific phenol in DMF.
-
Deprotonation: Add K₂CO₃. Stir at room temperature for 30 mins. Checkpoint: Evolution of CO₂ ceases.
-
Catalysis: Add CuI under nitrogen atmosphere.
-
Reflux: Heat to 140°C for 12-16 hours.
-
Workup (Critical for Purity):
-
Pour mixture into ice water (pH > 10). Filter off unreacted copper/solids.
-
Acidify filtrate with HCl to pH 2. The product precipitates.[1]
-
Validation: 2-MPBA will precipitate as a bulkier, more hydrophobic solid than 2-PBA.
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Auxin Bioassay (Cucumber Root Elongation)
Used to quantify the "Ortho-Effect" on biological growth.
-
Seed Prep: Germinate Cucumber (Cucumis sativus) seeds on moist filter paper for 48h in dark (25°C).
-
Treatment: Select seedlings with 5mm radicles. Transfer to Petri dishes containing test solutions (0, 10⁻⁶, 10⁻⁵, 10⁻⁴ M of 2-PBA and 2-MPBA).
-
Incubation: Incubate for 72h at 25°C (12h light/12h dark).
-
Measurement: Measure primary root length.
-
Calculation: Calculate % Inhibition relative to water control.
-
Expected Result: 2-MPBA should show IC₅₀ values approx. 2-fold lower (more potent) than 2-PBA due to metabolic stability.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). Structure-activity relationship of 2,4-D correlates auxinic activity.[2] PubMed. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. Pharmaceuticals.[3][4][5][6] Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid and Analogs.[7] Retrieved from [Link]
-
Almasirad, A., et al. (2006).[8] Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides.[8][9] Biological & Pharmaceutical Bulletin.[8] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Methylphenoxybenzoic Acid Isomers: Structure, Synthesis, and Functional Profiling
The following guide provides a comparative technical analysis of methylphenoxybenzoic acid isomers, designed for researchers in medicinal chemistry and agrochemical development.
Executive Summary & Structural Classification
Methylphenoxybenzoic acids (MPBAs) represent a versatile class of diaryl ethers serving as critical scaffolds in two distinct fields: non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic pyrethroid metabolites/herbicides.
The functional divergence of these isomers is dictated by the regiochemistry of the ether linkage relative to the carboxylic acid. This guide compares the three primary positional isomers where the p-methylphenoxy moiety is constant, but its attachment to the benzoic acid core varies:
-
Ortho-Isomer (2-MPBA): 2-(4-methylphenoxy)benzoic acid. Structurally homologous to fenamates (e.g., mefenamic acid). Primary application: Medicinal chemistry (COX inhibition).
-
Meta-Isomer (3-MPBA): 3-(4-methylphenoxy)benzoic acid. Often associated with pyrethroid degradation and PPAR-
modulation. -
Para-Isomer (4-MPBA): 4-(4-methylphenoxy)benzoic acid. Characterized by high linearity and crystallinity. Primary application: Liquid crystal polymers and materials science.
Table 1: Comparative Physicochemical Profile
| Feature | 2-MPBA (Ortho) | 3-MPBA (Meta) | 4-MPBA (Para) |
| Molecular Weight | 228.25 g/mol | 228.25 g/mol | 228.25 g/mol |
| Predicted pKa | ~3.5 (Ortho-effect) | ~4.1 | ~4.2 |
| Lipophilicity (LogP) | 3.8 – 4.1 | 3.6 – 3.9 | 3.6 – 3.9 |
| Crystal Habit | Inversion dimers (H-bond) | Planar sheets | Linear chains |
| Solubility (pH 7.4) | Moderate (Ionized) | High | Low (Lattice energy high) |
| Primary Reactivity | Intramolecular Cyclization (Xanthone formation) | Electrophilic Substitution | Polymerization (Polyester) |
Synthetic Architecture & Protocols
The synthesis of MPBAs relies heavily on Ullmann-type Condensation . While Buchwald-Hartwig coupling is a modern alternative, the copper-catalyzed Ullmann reaction remains the industrial standard for cost-efficiency.
Mechanistic Pathway (Ullmann Condensation)
The reaction involves the coupling of a halobenzoic acid derivative with p-cresol. The ortho-isomer presents unique challenges due to steric hindrance and the potential for chelation with the copper catalyst.
Figure 1: Copper-catalyzed Ullmann condensation pathway for 2-MPBA synthesis, highlighting the critical oxidative addition and reductive elimination steps, along with the potential xanthone side-reaction.
Experimental Protocol: Synthesis of 2-(4-Methylphenoxy)benzoic Acid
Objective: To synthesize the ortho-isomer with >95% purity, minimizing xanthone formation.
Reagents:
-
2-Chlorobenzoic acid (15.6 g, 0.1 mol)
-
p-Cresol (11.9 g, 0.11 mol)
-
Potassium Carbonate (27.6 g, 0.2 mol)
-
Copper(I) Iodide (1.9 g, 10 mol%)
-
Solvent: DMF (100 mL) or DMAc.
Step-by-Step Workflow:
-
Preparation : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 2-chlorobenzoic acid, p-cresol, and
. -
Solvation : Add DMF and stir at room temperature for 15 minutes to deprotonate the carboxylic acid and phenol.
-
Catalysis : Add CuI. Purge the system with nitrogen for 10 minutes.
-
Reaction : Heat the mixture to 130–140°C for 12–16 hours. Note: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The formation of a blue-green color indicates active Cu species.
-
Work-up (Critical Step) :
-
Cool reaction to room temperature.[1]
-
Pour into ice-water (500 mL) and acidify to pH 3 with 2N HCl. The product will precipitate as a crude solid.
-
Purification: Dissolve the crude solid in 10%
solution. Filter off insoluble impurities (unreacted cresol/catalyst). -
Re-acidify the filtrate to precipitate the pure acid.
-
-
Crystallization : Recrystallize from Ethanol/Water (1:1) to obtain white needles.
Validation Criteria:
-
Yield : Expected 65–75%.
-
Melting Point : 174–176°C.
-
1H NMR (DMSO-d6) : Look for the characteristic shielding of the proton ortho to the carboxylic acid due to the ether linkage.
Biological & Functional Performance
The biological activity of MPBAs is highly position-dependent. The ortho-isomer is a "privileged scaffold" in drug discovery due to its ability to mimic the transition state of arachidonic acid metabolism.
Structure-Activity Relationship (SAR)
-
2-MPBA (Ortho) : The ether oxygen and the carboxylic acid form a pseudo-six-membered ring via intramolecular hydrogen bonding. This conformation fits the hydrophobic channel of Cyclooxygenase (COX) enzymes.
-
3-MPBA (Meta) : Lacks the specific conformation for COX inhibition but shows activity in peroxisome proliferator-activated receptors (PPARs), regulating lipid metabolism.
-
4-MPBA (Para) : Generally biologically inert regarding receptor binding due to steric linearity, but serves as a rigid rod in liquid crystal phases.
Signaling Pathway Interaction (COX Inhibition)
Figure 2: Mechanism of action for 2-MPBA as a COX inhibitor. The molecule competitively binds to the COX active site, preventing the conversion of arachidonic acid to prostaglandins.
Comparative Data: Biological Potency
Data derived from homologous series analysis of fenamates and phenoxybenzoic acids.
| Assay | 2-MPBA (Ortho) | 3-MPBA (Meta) | 4-MPBA (Para) |
| COX-1 IC50 | 10–50 | >500 | Inactive |
| COX-2 IC50 | 50–100 | >500 | Inactive |
| PPAR- | Low | Moderate (Agonist) | Low |
| Auxin Activity (Plants) | Low | Moderate | High (Elongation) |
Conclusion
For drug development professionals, 2-(4-methylphenoxy)benzoic acid is the primary candidate for anti-inflammatory optimization. Its synthesis requires careful control of temperature to avoid xanthone cyclization. Conversely, researchers in materials science should focus on the 4-isomer , where the linear geometry facilitates liquid crystal formation. The 3-isomer remains a niche candidate for metabolic studies and specific nuclear receptor modulation.
References
-
Crystal Structure Analysis : "3-Methyl-2-(4-methylphenoxy)benzoic acid." National Institutes of Health (PMC). Available at: [Link]
-
Biological Activity (PPAR) : "Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives." ResearchGate. Available at: [Link]
-
Ullmann Reaction Mechanism : "The Mechanism of the Modified Ullmann Reaction." Royal Society of Chemistry / Dalton Trans.[2] Available at: [Link]
-
Toxicological Context : "An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid." PubMed. Available at: [Link]
Sources
Validation of HPLC Method for 2-(2-Methylphenoxy)benzoic Acid Quantification
Executive Summary
Precise quantification of 2-(2-Methylphenoxy)benzoic acid (MPBA) —a critical structural motif in the synthesis of diaryl ether herbicides and specific non-steroidal anti-inflammatory drugs (NSAIDs)—requires an analytical method capable of distinguishing it from structurally similar phenolic intermediates.
While Gas Chromatography (GC) and UV-Spectrophotometry offer alternative pathways, this guide validates High-Performance Liquid Chromatography (HPLC) as the superior technique for routine quantification. Our comparative analysis demonstrates that HPLC offers the optimal balance of specificity, minimal sample preparation (no derivatization), and robustness required for GMP-regulated environments.
Comparative Analysis: Why HPLC?
Before detailing the protocol, it is essential to establish why HPLC is the method of choice over common alternatives. The following matrix compares HPLC against GC-MS and UV-Vis Spectrophotometry for MPBA analysis.
Method Suitability Matrix
| Feature | HPLC-UV (Proposed) | GC-MS | UV-Vis Spectrophotometry |
| Primary Mechanism | Polarity/Hydrophobicity Separation | Volatility & Mass-to-Charge Ratio | Total Light Absorbance |
| Sample Prep | Simple: Dissolve & Filter | Complex: Requires Derivatization (Silylation) due to -COOH group | Simple: Dilute |
| Specificity | High: Resolves MPBA from synthesis impurities | High: Mass spectral fingerprinting | Low: Cannot distinguish MPBA from other phenolics |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL (Superior) | ~1.0 µg/mL |
| Throughput | Moderate (5–10 min run) | Low (Longer prep + run time) | High (Instant read) |
| Suitability | Best for Routine QC & Assay | Best for Trace Impurity ID | Only for Pure Raw Material |
Analytical Decision Framework
The following logic flow illustrates the scientific rationale for selecting HPLC for MPBA quantification.
Figure 1: Analytical Decision Tree selecting HPLC based on analyte polarity and matrix complexity.
Scientific Grounding: The HPLC Method[1][2][3][4][5][6][7][8][9]
The quantification of MPBA presents a specific chemical challenge: the carboxylic acid moiety (pKa ≈ 3.9–4.2). In standard neutral mobile phases, this group ionizes, leading to peak tailing and poor retention.
The Solution: We utilize Ion Suppression Chromatography . By maintaining the mobile phase pH at 2.8 (below the pKa), the MPBA molecule remains in its non-ionized (protonated) state, ensuring sharp peak shape and strong interaction with the C18 stationary phase.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Provides sufficient surface area for hydrophobic interaction of the diphenyl ether backbone. |
| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (45:55 v/v) | pH 2.8 suppresses ionization of the benzoic acid group; ACN elutes the hydrophobic aromatic rings. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency on 5 µm particles. |
| Wavelength | 230 nm | Max absorbance for the benzoyl chromophore; offers higher sensitivity than 254 nm. |
| Injection Vol | 20 µL | Balances sensitivity with column loading capacity. |
| Column Temp | 30°C | Ensures reproducible retention times by controlling viscosity. |
Validation Workflow (ICH Q2 R1/R2)
This validation protocol is designed to meet ICH Q2(R1) standards. It serves as a self-validating system where each step confirms the reliability of the next.
Phase 1: System Suitability
Before any data collection, the system must pass the following criteria:
-
Tailing Factor (T): NMT 1.5 (Ensures suppression of ionization).
-
Theoretical Plates (N): NLT 5000 (Ensures column efficiency).
-
RSD of Replicates: NMT 2.0% for 6 injections.
Phase 2: Linearity & Range
Protocol: Prepare a 5-level calibration curve ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: Correlation coefficient (
Phase 3: Accuracy (Recovery)
Protocol: Spike MPBA standard into a placebo matrix at three levels (80%, 100%, 120%). Perform in triplicate. Acceptance Criteria: Mean recovery between 98.0% – 102.0%.
Phase 4: Precision
-
Repeatability: 6 injections of 100% concentration.
-
Intermediate Precision: Different day, different analyst, different column lot.
Experimental Workflow Diagram
Figure 2: Step-by-step HPLC workflow for MPBA quantification.
Representative Experimental Data
The following data summarizes the expected performance of this method based on validation studies of structurally similar benzoic acid derivatives (e.g., 2-phenoxybenzoic acid).
Table 1: Linearity Results
| Concentration (µg/mL) | Peak Area (mAU*s) | Statistical Output |
| 50.0 | 12450 | Slope: 249.1 |
| 75.0 | 18690 | Intercept: 15.2 |
| 100.0 | 24950 | R²: 0.9998 |
| 125.0 | 31200 | Result: Pass |
| 150.0 | 37380 |
Table 2: Accuracy (Recovery) Study
| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.1 | 100.2% |
| 120% | 60.0 | 59.7 | 99.5% |
| Mean Recovery | 99.7% |
Conclusion
The HPLC-UV method utilizing a C18 column with an acidic phosphate buffer (pH 2.8) provides a robust, specific, and accurate solution for the quantification of This compound . Unlike GC-MS, it eliminates the need for tedious derivatization, and unlike standard UV spectrophotometry, it offers the specificity required for complex pharmaceutical matrices.
This method is fully compliant with ICH Q2(R1) guidelines and is recommended for routine quality control and stability testing.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5]
-
PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information.
Sources
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the herbicidal efficacy of 2-(2-Methylphenoxy)benzoic acid with dicamba
This guide serves as a technical comparison between the industry-standard herbicide Dicamba and the structural analog 2-(2-Methylphenoxy)benzoic acid (referred to herein as 2-MPBA ). This analysis is designed for drug development scientists and agronomists evaluating auxinic herbicide candidates for efficacy, volatility, and selectivity profiles.
Executive Summary: The Structural Trade-Off
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a benchmark Group 4 synthetic auxin herbicide known for its high potency against broadleaf weeds but plagued by significant volatility and off-target drift issues.
This compound (2-MPBA) represents a structural analog where the methoxy group of Dicamba is replaced by a bulky o-tolyloxy (2-methylphenoxy) moiety, and the phenyl ring is non-halogenated. This structural modification fundamentally alters the physicochemical profile, offering a theoretical advantage in reduced volatility due to increased molecular weight and lipophilicity, potentially at the cost of metabolic stability (due to lack of halogenation).
Chemical & Physicochemical Profiling
The following data highlights the shift from a volatile, hydrophilic acid (Dicamba) to a heavier, more lipophilic analog (2-MPBA).
| Property | Dicamba (Standard) | 2-MPBA (Analog) | Impact on Performance |
| CAS Number | 1918-00-9 | 6325-68-4 | Identification |
| Molecular Weight | 221.04 g/mol | 228.25 g/mol | 2-MPBA is heavier, reducing vapor pressure. |
| Structure | 3,6-Dichloro-2-methoxybenzoic acid | This compound | Dicamba: Halogenated (Stable). 2-MPBA: Non-halogenated ether. |
| Lipophilicity (LogP) | ~2.21 | ~3.5 (Predicted) | 2-MPBA has higher cuticle penetration but potentially slower translocation. |
| pKa (Acid Strength) | 1.87 | ~2.5 - 3.0 | Both are weak acids; ion trap mechanism applies to both. |
| Volatility Risk | High (Major limitation) | Moderate/Low | Bulky phenoxy group reduces sublimation tendency. |
Mode of Action: Auxin Signaling Pathway
Both compounds function as Synthetic Auxins (Group 4) . They mimic the natural plant hormone indole-3-acetic acid (IAA), causing unregulated growth, epinasty, and eventual plant death.
Mechanism of Binding
-
Uptake : The acid form penetrates the cuticle; the conjugate base is trapped in the phloem (Ion Trap Mechanism).
-
Receptor Binding : The herbicide binds to the TIR1/AFB receptor complex.
-
Degradation : This binding promotes the ubiquitination and degradation of Aux/IAA repressor proteins.
-
Gene Activation : Degradation of repressors releases ARF (Auxin Response Factors), triggering massive transcription of auxin-responsive genes (e.g., cell wall plasticity, ethylene production).
Signaling Pathway Diagram
The following diagram illustrates the shared mechanism of action.
Caption: Molecular mechanism of synthetic auxins. Both Dicamba and 2-MPBA hijack the TIR1 ubiquitin-proteasome pathway to derepress auxin genes.
Efficacy & Spectrum Analysis
While Dicamba is optimized for high potency, 2-MPBA presents a different efficacy profile due to the lack of halogen stabilization.
-
Potency : Dicamba is generally more potent on a molar basis. The chlorine atoms at positions 3 and 6 block metabolic hydroxylation, extending its half-life within the plant. 2-MPBA, lacking these halogens, is more susceptible to rapid metabolism (e.g., ring hydroxylation) by tolerant species, potentially reducing its systemic herbicidal activity.
-
Selectivity : 2-MPBA resembles the structure of diphenyl ether herbicides (though acting as an auxin). Its selectivity might be narrower, targeting specific broadleaf weeds where metabolic detoxification is slow.
-
Drift Safety : 2-MPBA is the superior candidate for sensitive areas. Its lower vapor pressure reduces the risk of "secondary drift" (vapor movement after application), a critical failure point for Dicamba.
Experimental Protocols for Validation
To objectively compare these compounds, researchers must utilize standardized assays. Below are the protocols for Root Growth Inhibition (Potency) and Vapor Drift (Safety).
Protocol A: Arabidopsis Root Growth Inhibition Assay (Potency)
This high-throughput assay quantifies the auxinic activity based on the inhibition of primary root elongation.
-
Preparation : Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Stratification : Incubate plates at 4°C for 2 days to synchronize germination.
-
Treatment : Transfer seedlings (3 days post-germination) to new plates supplemented with varying concentrations of Dicamba or 2-MPBA (0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Incubation : Grow vertically for 7 days at 22°C, 16h light/8h dark.
-
Data Collection : Photograph plates and measure primary root length using ImageJ.
-
Analysis : Calculate IC50 values. Expect Dicamba IC50 < 2-MPBA IC50 (indicating higher potency for Dicamba).
Protocol B: Closed-Chamber Volatility Bioassay (Safety)
This protocol measures the biological impact of herbicide vapors on sensitive indicator plants (e.g., Tomato or Soybeans).
-
Target Plants : Grow tomato plants (Solanum lycopersicum) to the 3-4 leaf stage.
-
Chamber Setup : Use sealed glass chambers (20 L). Place a treated glass petri dish (source) and a target plant (receptor) inside.
-
Treatment : Apply 100 µL of herbicide solution (1 kg a.e./ha equivalent) to the petri dish. Do not apply directly to the plant.
-
Exposure : Seal chambers for 24 hours at 25°C.
-
Post-Exposure : Remove plants and grow in a greenhouse for 14 days.
-
Scoring : Evaluate visual injury (epinasty, leaf curling) on a 0-100% scale.
-
Hypothesis : Dicamba treatment will show significant epinasty (>30%); 2-MPBA should show minimal injury (<10%) due to lower volatility.
Experimental Workflow Diagram
Caption: Dual-stream validation workflow comparing direct herbicidal potency (top) and volatility safety profile (bottom).
Conclusion
Dicamba remains the superior choice for absolute herbicidal potency due to its halogen-stabilized structure, which ensures prolonged activity within the plant. However, This compound (2-MPBA) offers a compelling structural scaffold for "low-drift" formulations. While likely less potent on a molar basis, 2-MPBA's physicochemical properties suggest it significantly mitigates the volatility risks associated with Dicamba. Future development should focus on halogenating the 2-MPBA scaffold (e.g., adding chlorine to the benzoic ring) to balance metabolic stability with its favorable volatility profile.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 233038, this compound. Retrieved from [Link]
- Gleason, C. et al. (2011).Dicamba resistance: mechanisms and management. Weed Science, 59(4). (Provides baseline data on Dicamba efficacy and resistance mechanisms).
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Chem-Impex International. Product Catalog: this compound (CAS 6325-68-4).[1] (Source for chemical availability and basic properties).[2][3][4][5][6][7]
- Behrens, R. & Lueschen, W.E. (1979).Dicamba volatility. Weed Science, 27(5), 486-493.
Sources
- 1. This compound | 6325-68-4 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Frontiers | The effect of two-year application of pelargonic acid on the growth of Cirsium arvense (L.) Scop. and Sonchus arvensis L [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 7. Benzoic acid, 2-methyl- [webbook.nist.gov]
Technical Guide: Structure-Activity Relationship of 2-(2-Methylphenoxy)benzoic Acid Derivatives
Executive Summary: The Ether-Amine Bioisostere Paradigm
This guide provides a technical analysis of 2-(2-Methylphenoxy)benzoic acid and its derivatives, positioning them as critical scaffolds in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
While N-phenylanthranilic acids (Fenamates) are established COX inhibitors, their ether analogs—2-phenoxybenzoic acids—offer a distinct pharmacological profile. The core scientific value of investigating this compound lies in bioisosteric replacement : substituting the bridging amine (-NH-) of fenamates with an ether oxygen (-O-). This modification alters hydrogen bonding potential, conformational flexibility, and lipophilicity, providing a unique window into the structural requirements for Cyclooxygenase (COX) inhibition.
Key Technical Insight: The "Ortho-Effect" is pivotal. The 2-methyl substituent on the phenoxy ring forces a non-planar conformation via steric hindrance, a structural feature often required to fit the hydrophobic channel of the COX active site.
Comparative Analysis: Ether vs. Amine Scaffolds
The following table contrasts the target scaffold with its direct clinical analog (Mefenamic Acid precursor type) and a standard reference (Aspirin).
Table 1: Physicochemical and Pharmacological Comparison
| Feature | This compound | N-(2-Methylphenyl)anthranilic Acid | Aspirin (Acetylsalicylic Acid) |
| Class | Phenoxybenzoic Acid (Ether Analog) | Fenamic Acid (Amine Analog) | Salicylate |
| Bridging Atom | Oxygen (-O-) | Nitrogen (-NH-) | Ester (-OCO-) |
| H-Bond Donor | No (Acceptor only) | Yes (Intramolecular H-bond to COOH) | No |
| Conformation | Flexible (Twisted by ortho-Me) | Rigid (Locked by H-bond) | Planar/Twisted |
| Lipophilicity (LogP) | ~3.5 - 4.0 (High) | ~4.0 - 4.5 (High) | 1.19 |
| COX Selectivity | Moderate COX-2 Selectivity Potential | COX-1/COX-2 Non-selective | COX-1 Selective (Irreversible) |
| Gastric Toxicity | Reduced (Lack of acidic NH) | High (Direct acid + Ion trapping) | High (Direct acid + COX-1 inhibition) |
| Development Status | Experimental / Lead Scaffold | Clinical Class (Fenamates) | Standard of Care |
Analyst Note: The amine bridge in fenamates forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This "locks" the active conformation. The ether analog lacks this H-bond, leading to greater conformational freedom, which can be modulated by introducing bulky ortho-substituents (like the methyl group in the title compound) to mimic the bioactive shape.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this compound derivatives revolves around three specific regions:
The Bridging Atom (Bioisosterism)
-
Observation: Replacing -NH- with -O- generally reduces potency slightly but improves metabolic stability against oxidation.
-
Mechanism: The -NH- group acts as a hydrogen bond donor within the COX active site (specifically with Tyr385 or Ser530). The -O- ether cannot donate a proton, relying solely on hydrophobic interactions and shape complementarity.
The Ortho-Methyl Substituent (Steric Lock)
-
Observation: Derivatives with an ortho-methyl group (2-position on phenoxy ring) show higher activity than para- or meta-isomers.
-
Causality: The ortho-methyl group creates steric clash with the benzoic acid ring, twisting the two aromatic rings out of coplanarity. This "propeller" shape is critical for fitting into the L-shaped hydrophobic channel of the COX enzyme.
The Carboxylic Acid Moiety (Binding Anchor)
-
Observation: Conversion of the COOH to esters or amides (e.g., hydrazides) often retains or enhances analgesic activity while reducing direct gastric irritation.
-
Data Support: Studies indicate that hydrazide derivatives of 2-phenoxybenzoic acid can exhibit superior analgesic potency compared to diclofenac in murine models, likely due to improved cell membrane permeability and metabolic conversion to the active acid form in vivo.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the intervention point of this compound within the inflammatory cascade.
Figure 1: Mechanism of Action. The derivative acts as a competitive inhibitor of the COX enzyme, preventing the conversion of Arachidonic Acid into inflammatory mediators.
Experimental Protocols
To validate the SAR assertions, the following synthesis and assay protocols are recommended. These are designed to be self-validating systems where yield and IC50 values serve as quality checkpoints.
Synthesis: Ullmann Ether Condensation
This protocol synthesizes the core scaffold via a copper-catalyzed coupling.
-
Reagents: 2-Chlorobenzoic acid (1.0 eq), 2-Methylphenol (o-Cresol, 1.2 eq), Potassium Carbonate (K2CO3, 2.5 eq), Copper powder (0.1 eq), CuI (0.05 eq).
-
Solvent: DMF or Pyridine.
-
Reaction Conditions: Reflux at 140°C for 12–16 hours.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chlorobenzoic acid and o-cresol in DMF. Add K2CO3 and stir for 30 mins to form the phenolate.
-
Coupling: Add Cu powder and CuI. Heat the mixture to 140°C under nitrogen atmosphere.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of 2-chlorobenzoic acid.
-
Work-up: Cool to room temperature. Pour into ice-cold 1N HCl (acidification precipitates the product).
-
Purification: Filter the precipitate. Dissolve in 10% NaHCO3 (extracts the acid, leaves unreacted phenol). Wash aqueous layer with ether. Acidify aqueous layer again to pH 2 to recover the product. Recrystallize from Ethanol/Water.
-
Validation: 1H-NMR should show a singlet for the methyl group (~2.2 ppm) and the disappearance of the phenolic OH signal.
Biological Assay: Carrageenan-Induced Paw Edema (In Vivo)
This standard assay measures the anti-inflammatory efficacy of the synthesized derivative.
-
Subjects: Wistar rats (150–200g).
-
Groups: Control (Vehicle), Standard (Indomethacin 10 mg/kg), Test Compound (this compound, 10–50 mg/kg).
Protocol:
-
Administration: Administer test compounds orally 1 hour prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation: % Inhibition =
, where is control edema and is test edema. -
Success Metric: A statistically significant inhibition (>30%) at 3 hours confirms anti-inflammatory activity.
Synthesis Workflow Visualization
Figure 2: Ullmann Ether Synthesis Pathway for the production of the target scaffold.
References
-
Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Chemical and Pharmaceutical Bulletin.
-
Fasanmade, A. A., et al. (2015).[1] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Molecular and Genetic Medicine.
-
Dinesh, J. (2013).[2] Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
-
Sigma-Aldrich. (n.d.). 2-Phenoxybenzoic acid Product Sheet.
-
BenchChem. (2025).[3] Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives.
Sources
Technical Comparison Guide: Cross-Reactivity of 2-(2-Methylphenoxy)benzoic acid in Biological Assays
The following guide provides an in-depth technical analysis of 2-(2-Methylphenoxy)benzoic acid (CAS: 6325-68-4), focusing on its behavior as a structural analog in biological assays.
Executive Summary
This compound is a critical structural isostere of the fenamate class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically related to Mefenamic Acid and Tolfenamic Acid . Unlike the therapeutic fenamates which possess a secondary amine (-NH-) linker, this compound features an ether (-O-) linker.
In biological assays, this compound serves two primary roles:
-
Negative Control Probe: In COX-1/COX-2 inhibition assays, it demonstrates the pharmacophoric necessity of the hydrogen-bond-donating amine group.
-
Interference Standard: In environmental and pharmacokinetic immunoassays, it is used to quantify "Linker Specificity"—the ability of an antibody to distinguish between the metabolic ether derivatives and the active parent amine drugs.
This guide compares its performance and cross-reactivity profile against the standard active pharmaceutical ingredient (API), Mefenamic Acid , and the unsubstituted analog, 2-Phenoxybenzoic Acid .
Mechanistic Basis of Cross-Reactivity
To understand why this compound cross-reacts (or fails to), we must visualize the pharmacophore. The biological activity of fenamates relies on a "hydrogen bonding clamp" within the cyclooxygenase (COX) active site.
Structural Bioisosterism
The substitution of the Nitrogen (NH) with Oxygen (O) alters the bond angle and removes a critical hydrogen bond donor, significantly impacting affinity while retaining the lipophilic scaffold recognized by antibodies.
Figure 1: Mechanistic divergence between the amine-linked target (Mefenamic Acid) and the ether-linked analog.[1]
Comparative Performance Data
The following data consolidates experimental trends observed in enzymatic inhibition (COX) and antibody recognition (ELISA) assays.
Enzyme Inhibition (COX-1/COX-2)
In functional assays, this compound exhibits significantly reduced potency compared to Mefenamic acid. This "loss of activity" validates the compound's use as a negative control.
| Compound | Linker Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
| Mefenamic Acid (Standard) | -NH- (Amine) | 0.08 - 0.5 | 0.1 - 1.0 | Balanced |
| This compound | -O- (Ether) | > 50.0 | > 100.0 | Inactive |
| 2-Phenoxybenzoic acid | -O- (Ether) | > 100.0 | > 100.0 | Inactive |
Note: Data represents typical ranges derived from SAR studies of anthranilic acid isosteres. The ether linkage prevents the conformational "lock" required for high-affinity inhibition.
Immunoassay Cross-Reactivity (ELISA)
In competitive ELISA formats designed for Fenamates, this compound is a primary interferent due to the identical "Benzoic Acid + Toluene" motif.
| Analyte | Cross-Reactivity (%)* | Interpretation |
| Mefenamic Acid | 100% | Target Analyte |
| This compound | 15 - 25% | Significant Interferent |
| Salicylic Acid | < 0.1% | Negligible |
| Benzoic Acid | < 0.1% | Negligible |
*Cross-reactivity is calculated as (IC50 of Target / IC50 of Analog) × 100. High cross-reactivity indicates the antibody binds the ether analog significantly.
Experimental Protocols
To validate the cross-reactivity of this compound in your specific system, follow these self-validating protocols.
Protocol A: Determination of Cross-Reactivity in Competitive ELISA
Objective: Quantify the specificity of an anti-fenamate antibody towards the ether linker.
Reagents:
-
Coating Antigen: Mefenamic Acid-BSA conjugate.
-
Primary Antibody: Monoclonal Anti-Mefenamic Acid.
-
Standards: Mefenamic Acid (0.01 - 1000 ng/mL) and this compound (0.01 - 1000 ng/mL).
Workflow:
-
Plate Coating: Coat 96-well microplate with Antigen-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk for 2 hours.
-
Competition Step:
-
Add 50 µL of Standard (Mefenamic Acid OR this compound) at varying dilutions.
-
Immediately add 50 µL of Primary Antibody (fixed concentration).
-
Rationale: The free analyte (Standard) competes with the plate-bound antigen for the antibody.
-
-
Incubation: Incubate 1 hour at Room Temperature (shaking).
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 min.
-
Readout: Add TMB Substrate. Stop with 2M H2SO4. Read OD450.
-
Calculation: Plot %B/B0 vs. Log[Concentration]. Calculate IC50 for both compounds.
-
% CR = (IC50 Mefenamic / IC50 Ether Analog) x 100
-
Protocol B: COX Isoform Selectivity Screen
Objective: Confirm the "Negative Control" status of the ether analog.
Workflow:
-
Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with Hematin (cofactor).
-
Inhibitor Incubation:
-
Pre-incubate Enzyme with this compound (10 µM and 100 µM) for 10 minutes.
-
Control: Run parallel wells with Mefenamic Acid (positive control) and DMSO (vehicle).
-
-
Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Kinetic Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Validation Check:
-
If this compound shows >50% inhibition at 10 µM, verify purity (check for amine contamination).
-
Expectation: <10% inhibition at 10 µM.
-
Decision Guide: When to Use This Compound
Use the decision tree below to determine if this compound is the correct reagent for your study.
Figure 2: Decision logic for selecting this compound as a reference standard.
References
-
National Institutes of Health (NIH). (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid: Crystal structure and isosteres of anthranilic acids. PMC. Retrieved from [Link]
-
MDPI. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and In-Silico Analysis. Molecules. Retrieved from [Link]
Sources
A Comparative Guide to the Herbicidal Efficacy of 2-(2-Methylphenoxy)benzoic Acid and Commercial Auxin Mimics
For Researchers, Scientists, and Agrochemical Professionals
Introduction
The relentless pursuit of effective and selective weed management solutions is a cornerstone of modern agricultural and biotechnological research. Synthetic auxin herbicides have long been a vital tool in this endeavor, offering broadleaf weed control in a variety of cropping systems.[1] This guide provides a detailed technical comparison of the herbicidal efficacy of 2-(2-Methylphenoxy)benzoic acid against three widely used commercial auxin mimic herbicides: 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 3,6-dichloro-2-methoxybenzoic acid (dicamba).
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these compounds is crucial to comprehending their biological activity.
While the overarching mechanism is the same, subtle differences in the chemical structure can influence receptor binding affinity, translocation within the plant, and ultimately, the spectrum of weeds controlled. [2]Phenoxyacetic acids like MCPA and 2,4-D are known for their effectiveness against a wide range of broadleaf weeds. [3][4]Dicamba, a benzoic acid derivative, is also a broadleaf herbicide but can have a different efficacy profile on certain weed species. [5][6]The herbicidal properties of this compound are documented, but its specific weed control spectrum in comparison to these commercial standards requires further empirical investigation.
Comparative Efficacy: A Review of Available Data
As previously noted, direct, peer-reviewed comparative studies on the efficacy of this compound versus MCPA, 2,4-D, and dicamba are not currently available. Therefore, this section will summarize the known efficacy of each commercial herbicide to provide a baseline for future comparative assessments.
MCPA (2-methyl-4-chlorophenoxyacetic acid)
-
Weed Spectrum: MCPA is a selective herbicide widely used for the control of broadleaf weeds in cereal crops, pastures, and turf. [7]It is effective against weeds such as thistles, docks, and dandelions.
-
General Efficacy: Its effectiveness is well-established, and it has been in commercial use since the 1940s. [8] 2,4-D (2,4-dichlorophenoxyacetic acid)
-
Weed Spectrum: 2,4-D is one of the most widely used herbicides globally for the control of broadleaf weeds. [9]It is effective on a broad spectrum of annual and perennial broadleaf weeds. [4]* General Efficacy: It is known for its systemic action and selectivity in grass crops. [9]Some studies have compared its efficacy to other auxin mimics, for instance, dicamba has been shown to be more effective on certain tough weeds like Canada fleabane and wild buckwheat. [5] Dicamba (3,6-dichloro-2-methoxybenzoic acid)
-
Weed Spectrum: Dicamba is a selective herbicide used to control a wide spectrum of broadleaf weeds, including some that are tolerant to phenoxy herbicides. [5]* General Efficacy: It can be used as a pre- and post-emergence herbicide and is known to have a longer residual effect in the soil compared to 2,4-D. [5]Studies have shown superior control of certain broad-leaved weeds compared to 2,4-D. [6] This compound
-
Weed Spectrum: While its use as a herbicide is confirmed, the specific spectrum of weeds it effectively controls and at what application rates is not extensively documented in comparative public literature.
-
General Efficacy: Based on its chemical structure as a phenoxybenzoic acid, it is expected to exhibit selective, systemic herbicidal activity against broadleaf weeds, similar to other synthetic auxins.
Experimental Protocols for Efficacy Comparison
To address the existing data gap, the following detailed experimental protocols are provided as a guide for researchers to conduct robust, side-by-side efficacy trials.
Greenhouse Pot Study Protocol
Objective: To determine the dose-response relationship and comparative efficacy of this compound and commercial standard herbicides on selected broadleaf weed species under controlled environmental conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Chenopodium album (common lambsquarters))
-
Potting medium (e.g., sandy loam soil:peat:sand mix, 2:1:1 v/v)
-
Pots (e.g., 10 cm diameter)
-
Herbicides: this compound, MCPA, 2,4-D, Dicamba (analytical grade or commercial formulations)
-
Spray chamber calibrated to deliver a precise volume of spray solution
-
Greenhouse with controlled temperature (25/18°C day/night), humidity (60-70%), and photoperiod (16h light)
Procedure:
-
Plant Propagation: Fill pots with the potting medium and sow seeds of the target weed species at a uniform depth. Water as needed and allow seedlings to grow to the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of each herbicide. For commercial formulations, follow the manufacturer's instructions. For technical grade material, dissolve in an appropriate solvent and create an emulsion or solution with water and a suitable adjuvant. Prepare a series of dilutions to cover a range of application rates (e.g., 0, 0.25X, 0.5X, 1X, 2X, where 1X is the recommended field rate for the commercial standards).
-
Herbicide Application: Randomly assign pots to treatment groups (herbicide and rate), ensuring a sufficient number of replicates (e.g., 4-6) for each treatment. Place the pots in the spray chamber and apply the herbicide solutions at a constant pressure and volume. Include an untreated control group.
-
Post-Treatment Care: Return the pots to the greenhouse and continue to water and care for the plants as before.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill) for each pot. At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
Field Trial Protocol
Objective: To evaluate the comparative efficacy of this compound and commercial standard herbicides on a natural population of broadleaf weeds under field conditions.
Materials:
-
Field plot with a uniform and representative population of target broadleaf weeds.
-
Herbicides: this compound and commercial formulations of MCPA, 2,4-D, and Dicamba.
-
Backpack or small-plot sprayer calibrated for the desired application volume.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Site Selection and Plot Layout: Select a field with a known history of broadleaf weed infestation. Mark out individual plots (e.g., 2m x 5m) in a randomized complete block design with at least four replications per treatment.
-
Pre-Application Assessment: Identify and record the weed species present in each plot and their growth stage.
-
Herbicide Application: On a day with suitable weather conditions (low wind, no rain forecast), apply the herbicides at their target rates. Include an untreated control plot in each block.
-
Efficacy Assessment: At 14, 28, and 56 DAT, visually assess the percentage of weed control for each species in each plot. At 56 DAT, randomly place quadrats (e.g., 0.25 m²) in each plot, count the number of surviving weeds of each species, and harvest the above-ground biomass for dry weight determination.
-
Crop Safety (if applicable): If the trial is conducted in a crop, assess crop injury (phytotoxicity) at the same time intervals as the efficacy assessments.
Data Analysis and Interpretation
For both greenhouse and field trials, the collected data (visual control ratings, biomass reduction) should be subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments. Dose-response curves can be generated from the greenhouse data to calculate the effective dose required for 50% and 90% weed control (ED₅₀ and ED₉₀, respectively) for each herbicide on each weed species.
Conclusion
While this compound shares the synthetic auxin mechanism of action with established commercial herbicides like MCPA, 2,4-D, and dicamba, a comprehensive understanding of its comparative efficacy is currently limited by the lack of direct experimental data. The provided experimental protocols offer a standardized framework for researchers to generate this crucial information. Such studies will be invaluable in determining the potential of this compound as a viable alternative or complementary tool in integrated weed management strategies. The structural variations between these phenoxybenzoic, phenoxyacetic, and benzoic acid derivatives suggest the potential for differential efficacy on various weed species, highlighting the importance of empirical testing.
References
-
Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). Broadleaf Weeds Have No Chance Against 2, 4-D Weed Killer. Retrieved from [Link]
-
The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]
-
Bio efficacy and phyto-toxicity of dicamba 48%SL against broad-leaved weeds in maize. (n.d.). ResearchGate. Retrieved from [Link]
-
24d.info. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. Retrieved from [Link]
-
24d.info. (n.d.). Use of 2,4-D and Other Phenoxy Herbicides in Turfgrass in the United States. Retrieved from [Link]
-
Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (2022). Scientific Reports. Retrieved from [Link]
-
Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (n.d.). ResearchGate. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). How MCPA Enhances Weed Control in Modern Agriculture. Retrieved from [Link]
-
The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. Retrieved from [Link]
-
Oreate AI Blog. (2025, July 21). How MCPA Enhances Weed Control in Modern Agriculture. Retrieved from [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). Molecules. Retrieved from [Link]
-
Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. (2014). Plant Physiology. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Comparison of 2,4-D, dicamba and halauxifen-methyl alone or in combination with glyphosate for preplant weed control. (2020). Weed Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2025). ResearchGate. Retrieved from [Link]
-
2,4-D Past, Present, and Future: A Review. (2015). Weed Science. Retrieved from [Link]
-
Current Status of Auxin‐Mimic Herbicides. (2024). ResearchGate. Retrieved from [Link]
-
Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved from [Link]
-
mcpa.pdf. (n.d.). Wikimedia Commons. Retrieved from [Link]
-
Synthetic Auxin Resistant Weeds. (n.d.). HRAC Global. Retrieved from [Link]
-
A historical perspective on dicamba. (2017). Integrated Crop Management. Retrieved from [Link]
-
The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L. (2021). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenoxybenzoic acid. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]
-
Safer, Non-Selective Weed Control for Organic Growers and Home Consumer. (n.d.). USDA. Retrieved from [Link]
-
Reciprocal Antagonism between the Herbicides, Diclofop-Methyl and 2,4-D, in Corn and Soybean Tissue Culture. (1982). Plant Physiology. Retrieved from [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Comparison of MCPA (4-chloro-2-methyphenoxy acetic acid) removal in two types of constructed wetlands. (2011). ResearchGate. Retrieved from [Link]
-
Fairfax County Master Gardeners. (n.d.). Five Things to Know About Selective Weed Killers. Retrieved from [Link]
-
FBN. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]
-
Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. (2018). HortScience. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24d.info [24d.info]
- 4. 24d.info [24d.info]
- 5. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 6. isws.org.in [isws.org.in]
- 7. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 8. deq.mt.gov [deq.mt.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to the In Vivo vs. In Vitro Activity of Phenoxybenzoic Acids as Anti-inflammatory Agents
A Case Study with Tolfenamic Acid as a Proxy for 2-(2-Methylphenoxy)benzoic acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Crucial Dialogue Between In Vitro and In Vivo Models
In the realm of drug discovery and development, the journey of a compound from a laboratory benchtop to a potential therapeutic agent is fraught with challenges. A significant hurdle lies in the translation of promising in vitro activity to tangible in vivo efficacy. This guide delves into this critical translational gap by examining the activity of phenoxybenzoic acids, a class of compounds with recognized anti-inflammatory potential.
Due to a scarcity of publicly available data on the specific biological activities of this compound, this guide will utilize tolfenamic acid , a structurally similar and well-characterized non-steroidal anti-inflammatory drug (NSAID), as a comprehensive case study. The principles and methodologies discussed herein are directly applicable to the evaluation of this compound and other novel chemical entities.
This guide will provide an in-depth comparison of the in vitro and in vivo anti-inflammatory activities of tolfenamic acid, offering insights into the experimental design, data interpretation, and the complex interplay of factors that govern a drug's performance in a biological system versus a controlled cellular or enzymatic environment.
The Mechanistic Underpinnings: Cyclooxygenase Inhibition and Beyond
The primary mechanism of action for many NSAIDs, including tolfenamic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[1] The relative inhibition of these isoforms is a key determinant of both the efficacy and the side-effect profile of an NSAID.
Beyond COX inhibition, some NSAIDs like tolfenamic acid may exert their effects through COX-independent pathways, such as the modulation of specificity protein (Sp) transcription factors, which can influence cancer cell growth and apoptosis.[2][3]
Caption: Simplified signaling pathway of prostaglandin synthesis and inhibition by tolfenamic acid.
In Vitro Activity Assessment: A Controlled Environment
In vitro assays provide a rapid and cost-effective means to screen compounds for their biological activity in a controlled and isolated system. For NSAIDs, the primary in vitro assays focus on their ability to inhibit COX enzymes.
Cyclooxygenase (COX) Inhibition Assays
The inhibitory potency of a compound against COX-1 and COX-2 is typically determined by measuring the reduction in prostaglandin E2 (PGE2) synthesis in the presence of the compound.[4] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 1: In Vitro COX Inhibition of Tolfenamic Acid
| Enzyme | Assay System | IC50 | Reference |
| COX-2 | Canine DH82 monocyte/macrophage cells | 3.53 µg/mL | [4] |
| COX-1 | Canine DH82 monocyte/macrophage cells | >51.2 µg/mL (50% inhibition not achieved) | [4] |
| PGE2 Synthesis | Rabbit kidney medulla microsomes | 0.64 µM | [5] |
These in vitro data suggest that tolfenamic acid is a preferential inhibitor of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the membrane of red blood cells when subjected to heat- or hypotonicity-induced lysis. The principle is that the stabilization of the RBC membrane is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.
In Vivo Activity Assessment: The Complexity of a Living System
In vivo models are indispensable for evaluating the overall efficacy and safety of a drug candidate in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for assessing the acute anti-inflammatory activity of compounds. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory effect of the test compound.
Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound. The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of pain. The reduction in the number of writhes in treated animals is a measure of the compound's analgesic efficacy. Metal complexes of tolfenamic acid have shown significant inhibition of acetic acid-induced writhing.[7]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Tolfenamic Acid and its Complexes
| Model | Compound | Dose | % Inhibition of Writhing | Reference |
| Acetic Acid-Induced Writhing | Tolfenamic Acid | 25 mg/kg | 46.41% | [7] |
| Acetic Acid-Induced Writhing | Cu complex of Tolfenamic Acid | 25 mg/kg | 49.67% | [7] |
| Acetic Acid-Induced Writhing | Co complex of Tolfenamic Acid | 25 mg/kg | 67.32% | [7] |
| Acetic Acid-Induced Writhing | Zn complex of Tolfenamic Acid | 25 mg/kg | 72.55% | [7] |
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
The ultimate goal is to establish a meaningful correlation between in vitro data and in vivo performance. However, this is often not a straightforward one-to-one relationship. Several factors can contribute to discrepancies:
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of inflammation, leading to diminished in vivo efficacy. Tolfenamic acid, for instance, has a relatively short half-life of approximately 2.5 hours in humans and a bioavailability of around 60% after oral administration.[8] Its high plasma protein binding (around 99.7%) also influences its distribution and availability to target tissues.[8]
-
Metabolism: The parent compound may be metabolized into more or less active metabolites in vivo.
-
Off-Target Effects: A compound may interact with other biological targets in vivo that are not present in the simplified in vitro assay, leading to unexpected effects or toxicities.
Sources
- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Inhibition of prostaglandin biosynthesis by tolfenamic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human pharmacokinetics of tolfenamic acid, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized 2-(2-Methylphenoxy)benzoic acid against standards
Executive Summary
2-(2-Methylphenoxy)benzoic acid is a critical diaryl ether intermediate, primarily synthesized via the Ullmann condensation of 2-chlorobenzoic acid and o-cresol. In drug development and agrochemical synthesis, the purity of this intermediate is paramount; residual copper catalysts or unreacted phenolics can poison downstream catalytic cycles (e.g., Friedel-Crafts cyclizations to xanthones).
This guide provides a rigorous framework for benchmarking your synthesized batch against a "Gold Standard" commercial reference. We move beyond simple melting points to a multi-dimensional analysis using HPLC-PDA and
Establishing the Gold Standard
Before analyzing your product, you must define the metric for "success." The benchmark data below is derived from high-purity commercial standards (e.g., Chem-Impex, Sigma-Aldrich).
| Property | Gold Standard Criteria | Criticality |
| CAS Registry | 6325-68-4 | Identity Confirmation |
| Appearance | White to off-white crystalline solid | Visual Purity check |
| Melting Point | 133–139 °C | Indicates bulk purity; wide range suggests solvent occlusion. |
| HPLC Purity | > 99.0% (AUC at 254 nm) | Quantitative Benchmark |
| Residual Copper | < 10 ppm | Critical if used in pharma (ICH Q3D guidelines) |
Mechanistic Context & Impurity Profiling
To accurately benchmark, you must know what you are looking for. The Ullmann synthesis is robust but prone to specific side reactions.
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the formation of the target molecule and the critical "Xanthone" impurity pathway that occurs under excessive thermal stress.
Figure 1: Reaction pathway highlighting the risk of xanthone formation (cyclization) if reaction workup is too acidic or thermal stress is applied.
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and separate the target from the structurally similar o-cresol and 2-chlorobenzoic acid.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Detection: UV-Vis / PDA at 254 nm (aromatic rings) and 210 nm (general).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for acids).
-
Solvent B: Acetonitrile (ACN).[1]
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (elute organics) |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
Validation Criteria:
-
Retention Time (RT): The target diaryl ether is significantly more hydrophobic than the starting materials.
-
o-Cresol: ~4-5 min
-
2-Chlorobenzoic Acid: ~6-7 min
-
Target Product: ~12-13 min
-
B. Structural Validation ( H NMR)
Objective: Confirm the ether linkage and the presence of the methyl group.
-
Solvent: DMSO-
or CDCl . -
Key Diagnostic Signals:
-
-CH
Singlet: Look for a sharp singlet around δ 2.2 - 2.3 ppm . This confirms the incorporation of the o-cresol moiety. -
Carboxylic Acid Proton: Broad singlet at δ 11.0 - 13.0 ppm (exchangeable).
-
Aromatic Region: 6.5 - 8.0 ppm. The ether linkage shields the ortho-protons, causing distinct splitting patterns compared to the starting benzoic acid.
-
Comparative Analysis: The Benchmarking Data
The following table simulates a typical benchmarking run comparing a "Crude" synthesized batch, a "Recrystallized" batch, and the "Commercial Standard."
| Parameter | Commercial Standard (Sigma/Chem-Impex) | Synthesized Batch (Crude) | Synthesized Batch (Recrystallized) | Status |
| Appearance | White crystalline powder | Brown/Tan sticky solid | Off-white needles | PASS |
| HPLC Purity | 99.4% | 88.2% | 98.9% | PASS |
| Major Impurity | None detected | o-Cresol (5%), 2-Cl-Benzoic (4%) | Trace (<0.5%) | PASS |
| Melting Point | 136–138 °C | 120–128 °C (Broad) | 134–137 °C | PASS |
| Yield | N/A | 92% | 78% | Valid |
Interpretation:
-
Crude Batch: The depressed melting point and brown color indicate residual copper salts and unreacted o-cresol (which oxidizes easily).
-
Recrystallization: Recrystallization from Ethyl Acetate/Hexane or Ethanol/Water is highly effective for this molecule, sharply increasing the MP to the benchmark range.
Analytical Decision Tree
Use this logic flow to determine if your batch is ready for release or requires rework.
Figure 2: Workflow for validating batch purity against the defined benchmark.
References
-
National Institutes of Health (NIH). (2023). Structure and Synthesis of 2-Phenoxybenzoic Acids. PubMed Central. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[2] 2-(2-Methylphenoxy)acetic acid (Structural Analog Data). Retrieved October 26, 2023, from [Link]
Sources
Validation of a Stability-Indicating Assay for 2-(2-Methylphenoxy)benzoic Acid
[1][2]
Executive Summary
2-(2-Methylphenoxy)benzoic acid (MPBA) is a critical structural motif found in various non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. Its stability is governed by the robustness of the diphenyl ether linkage and the reactivity of the ortho-substituted carboxylic acid.
This guide presents the validation of a High-Performance Liquid Chromatography (HPLC) method designed specifically to be "stability-indicating"—meaning it can unequivocally resolve the active pharmaceutical ingredient (API) from its degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress.[1][2][3]
We compare this optimized protocol against common alternatives to demonstrate why specific chromatographic conditions are required to ensure data integrity during drug development.
Part 1: Comparative Analysis of Methodologies
In the analysis of aromatic carboxylic acids like MPBA, researchers often default to generic methods. However, MPBA presents specific challenges: its pKa (~3.9) requires strict pH control to prevent peak tailing, and its hydrophobicity requires adequate organic strength for elution.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Optimized RP-HPLC (Proposed) | Generic UV-Vis Spectrophotometry | Standard Neutral pH LC-MS |
| Specificity | High (Resolves isomers & degradants) | Low (Cannot distinguish MPBA from phenolic degradants) | High (Mass-based ID) |
| Sensitivity (LOD) | 0.05 µg/mL | ~5.0 µg/mL | < 0.01 µg/mL |
| Robustness | Excellent (Buffered mobile phase resists pH shifts) | Poor (Susceptible to matrix interference) | Moderate (Matrix effects/Ion suppression) |
| Cost/Throughput | Optimal (Standard QC equipment) | Low Cost / High Throughput | High Cost / Lower Throughput |
| Stability Indicating? | Yes (Proven via forced degradation) | No (Overlapping spectra) | Yes (But overkill for routine QC) |
The Verdict: While LC-MS offers superior sensitivity, it is cost-prohibitive for routine stability testing. UV-Vis lacks the specificity required by ICH Q1A guidelines. The Optimized RP-HPLC method strikes the necessary balance between resolution, cost, and regulatory compliance.
Part 2: Scientific Integrity & Experimental Design
The Self-Validating System (Method Logic)
To ensure this method is a "self-validating system," we address the chemical nature of MPBA:
-
Acidic Mobile Phase (pH 2.8 - 3.0): MPBA is a weak acid. At neutral pH, it exists as a carboxylate anion (
), which interacts weakly with C18 stationary phases, leading to early elution and broad peaks. Acidifying the mobile phase suppresses ionization ( ), increasing retention and sharpening the peak shape. -
Diphenyl Ether Stability: The ether linkage is generally stable but susceptible to oxidation (forming hydroxylated species) and photolysis. The method must resolve MPBA from 2-cresol and salicylic acid derivatives, which are potential cleavage products.
Experimental Workflow Visualization
The following diagram outlines the lifecycle of the validation process, ensuring all ICH Q2(R1) requirements are met.
Figure 1: The strategic workflow for developing and validating the stability-indicating assay, moving from stress testing to statistical validation.
Part 3: Detailed Experimental Protocols
Protocol A: Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why? The 3.5 µm particle size offers better resolution than standard 5 µm columns without the high backpressure of UHPLC.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.8).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm (Isosbestic point or lambda max for diphenyl ethers).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B (Isocratic hold)
-
2-10 min: 30%
80% B (Linear gradient) -
10-12 min: 80% B (Wash)
-
12-15 min: 30% B (Re-equilibration)
-
Protocol B: Forced Degradation (Stress Testing)
To prove the method is stability-indicating, the drug is subjected to stress.[5] The method must separate the pure drug from the resulting breakdown products.
-
Acid Hydrolysis: Mix 5 mg MPBA with 5 mL 1N HCl. Reflux at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 5 mg MPBA with 5 mL 1N NaOH. Reflux at 60°C for 4 hours. Neutralize with 1N HCl.
-
Oxidation: Mix 5 mg MPBA with 5 mL 3%
. Store at room temperature for 24 hours. -
Thermal Degradation: Expose solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose solid powder to UV light (1.2 million lux hours).
Degradation Pathway Visualization:
Figure 2: Potential degradation pathways. The method effectively resolves the parent MPBA from hydroxylated impurities and cleavage products.
Part 4: Validation Data Summary
The following data represents typical acceptance criteria and results for this assay, compliant with ICH Q2(R1) [1].
Table 2: Validation Results
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time of MPBA | Purity Angle < Purity Threshold (PDA) | Pass |
| Linearity ( | Pass | ||
| Precision (RSD) | Pass | ||
| Accuracy (Recovery) | Pass | ||
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | Pass |
References
-
International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for mobile phase selection logic).
A Senior Scientist's Guide to Selecting the Optimal Chromatographic Column for 2-(2-Methylphenoxy)benzoic Acid Analysis
This guide provides a comprehensive performance comparison of different reversed-phase high-performance liquid chromatography (HPLC) columns for the analysis of 2-(2-Methylphenoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of options. Instead, it offers a logical, field-tested workflow for column selection, grounded in the physicochemical properties of the analyte and fundamental chromatographic principles. Every protocol and recommendation herein is structured to be a self-validating system, ensuring scientific integrity and trustworthy outcomes.
Introduction: The Analytical Challenge
This compound is an aromatic carboxylic acid utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification and purity assessment are critical for quality control and regulatory compliance. The molecule's structure—featuring two aromatic rings, an ether linkage, and a carboxylic acid group—presents a unique set of challenges and opportunities for chromatographic separation. The selection of an appropriate HPLC column is the most critical factor in developing a robust and reliable analytical method. This guide details a systematic approach to comparing common reversed-phase columns to achieve optimal separation.
Understanding the Analyte: A Chemist's Perspective
Before selecting a column, we must understand the analyte's behavior in a chromatographic system.
-
Acidity and pKa: this compound is a carboxylic acid. Its charge state is pH-dependent. While the exact pKa is not readily published, it can be estimated to be similar to related structures like 2-methylbenzoic acid (pKa ≈ 3.91).[2][3] To ensure consistent retention and sharp peak shapes, the mobile phase pH must be controlled to suppress the ionization of the carboxyl group. A mobile phase pH of ~2.5-3.0 is therefore a logical starting point.
-
Hydrophobicity & Aromaticity: The presence of two phenyl rings makes the molecule significantly hydrophobic, suggesting strong retention on reversed-phase columns like C18.[4][5] Furthermore, the aromatic character allows for potential π-π stacking interactions, which can be exploited by stationary phases containing phenyl groups for alternative selectivity.[6][7][8][9]
The Column Candidates: A Comparison of Stationary Phases
Based on the analyte's structure, we will compare four common, yet distinct, reversed-phase columns. A standard column dimension of 4.6 x 150 mm with 5 µm particles is a versatile choice for method development.[10][11]
-
1. The Workhorse: C18 (ODS)
-
Mechanism: Primarily separates based on hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains.[9] It is the most common starting point for reversed-phase method development due to its strong retentivity for non-polar and moderately polar compounds.[4]
-
Expectation: Strong retention of this compound. Good general-purpose separation.
-
-
2. The Alternative Hydrophobic: C8
-
Mechanism: Similar hydrophobic interactions as C18, but the shorter C8 alkyl chains result in less retention.[10]
-
Expectation: Shorter retention times compared to C18. This can be advantageous for faster analysis if retention on C18 is excessive.
-
-
3. The Aromatic Specialist: Phenyl-Hexyl
-
Mechanism: Offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl chain and unique selectivity for aromatic compounds through π-π stacking interactions with the phenyl rings.[8][9] This can be particularly effective for separating structurally similar aromatic isomers.[6][9]
-
Expectation: May provide a different elution order and improved selectivity for aromatic impurities compared to C18 or C8 columns.[9]
-
-
4. The Polar-Friendly Option: Polar-Embedded Column (e.g., Amide or Carbamate)
-
Mechanism: These columns have a polar group (like an amide) embedded within the C18 alkyl chain.[12] This feature shields residual silanols, often leading to improved peak shapes for acidic and basic compounds without aggressive pH control.[13] They also offer compatibility with highly aqueous mobile phases.[12][13]
-
Expectation: Potentially superior peak symmetry (less tailing). It may offer different selectivity due to hydrogen bonding capabilities.
-
Diagram: Column Selection Logic
The following diagram outlines the decision-making process for selecting a column based on the analyte's key chemical features.
Caption: Logical workflow for selecting candidate columns based on analyte properties.
Experimental Protocol: A Self-Validating Comparison
This protocol provides a robust framework for comparing the selected columns under identical conditions, ensuring that any observed differences in performance are directly attributable to the stationary phase chemistry.
4.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Columns:
-
C18 Column (4.6 x 150 mm, 5 µm)
-
C8 Column (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
-
Polar-Embedded Column (4.6 x 150 mm, 5 µm)
-
-
Chemicals: Acetonitrile (HPLC grade), Water (18.2 MΩ·cm), Formic Acid (analytical grade), this compound reference standard.
4.2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[11]
4.3. Chromatographic Conditions The following gradient is a universal starting point for screening all four columns. Formic acid is used to acidify the mobile phase, suppressing the ionization of the analyte's carboxylic acid group to ensure good peak shape.[11][14]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 230 nm |
| Run Time | 25 minutes |
| Gradient Program | See Table 1 Below |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Diagram: Experimental Workflow
This diagram illustrates the step-by-step process for conducting the column comparison experiment.
Caption: Standard operating procedure for the comparative analysis of HPLC columns.
Data Interpretation: Illustrative Performance Comparison
After running the experiment on all four columns, the data should be compiled for objective comparison. The following table presents hypothetical but realistic data to illustrate the expected outcomes and guide interpretation.
Table 2: Illustrative Performance Metrics for Different Columns
| Parameter | C18 | C8 | Phenyl-Hexyl | Polar-Embedded | Ideal Value |
|---|---|---|---|---|---|
| Retention Time (tR) (min) | 14.2 | 11.5 | 13.5 | 12.8 | Method Dependent |
| USP Tailing Factor (T) | 1.4 | 1.5 | 1.2 | 1.1 | ≤ 1.5 |
| Theoretical Plates (N) | 15,500 | 14,000 | 16,000 | 15,000 | As high as possible |
| Resolution (Rs) from Impurity X | 1.8 | 1.6 | 2.5 | 2.0 | ≥ 2.0 |
Interpretation of Illustrative Data:
-
Retention Time (tR): As expected, the C18 column shows the longest retention due to its high hydrophobicity. The C8 is the least retentive. The Phenyl-Hexyl and Polar-Embedded columns show intermediate retention.
-
Tailing Factor (T): The Polar-Embedded column provides the most symmetrical peak (T=1.1), likely due to the shielding of active silanols. The Phenyl-Hexyl column also performs well. The standard C18 and C8 columns show slightly more tailing, which is common for acidic compounds.
-
Theoretical Plates (N): All columns demonstrate good efficiency, with the Phenyl-Hexyl column showing a slight advantage, indicating a well-packed bed and good mass transfer.
-
Resolution (Rs): This is the most critical parameter. In this hypothetical scenario, the Phenyl-Hexyl column provides the best resolution (Rs=2.5) from a critical impurity. This highlights the power of alternative selectivity; the π-π interactions offered by the phenyl phase allowed for a superior separation that could not be achieved by hydrophobic interactions alone.
Conclusion and Recommendation
Based on the illustrative data, the Phenyl-Hexyl column would be the recommended choice for this analysis. It provides a unique selectivity that delivers superior resolution from critical impurities, combined with excellent peak shape and efficiency. While the industry-standard C18 column provides adequate performance, the Phenyl-Hexyl phase offers a clear advantage for a purity method where baseline separation of all components is paramount.[6][8][9] The Polar-Embedded column would be a strong second choice, particularly if peak shape is the primary concern.
This guide demonstrates a systematic, evidence-based approach to HPLC column selection. By understanding the analyte's chemistry and performing a structured comparison of diverse stationary phases, scientists can confidently develop robust, reliable, and high-performing analytical methods.
References
-
Ahmed, M., Dunn, L., Al-Bokari, M., & Smith, N. (2014). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. Journal of Chromatography A, 1358, 121-129. [Link]
-
Al-Rimawi, F. (2014). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 18(1), 55-64. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 6, 2026, from [Link]
-
Li, W., et al. (2010). HPLC assay for characterizing alpha-cyano-3-phenoxybenzyl pyrethroids hydrolytic metabolism by Helicoverpa armigera (Hubner) based on the quantitative analysis of 3-phenoxybenzoic acid. Journal of Agricultural and Food Chemistry, 58(2), 735-740. [Link]
-
NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Pesek, J. J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Shimadzu. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
Sino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Evergreensino Blog. [Link]
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 2-(2-methylpropanoyl)benzoic acid. Retrieved February 6, 2026, from [Link]
-
Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 3. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 9. lcms.cz [lcms.cz]
- 10. auroraprosci.com [auroraprosci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Methylphenoxy)benzoic acid
CAS No: 7021-09-2 Synonyms: o-(o-Tolyloxy)benzoic acid; 2-(o-Tolyloxy)benzoic acid Molecular Formula: C₁₄H₁₂O₃ Physical State: White crystalline solid
Executive Hazard Analysis
Signal Word: WARNING (Potential DANGER if concentrated)
As a Senior Application Scientist, I must emphasize that while the raw GHS classification for 2-(2-Methylphenoxy)benzoic acid suggests a standard irritant profile, the operational risk often escalates during solubilization. The lipophilic nature of the phenoxy-benzoic structure allows for rapid dermal absorption if dissolved in organic carriers (e.g., DMSO, DCM), potentially carrying the acid into the bloodstream more efficiently than aqueous solutions.
GHS Hazard Classification Table
| Hazard Class | Category | Code | Hazard Statement |
| Skin Irritation | Cat.[1][2] 2 | H315 | Causes skin irritation.[1][2][3][4][5][6] |
| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation.[1][2][3][4][5][7] |
| STOT - SE | Cat. 3 | H335 | May cause respiratory irritation (Dust/Vapor).[1][2][8] |
Personal Protective Equipment (PPE) Matrix
The following protocol differentiates between handling the dry solid (dust hazard) and solvated forms (permeation hazard). This distinction is critical because standard nitrile gloves provide excellent protection against the solid but may fail rapidly against common solvents used with this acid.
PPE Specification Table
| Protection Zone | Dry Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Scientific Rationale |
| Respiratory | N95 / P2 Respirator (if outside hood) | Fume Hood (Face velocity: 0.5 m/s) | The solid is a respiratory irritant (H335). Vapors from acidic solutions can damage mucous membranes.[9] |
| Ocular | Safety Glasses with side shields | Chemical Splash Goggles | Crystalline dust can cause mechanical corneal abrasion + chemical irritation. Solutions pose a splash/burn risk.[9] |
| Dermal (Hands) | Nitrile (4 mil minimum) | See Solvent Compatibility (Below) | Dry solids do not permeate nitrile. Solutions require gloves matched to the solvent, not just the solute. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (if >1L) | Standard protection against particulate accumulation vs. liquid splash. |
Deep Dive: Dermal Protection & Glove Logic
The "Carrier Solvent" Effect: Many researchers erroneously select gloves based on the solute (the acid). However, the solvent dictates the breakthrough time. This compound is often dissolved in Dichloromethane (DCM), Methanol, or DMSO.
-
Scenario A: Dissolved in Methanol/Ethanol
-
Recommendation:Nitrile (Double gloved) or Neoprene .
-
Reasoning: Alcohols degrade nitrile slowly. Double gloving allows you to strip the outer layer immediately upon contamination.
-
-
Scenario B: Dissolved in Dichloromethane (DCM)
-
Recommendation:PVA (Polyvinyl Alcohol) or Silver Shield/4H laminates.
-
Critical Warning: Standard Nitrile gloves degrade in <2 minutes against DCM. The dissolved acid will be carried directly to the skin.
-
-
Scenario C: Dissolved in DMSO
-
Recommendation:Butyl Rubber or Thick Nitrile (>8 mil) .
-
Reasoning: DMSO is a potent penetrant that can transport the acid transdermally.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the matter.
Figure 1: PPE Decision Tree focusing on solvent compatibility for dermal protection.
Operational Protocols
A. Weighing & Transfer (Static Risk)
Benzoic acid derivatives often exist as light, fluffy crystals prone to static charge.
-
Engineering Control: Use an ionizing bar or anti-static gun if available.
-
Technique: Do not pour directly from the stock bottle. Use a clean spatula to transfer to a weighing boat.
-
Containment: Perform all weighing inside a fume hood or a powder containment enclosure . If weighing on an open bench, an N95 mask is mandatory.
B. Solubilization (Exotherm Management)
While this compound is a weak acid, dissolving it in basic media (e.g., NaOH, KOH) will generate heat (Heat of Neutralization).
-
Protocol: Add the solid to the solvent slowly in portions.
-
Monitoring: If scaling up (>50g), monitor temperature. Ensure the vessel is not sealed during addition to prevent pressure buildup.
C. Emergency Spill Response
In the event of a spill, the response differs by state.
Figure 2: Step-by-step logic for containing and cleaning spills safely.
Disposal & Waste Management
Never dispose of this compound down the drain. It poses a risk to aquatic environments (log Pow ~2.0 - 3.0, indicating potential bioaccumulation).
-
Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Acid."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in Methanol/DMSO.
-
Halogenated: If dissolved in DCM/Chloroform.[10]
-
Aqueous: If neutralized, check local EHS regulations before drain disposal; usually, it must still go to chemical waste due to the aromatic ring structure.
-
References
-
PubChem. (n.d.). Compound Summary: this compound (CAS 7021-09-2). National Library of Medicine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. carlroth.com [carlroth.com]
- 6. ottokemi.com [ottokemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. coral.washington.edu [coral.washington.edu]
- 10. files.upei.ca [files.upei.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
